Monazomycin
Description
Structure
2D Structure
Properties
IUPAC Name |
(13E,17E,21E,29Z)-48-(8-aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H133NO22/c1-39-22-19-20-25-55(79)46(8)54(78)24-17-15-18-26-62(84)95-71(42(4)23-16-13-14-21-31-73)50(12)59(83)37-53(77)36-58(82)48(10)66(88)47(9)56(80)34-51(75)29-27-40(2)63(85)41(3)28-30-52(76)35-57(81)49(11)67(89)60(33-45(7)65(87)44(6)32-43(5)64(39)86)93-72-70(92)69(91)68(90)61(38-74)94-72/h19,22,28,30,32-33,39-42,44,46-61,63-72,74-83,85-92H,13-18,20-21,23-27,29,31,34-38,73H2,1-12H3/b22-19+,30-28-,43-32+,45-33+/t39?,40?,41?,42?,44?,46?,47?,48?,49?,50?,51?,52?,53?,54?,55?,56?,57?,58?,59?,60?,61-,63?,64?,65?,66?,67?,68-,69+,70+,71?,72+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUZNIQVZBANAX-XGVCMRGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC(C(C(C(C(CC(CC(C(C(OC(=O)CCCCCC(C(C(CCC=CC(C(C(=CC(C(C(=CC(C(C(C(CC(C=CC(C1O)C)O)O)C)O)OC2C(C(C(C(O2)CO)O)O)O)C)O)C)C)O)C)O)C)O)C(C)CCCCCCN)C)O)O)O)C)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(CC(C(C(C(C(CC(CC(C(C(OC(=O)CCCCCC(C(C(CC/C=C/C(C(/C(=C/C(C(/C(=C/C(C(C(C(CC(/C=C\C(C1O)C)O)O)C)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)O)C)/C)O)C)O)C)O)C(C)CCCCCCN)C)O)O)O)C)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H133NO22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1364.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11006-31-8 | |
| Record name | Monazomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011006318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Monazomycin: A Technical Overview of its Discovery and Isolation from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monazomycin, a macrocyclic polyol lactone antibiotic, was first isolated from a strain of Streptomyces resembling Streptomyces mashiuensis. This technical guide provides a comprehensive overview of the discovery, isolation, and biological properties of this compound, with a focus on the experimental protocols and quantitative data available in the public domain. Due to the limited accessibility of the original 1962 discovery publication, this document synthesizes information from subsequent research and general knowledge of Streptomyces fermentation and antibiotic purification.
Discovery of this compound
This compound was first reported in 1962 by a team of Japanese scientists. They identified a strain of Streptomyces, designated as resembling S. mashiuensis, that produced a novel antibiotic substance. Initial characterization revealed that this compound possessed a unique set of physical and chemical properties that distinguished it from other known antibiotics at the time.
Fermentation of the Producing Organism
Culture Conditions
Streptomyces species are typically cultured in liquid media to maximize the production of secondary metabolites like antibiotics. The selection of media components is critical for optimizing yield.
Table 1: General Fermentation Media Composition for Streptomyces
| Component | Function | Typical Concentration Range (g/L) |
| Carbon Source | Provides energy and carbon skeletons for growth and biosynthesis | 20 - 50 |
| Examples | Glucose, Starch, Glycerol | |
| Nitrogen Source | Provides nitrogen for amino acid and protein synthesis | 5 - 20 |
| Examples | Soybean meal, Yeast extract, Peptone, Ammonium salts | |
| Minerals | Essential for enzyme function and cellular processes | 0.1 - 1.0 |
| Examples | K2HPO4, MgSO4·7H2O, NaCl, CaCO3 | |
| Trace Elements | Required in small amounts for various metabolic activities | < 0.1 |
| Examples | Fe, Zn, Mn, Cu |
Fermentation Parameters
Successful fermentation relies on the precise control of several physical parameters.
Table 2: Typical Fermentation Parameters for Streptomyces
| Parameter | Typical Range | Rationale |
| Temperature | 25 - 30 °C | Optimal for growth and enzyme activity of most Streptomyces species. |
| pH | 6.5 - 7.5 | Maintained to ensure optimal enzyme function and nutrient uptake. |
| Aeration | 0.5 - 1.5 vvm (volume of air per volume of medium per minute) | Streptomyces are aerobic; sufficient oxygen is crucial for growth and antibiotic production. |
| Agitation | 150 - 250 rpm | Ensures homogeneity of the culture, facilitates nutrient and oxygen transfer. |
| Incubation Time | 5 - 10 days | The duration is optimized to harvest the antibiotic during the stationary phase of growth when production is typically maximal. |
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth involves a multi-step process designed to separate the antibiotic from other cellular components and media constituents.
Experimental Protocol: General Outline
-
Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.
-
Extraction: The antibiotic is extracted from the mycelial cake and/or the supernatant using an appropriate organic solvent. The choice of solvent depends on the polarity of the target compound.
-
Concentration: The solvent extract is concentrated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is subjected to one or more chromatographic techniques to isolate pure this compound.
Table 3: Common Techniques for Antibiotic Purification
| Technique | Principle | Application in this compound Purification (Hypothetical) |
| Solvent Extraction | Partitioning of the compound between two immiscible liquids based on its solubility. | Initial separation of this compound from the aqueous fermentation broth into an organic solvent. |
| Silica Gel Chromatography | Separation based on polarity. Compounds are adsorbed onto the silica gel and eluted with solvents of increasing polarity. | Purification of the crude extract to separate this compound from other less polar or more polar impurities. |
| Ion-Exchange Chromatography | Separation based on the net charge of the molecule. | As this compound is a basic compound, cation-exchange chromatography could be a potential purification step. |
| Reverse-Phase Chromatography | Separation based on hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. | Final polishing step to achieve high purity this compound. |
Biological Activity of this compound
This compound exhibits activity primarily against Gram-positive bacteria. Specific quantitative data on its Minimum Inhibitory Concentrations (MICs) against a wide range of microorganisms is not extensively documented in easily accessible sources.
Table 4: General Antimicrobial Spectrum of this compound (Qualitative)
| Microbial Group | Activity |
| Gram-positive bacteria | Active |
| Gram-negative bacteria | Generally inactive |
| Fungi | Not reported to be a primary activity |
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the discovery and isolation of this compound.
Caption: Workflow for the discovery and production of this compound.
Caption: General protocol for the isolation of this compound.
Conclusion
This compound remains an interesting natural product with a unique structure and biological activity. While the original detailed discovery and isolation protocols are not widely available, this guide provides a framework based on established methodologies for antibiotic production from Streptomyces. Further research to fully elucidate the biosynthetic pathway of this compound and to explore its therapeutic potential would be of significant interest to the scientific community. The lack of comprehensive, publicly accessible data on this compound highlights the importance of data preservation and sharing in scientific research.
Monazomycin: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monazomycin is a macrocyclic polyol lactone antibiotic produced by Streptomyces and Streptoverticillium species.[1][2][3] It exhibits activity primarily against Gram-positive bacteria through its unique mechanism of forming voltage-dependent ion channels in lipid bilayer membranes.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the well-characterized mechanism of action of this compound. It includes a summary of available quantitative data, detailed experimental methodologies for key cited experiments, and visualizations of its mechanism of action and experimental workflows.
Chemical Structure and Physicochemical Properties
This compound is a complex macrolide with the chemical formula C72H133NO22.[2][4] Its structure is characterized by a large 48-membered lactone ring, making it one of the largest naturally occurring macrolides.[5] The molecule contains a D-mannose sugar moiety attached via an α-glycosidic linkage and an amino group which imparts a positive charge at neutral pH.[6][7] The structure of this compound was elucidated through a combination of chemical degradation techniques, including acid hydrolysis and ozonolysis, as well as biosynthetic studies and 400MHz 1H-NMR spectroscopy.[5]
Physicochemical Properties
Quantitative data on some of the physicochemical properties of this compound are limited in publicly available literature. The available information is summarized in the table below.
| Property | Value/Description | Source(s) |
| Molecular Formula | C72H133NO22 | [2][4] |
| Molecular Weight | ~1364.8 g/mol | [2][4] |
| IUPAC Name | (13E,17E,21E,29Z)-48-(8-aminooctan-2-yl)-8,10,16,20,24,26,28,32,36,38,40,42,44,46-tetradecahydroxy-9,15,17,19,21,25,31,33,39,41,47-undecamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-one | [4] |
| CAS Number | 11006-31-8 | [4] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [2] |
| pKa | Data not available | |
| Melting Point | Data not available | |
| Specific Rotation | Data not available |
Spectroscopic Data
Detailed spectroscopic datasets for this compound are not widely published. The structural elucidation was confirmed using the following methods:
| Spectroscopic Method | Description | Source(s) |
| 1H and 13C NMR | The gross structure of this compound was determined by 400MHz 1H-NMR experiments in conjunction with biosynthetic methods. Complete assignments of 1H and 13C NMR spectra are not readily available in the literature. | [5] |
| Mass Spectrometry | While the molecular formula and weight are confirmed, detailed mass spectrometry fragmentation data for this compound is not publicly available. | [2][4] |
Mechanism of Action: Voltage-Dependent Ion Channel Formation
The primary mechanism of action of this compound is the formation of voltage-dependent, cation-selective ion channels in the lipid bilayers of cell membranes.[1][8] This disruption of the membrane potential and ion gradients is the basis for its antibacterial activity.
When added to one side of a lipid bilayer, this compound molecules adsorb to the membrane surface.[7] Under the influence of a transmembrane electrical potential (positive on the side of addition), the positively charged this compound molecules are driven into the membrane.[1][9] It is proposed that approximately five to six this compound monomers then aggregate within the membrane to form a transmembrane channel.[1][10] These channels are selective for monovalent cations, such as K+ and Na+.[1][2] The steady-state conductance of the membrane is proportional to the fifth power of the this compound concentration, supporting the multi-monomer channel model.[1][2] The opening and closing (gating) of these channels are strongly dependent on the applied voltage.[8][11][12]
Figure 1: Proposed mechanism of this compound ion channel formation.
Experimental Protocols
Measurement of this compound-Induced Conductance in a Planar Lipid Bilayer
This protocol describes a generalized method for observing and quantifying the ion channel activity of this compound using a voltage-clamp setup with a planar lipid bilayer. This methodology is based on standard techniques for ion channel recording.[4][6][8]
Materials:
-
Planar lipid bilayer chamber with two compartments (cis and trans) separated by a thin partition with a small aperture (50-250 µm diameter).
-
Ag/AgCl electrodes.
-
Voltage-clamp amplifier and data acquisition system.
-
Lipid solution: e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) or diphytanoyl phosphatidylcholine (DPhPC) at 10-25 mg/mL in n-decane.
-
Aqueous buffer solution: e.g., 100 mM KCl, 10 mM HEPES, pH 7.2.
-
This compound stock solution in ethanol.
Procedure:
-
Chamber Setup: Assemble the planar lipid bilayer chamber. Fill both the cis and trans compartments with the aqueous buffer solution, ensuring the liquid levels are equal.
-
Electrode Placement: Place an Ag/AgCl electrode in each compartment and connect them to the voltage-clamp amplifier headstage.
-
Bilayer Formation (Painting Technique):
-
Lower the buffer level in both compartments below the aperture.
-
Using a fine brush or a glass rod, apply a small amount of the lipid solution across the aperture.
-
Carefully raise the buffer levels in both compartments simultaneously, ensuring the bilayer thins to a bimolecular membrane. This process can be monitored by measuring the capacitance of the membrane.
-
-
This compound Addition: Once a stable bilayer is formed, add a small aliquot of the this compound stock solution to the cis compartment to achieve the desired final concentration. Stir gently to ensure even distribution.
-
Voltage-Clamp Recording:
-
Set the holding potential to 0 mV.
-
Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) and record the resulting current. The side to which this compound was added (cis) is defined as the positive potential side.
-
Observe the characteristic time- and voltage-dependent increase in current, which corresponds to the formation and opening of this compound channels.
-
-
Data Analysis: Analyze the current recordings to determine the steady-state conductance at different voltages and this compound concentrations.
Figure 2: Workflow for lipid bilayer conductance measurement.
Structural Elucidation Methodologies
The chemical structure of this compound was determined using classical chemical degradation methods.[5]
-
Acid Hydrolysis: This technique was used to break the glycosidic bond, which led to the identification of D-mannose as the sugar component of this compound.
-
Ozonolysis: This method involves the cleavage of carbon-carbon double bonds. Ozonolysis of peracetylated this compound, followed by reduction and acetylation, yielded smaller fragments that could be individually analyzed to piece together the carbon skeleton of the large macrolide ring.[5]
Biological Effects and Signaling Pathways
Antibacterial Activity
This compound is primarily active against Gram-positive bacteria.[12] Its antibacterial effect is a direct consequence of its ion channel-forming activity, which leads to the dissipation of the membrane potential and uncontrolled efflux of essential cations like potassium, ultimately causing cell death.
Effects on Intracellular Signaling Pathways
The current body of scientific literature on this compound focuses predominantly on its direct effects on the electrical properties of cell membranes. There is a lack of significant evidence to suggest that this compound directly interacts with and modulates common intracellular signaling pathways, such as those involved in apoptosis, cell cycle regulation, or intracellular calcium signaling, in a manner independent of its ionophore activity. Any downstream cellular effects observed are likely secondary to the profound disruption of ion homeostasis and membrane potential caused by channel formation.
Conclusion
This compound remains a molecule of significant interest due to its large and complex chemical structure and its well-defined mechanism of action as a voltage-gated ion channel former. While its clinical use has been limited, it serves as a valuable tool in biophysical research for studying the principles of membrane transport and ion channel function. Further research could explore the potential for synthetic modifications to enhance its activity or modulate its properties for novel therapeutic applications. The detailed experimental protocols and structural information provided in this guide offer a foundational resource for researchers in the fields of natural products chemistry, pharmacology, and membrane biophysics.
References
- 1. mdpi.com [mdpi.com]
- 2. Voltage-Dependent Conductance Induced in Thin Lipid Membranes by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. 25 Structure of this compound | CiNii Research [cir.nii.ac.jp]
- 6. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single Ion Channel Recordings with CMOS-Anchored Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanion.de [nanion.de]
- 9. researchgate.net [researchgate.net]
- 10. Inactivation of this compound-induced voltage-dependent conductance in thin lipid membranes. II. Inactivation produced by this compound transport through the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C72H133NO22 | CID 6441323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 11006-31-8 [chemicalbook.com]
An In-depth Technical Guide to Monazomycin Producing Microbial Strains
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monazomycin, a macrocyclic polyol lactone antibiotic, exhibits potent activity against Gram-positive bacteria by inducing voltage-dependent conductance in lipid bilayers. This technical guide provides a comprehensive overview of the microbial sources of this compound, with a primary focus on Streptomyces species. It details experimental protocols for the isolation, cultivation, and identification of producing strains, as well as methods for the extraction and purification of the antibiotic. Furthermore, this document elucidates the current understanding of the this compound biosynthetic pathway and the general regulatory circuits that govern its production in Streptomyces. While specific quantitative production data for this compound remains elusive in publicly available literature, this guide presents analogous data from other polyketide antibiotics produced by Streptomyces to provide a comparative framework for fermentation optimization.
Introduction to this compound
This compound is a unique polyketide antibiotic first isolated from a strain of Streptomyces. Its complex macrocyclic structure, which includes a polyol chain and a lactone ring, is responsible for its characteristic biological activity. This compound inserts into the lipid bilayer of bacterial membranes, forming voltage-dependent ion channels that disrupt the membrane potential, leading to cell death. This mode of action makes it a subject of interest for the development of novel antimicrobial agents, particularly in the face of rising antibiotic resistance.
This compound-Producing Microbial Strains
The primary known producers of this compound belong to the genus Streptomyces, a group of Gram-positive, filamentous bacteria renowned for their prolific production of a wide array of secondary metabolites, including many clinically important antibiotics.
-
Streptomyces mashuensis : This species, originally isolated from a soil sample in Japan, is a well-documented producer of this compound.[1]
-
Streptoverticillium species : Some species formerly classified under this genus, which is closely related to Streptomyces, have also been reported to produce this compound.
-
Other Streptomyces species : While S. mashuensis is the most cited producer, it is plausible that other, less-characterized Streptomyces strains also possess the genetic machinery for this compound biosynthesis.
Data Presentation: Comparative Production of Polyketide Antibiotics
Table 1: Influence of Carbon Source on Polyketide Antibiotic Production by Streptomyces sp.
| Carbon Source (1% w/v) | Chrysomycin A Yield (mg/L) by Streptomyces sp. 891-B6 |
| Glucose | 1162.7 ± 75.11 |
| Soluble Starch | ~1000 |
| Maltose | ~950 |
| Fructose | ~900 |
| Sucrose | ~850 |
Data adapted from a study on Chrysomycin A production and serves as an illustrative example.[2]
Table 2: Effect of Fermentation Parameters on Herbicidal Polyketide (334-W4) Production by Streptomyces sp. KRA16-334 Mutant
| Parameter | Condition | 334-W4 Yield (mg/L) |
| Temperature | 20°C | High |
| 27°C | 264.7 ± 12.82 | |
| 30°C | Decreased | |
| Agitation Speed | 150 rpm | Increased over wild-type |
| 250 rpm | 264.7 ± 12.82 | |
| Initial pH | 7.0 | Increased over wild-type |
| 8.5 | 264.7 ± 12.82 | |
| 10.0 | Growth observed |
Data from a study on a novel herbicidal polyketide, illustrating the impact of physical parameters on yield.
Experimental Protocols
Isolation and Identification of Streptomyces from Soil
This protocol outlines a general method for the selective isolation of Streptomyces from soil samples.
Materials:
-
Soil samples
-
Sterile water
-
Starch Casein Agar (SCA) plates (Starch 10 g/L, Casein 1 g/L, K₂HPO₄ 0.5 g/L, MgSO₄·7H₂O 0.05 g/L, FeSO₄·7H₂O 0.01 g/L, Agar 15 g/L)
-
Antifungal agent (e.g., Nystatin, 50 µg/mL)
-
Antibacterial agent (e.g., Nalidixic acid, 25 µg/mL)
-
Incubator at 28-30°C
Procedure:
-
Sample Preparation: Air-dry the soil sample at room temperature for 24-48 hours. This step helps to reduce the population of vegetative bacterial cells.
-
Serial Dilution: Suspend 1 g of the dried soil in 9 mL of sterile water and vortex thoroughly. Prepare a serial dilution series (10⁻² to 10⁻⁶) in sterile water.
-
Plating: Spread 100 µL of each dilution onto SCA plates supplemented with antifungal and antibacterial agents to inhibit the growth of fungi and other bacteria.
-
Incubation: Incubate the plates at 28-30°C for 7-14 days.
-
Isolation: Look for colonies with a characteristic chalky, powdery appearance, which are typical of Streptomyces. These colonies often have a distinct earthy odor (geosmin).
-
Purification: Subculture individual colonies onto fresh SCA plates to obtain pure isolates.
-
Identification: Characterize the pure isolates based on morphological features (colony morphology, spore chain structure observed by microscopy) and 16S rRNA gene sequencing for species-level identification.
Cultivation of Streptomyces for this compound Production
This protocol describes the cultivation of Streptomyces in a liquid medium to promote the production of secondary metabolites like this compound.
Materials:
-
Pure culture of a this compound-producing Streptomyces strain
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., a complex medium containing starch, soybean meal, and mineral salts)
-
Shaker incubator
Procedure:
-
Inoculum Preparation: Inoculate a loopful of the Streptomyces culture from an agar plate into a flask containing seed culture medium. Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days until good growth is observed.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Fermentation: Incubate the production culture at 28-30°C with vigorous shaking for 5-10 days. The optimal fermentation time will vary depending on the strain and medium composition.
-
Monitoring: Monitor the culture for growth (mycelial dry weight) and antibiotic production over time.
Extraction and Purification of this compound
This protocol provides a general method for the extraction and purification of a polyketide antibiotic like this compound from a fermentation broth.
Materials:
-
Fermentation broth
-
Solvent for extraction (e.g., ethyl acetate, butanol)
-
Rotary evaporator
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction:
-
Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate). Repeat the extraction 2-3 times.
-
Combine the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Preliminary Purification (Silica Gel Chromatography):
-
Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column.
-
Elute the column with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Collect fractions and test for antimicrobial activity to identify the fractions containing this compound.
-
-
Final Purification (HPLC):
-
Pool the active fractions and concentrate them.
-
Further purify the active fraction by reversed-phase HPLC on a C18 column using a suitable mobile phase (e.g., a gradient of acetonitrile in water or methanol in water).
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Confirm the purity and identity of the isolated compound using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Biosynthesis of this compound
This compound is a polyketide, a class of secondary metabolites synthesized by the iterative condensation of small carboxylic acid units. The biosynthesis of such complex molecules is orchestrated by a set of enzymes encoded by a contiguous set of genes known as a Biosynthetic Gene Cluster (BGC). While the specific BGC for this compound has been identified, a detailed functional annotation of all the genes is not yet fully available in the public domain. The following represents a generalized workflow for the biosynthesis of a type I polyketide like this compound.
Caption: Generalized workflow for the biosynthesis of a type I polyketide like this compound.
Regulation of this compound Production: Signaling Pathways
The production of secondary metabolites like this compound in Streptomyces is tightly regulated by complex signaling networks that respond to various environmental and physiological cues. While specific pathways controlling this compound biosynthesis are not fully elucidated, general regulatory mechanisms in Streptomyces provide a framework for understanding its control.
Two-Component Systems
Two-component systems (TCSs) are a primary means by which bacteria sense and respond to environmental changes. A typical TCS consists of a sensor histidine kinase and a response regulator.
Caption: A generalized two-component signaling pathway in Streptomyces.
Global Regulatory Cascades
In addition to pathway-specific regulators, global regulators coordinate secondary metabolism with other cellular processes like morphological differentiation.
Caption: A simplified global regulatory cascade influencing antibiotic production.
Conclusion
This compound remains a promising antibiotic with a unique mode of action. The producing strains, primarily found within the genus Streptomyces, represent a valuable resource for natural product discovery and development. While significant progress has been made in understanding the general principles of Streptomyces biology and secondary metabolism, further research is needed to fully elucidate the specific biosynthetic pathway and regulatory networks governing this compound production. The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to advance the study of this intriguing antibiotic and to develop strategies for optimizing its production for potential therapeutic applications. The lack of specific quantitative yield data highlights a key area for future investigation, which will be critical for the industrial-scale production of this compound.
References
The Monazomycin Enigma: A Technical Guide to its Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Monazomycin, a complex polyketide natural product, has intrigued scientists for decades due to its unique structure and biological activity. While its complete biosynthetic pathway is yet to be fully elucidated through extensive experimental validation, advances in genomics and bioinformatics have allowed for the identification and analysis of its biosynthetic gene cluster (BGC). This guide provides an in-depth overview of the hypothesized biosynthesis of this compound, based on the predicted functions of the enzymes encoded within its BGC. Furthermore, it outlines generalized experimental protocols for the characterization of such pathways and provides a framework for the presentation of quantitative data.
The Hypothesized Biosynthetic Pathway of this compound
The biosynthesis of this compound is predicted to be orchestrated by a modular Type I Polyketide Synthase (PKS) system, likely in conjunction with Non-Ribosomal Peptide Synthetase (NRPS) modules, as is common for many complex natural products. The core scaffold is assembled in a sequential, assembly-line fashion from simple acyl-CoA precursors.
The proposed pathway begins with a loading module that primes the PKS machinery. Subsequently, a series of extension modules, each containing a specific set of catalytic domains, iteratively adds two-carbon units derived from malonyl-CoA or its derivatives. The specific domains within each module (Ketosynthase [KS], Acyltransferase [AT], Ketoreductase [KR], Dehydratase [DH], and Enoylreductase [ER]) determine the structure of the growing polyketide chain at each step. Following the assembly of the polyketide backbone, tailoring enzymes such as glycosyltransferases are believed to attach sugar moieties, like the identified D-mannose, to the core structure, leading to the final this compound molecule.[1][2]
References
A Historical and Technical Guide to Monazomycin Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the historical context of Monazomycin research, providing a comprehensive overview of its discovery, structural elucidation, and the early investigations into its mechanism of action. This document is intended for researchers, scientists, and drug development professionals interested in the foundational studies of this unique ionophorous antibiotic.
Introduction: Discovery and Early Characterization
This compound, a positively charged, polyene-like macrolide antibiotic, was first isolated from the fermentation broth of Streptomyces mashiuensis. Early research identified it as an ionophore, a class of compounds that can transport ions across lipid membranes.[1] Its ability to induce voltage-dependent conductance changes in artificial lipid bilayers quickly became a focal point of investigation, suggesting a mechanism involving the formation of ion channels.[1][2] This property distinguished this compound from many other antibiotics and sparked interest in its potential as a tool for studying membrane biophysics.
Mechanism of Action: A Voltage-Gated Channel Former
The primary mechanism of action of this compound is the formation of voltage-dependent ion channels in lipid bilayer membranes.[1][2] When added to one side of a bilayer, this compound molecules insert into the membrane and, under the influence of a transmembrane electrical potential, aggregate to form channels that allow the passage of univalent cations.[1] The conductance of these channels is strongly dependent on the applied voltage and the concentration of this compound in the membrane.[1][3]
Quantitative Analysis of this compound Activity
Early studies on this compound focused on quantifying its effects on the electrical properties of lipid bilayers. The following table summarizes key quantitative data from this research.
| Parameter | Value/Relationship | Experimental Conditions | Reference |
| Steady-State Conductance vs. Concentration | Proportional to the 5th power of this compound concentration | Phospholipid bilayer, voltage clamp | [1] |
| Steady-State Conductance vs. Voltage | e-fold change per 4-6 mV | Phospholipid bilayer, voltage clamp | [1] |
| Rate Constant of Conductance Growth vs. Concentration | Varies with the ~2.6 power of this compound concentration | Thin lipid membranes, voltage clamp | [3] |
| Rate Constant of Conductance Growth vs. Voltage | e-fold change per 10-11 mV | Thin lipid membranes, voltage clamp | [3] |
| Average Channel Lifetime | Essentially voltage-independent (between 50 and 400 mV) | Lipid bilayer, single-channel recording | [2] |
| Average Channel Interval | Strongly voltage-dependent | Lipid bilayer, single-channel recording | [2] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the historical research of this compound. These represent generalized protocols based on the available literature.
Fermentation and Isolation of this compound
A generalized protocol for obtaining this compound is as follows:
-
Fermentation: Streptomyces mashiuensis is cultured in a suitable fermentation medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal), and mineral salts (e.g., CaCO3). The fermentation is carried out under controlled temperature and pH for a specific duration to allow for the production of the antibiotic.
-
Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.
-
Extraction: The supernatant, containing the secreted this compound, is extracted with a water-immiscible organic solvent.
-
Purification: The crude extract is then subjected to one or more chromatographic steps, such as column chromatography on silica gel, to purify the this compound.
Lipid Bilayer Experiments and Voltage Clamp Recordings
The voltage-dependent channel-forming activity of this compound was primarily studied using artificial planar lipid bilayers.
-
Bilayer Formation: A lipid bilayer, typically composed of phospholipids such as phosphatidylethanolamine (PE), is formed across a small aperture separating two aqueous compartments.
-
This compound Addition: this compound is added to one of the compartments (the cis side).
-
Voltage Clamping: A voltage-clamp apparatus is used to apply a defined transmembrane potential and measure the resulting ionic current. This setup typically involves a four-electrode system: two for applying voltage and two for measuring the potential difference across the membrane.
-
Data Acquisition: The current responses to various voltage steps are recorded to determine the kinetics and steady-state characteristics of the this compound-induced conductance.
Structure Elucidation
The determination of this compound's complex structure involved a combination of chemical degradation and spectroscopic techniques.
-
Chemical Degradation: The this compound molecule was subjected to specific chemical reactions, such as ozonolysis, to break it down into smaller, more easily identifiable fragments.
-
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) was a key tool in determining the structure of the intact molecule and its degradation products. This, combined with other spectroscopic data, allowed for the piecing together of the final structure, revealing a large 48-membered lactone ring glycosidically linked to a D-mannose sugar moiety.
Conclusion
The early research on this compound laid a critical foundation for understanding its unique biological activity. The identification of its voltage-dependent channel-forming properties in lipid bilayers provided a valuable model system for studying the principles of membrane excitability. The elucidation of its complex macrolide structure opened avenues for structure-activity relationship studies and further exploration of its antibiotic potential. This historical context continues to be relevant for scientists and researchers in the fields of antibiotic development, membrane biophysics, and natural product chemistry.
References
Monazomycin: A Technical Guide to its Physical and Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monazomycin is a macrocyclic polyol lactone antibiotic first isolated from Streptoverticillium species in 1963.[1][2] It exhibits activity primarily against Gram-positive bacteria, with weaker effects on Gram-negative bacteria.[1][2] Structurally, it is a large, complex molecule that has garnered significant interest as a bioprobe for investigating the properties of ion channels in biological membranes.[1][3] In solution, this compound can form hydrophilic clusters that, upon interaction with a lipid bilayer, can self-assemble to create voltage-dependent ion channels.[1][3][4] This unique mechanism of action makes it a valuable tool for studying membrane biophysics and ion transport.
Physical and Chemical Characteristics
The fundamental physical and chemical properties of this compound are summarized in the table below. These data are essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₇₂H₁₃₃NO₂₂ | [1][2][4][5][6] |
| Molecular Weight | 1364.8 g/mol | [1][2][4][5][6] |
| CAS Number | 11006-31-8 | [2][4][5][6] |
| Appearance | Solid | [4][7] |
| Melting Point | 127°C | [7] |
| Boiling Point | 866.56°C (estimate) | [7] |
| Density | 0.9708 (rough estimate) | [7] |
| Refractive Index | 1.5280 (estimate) | [7] |
| Purity | >95% by HPLC | [1][4] |
| Solubility | Soluble in DMF, DMSO, ethanol, and methanol.[1][2][4] Limited water solubility.[1] | [1][2][4] |
| Storage | -20°C | [1][2][4] |
| Stability | ≥ 4 years at -20°C | [4] |
| Synonyms | Takacidin, U-0142 | [2][4][5][6] |
Experimental Protocols
Isolation and Purification of this compound
This compound is a natural product isolated from the fermentation broth of various Streptoverticillium species.[1][2][6] The general workflow for its isolation and purification involves solvent extraction and chromatographic separation.
Methodology:
-
Fermentation: Cultivate a this compound-producing strain of Streptoverticillium in a suitable liquid medium under optimal growth conditions.
-
Mycelial Extraction: After fermentation, separate the mycelia from the culture broth by centrifugation or filtration. Extract the mycelia with an organic solvent such as acetone.[8]
-
Solvent Partitioning: Remove the initial extraction solvent (e.g., acetone) in vacuo. Transfer the active compound into a water-immiscible solvent like ethyl acetate.[8]
-
Chromatography: Concentrate the organic extract and subject it to column chromatography for separation. Alumina column chromatography has been used for similar natural products.[8]
-
Purification: Further purify the this compound-containing fractions using high-performance liquid chromatography (HPLC) to achieve a purity of >95%.[1][4]
-
Verification: Confirm the identity and purity of the isolated this compound using analytical techniques such as mass spectrometry and NMR spectroscopy.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. agscientific.com [agscientific.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | C72H133NO22 | CID 6441323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound | 11006-31-8 [chemicalbook.com]
- 8. New antibiotics, carbazomycins A and B. I. Fermentation, extraction, purification and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Monazomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monazomycin is a polyene macrolide antibiotic known for its potent antimicrobial activity, which is attributed to its ability to form voltage-gated ion channels in lipid bilayers. This technical guide provides an in-depth overview of the spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), that are pivotal for the structural elucidation and characterization of this compound. Due to the limited availability of specific, publicly accessible raw data for this compound, this document outlines the expected data and provides detailed experimental protocols applicable to the analysis of this compound and related polyene macrolide antibiotics.
Molecular Structure and Physicochemical Properties
This compound is a complex macrolide, a class of natural products often characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. Its ability to interact with and insert into cell membranes is a key aspect of its biological function. As a positively charged, polyene-like antibiotic, its structure facilitates the formation of multimolecular conductance channels across lipid bilayers[1][2].
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the complete structural elucidation of complex natural products like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to determine the molecule's stereochemistry.
2.1.1. Expected ¹H and ¹³C NMR Data
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |
| Macrolide Ring | ||||
| C-1 (C=O) | 170-175 | - | - | - |
| C-2 | 35-45 | 2.0-2.5 | m | |
| C-3 (CH-O) | 65-75 | 3.5-4.5 | m | |
| ... | ... | ... | ... | ... |
| Polyene Chain | 120-140 | 5.5-7.0 | m | |
| Sugar Moiety | ||||
| C-1' | 95-105 | 4.5-5.0 | d | 3-4 |
| C-2' | 30-40 | 1.5-2.0 | m | |
| ... | ... | ... | ... | ... |
2.1.2. Experimental Protocol for NMR Analysis
A comprehensive NMR analysis of a polyene macrolide antibiotic would typically involve the following steps:
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or a mixture). The choice of solvent is critical to ensure the solubility of the compound and to minimize signal overlap with the solvent peak.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
1D NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum to get an overview of the proton signals.
-
Acquire a ¹³C NMR spectrum, often using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To identify proton-proton scalar couplings within the same spin system, crucial for tracing out the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different spin systems and establishing the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.
-
-
Data Processing and Analysis:
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling constants (J values) to infer dihedral angles and stereochemical relationships.
-
Combine all 1D and 2D data to assemble the complete molecular structure.
-
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound and for obtaining information about its fragmentation pattern, which aids in structural confirmation. Electrospray Ionization (ESI) is a commonly used soft ionization technique for large molecules like macrolides.
2.2.1. Expected Mass Spectrometry Data
Table 2 presents a template for the expected high-resolution mass spectrometry data for this compound.
Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound.
| Ion | Calculated m/z | Observed m/z | Fragmentation Pathway |
| [M+H]⁺ | [Calculated Value] | [Observed Value] | Parent Ion |
| [M+Na]⁺ | [Calculated Value] | [Observed Value] | Sodium Adduct |
| [M-H₂O+H]⁺ | [Calculated Value] | [Observed Value] | Loss of water |
| [M-Sugar+H]⁺ | [Calculated Value] | [Observed Value] | Loss of the sugar moiety |
| ... | ... | ... | ... |
2.2.2. Experimental Protocol for Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a dilute solution of purified this compound (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
-
Instrumentation and Data Acquisition:
-
Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.
-
Acquire a full scan MS spectrum in positive ion mode to determine the mass of the protonated molecule ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).
-
Perform tandem MS (MS/MS) experiments by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. This provides structural information about different parts of the molecule.
-
-
Data Analysis:
-
Determine the elemental composition from the accurate mass measurement of the parent ion.
-
Analyze the fragmentation pattern to confirm the presence of key structural motifs, such as the macrolide ring and the sugar moiety.
-
Mechanism of Action: Ion Channel Formation
This compound's primary mechanism of action is the formation of voltage-dependent ion channels in the cell membranes of susceptible organisms[1][3][4]. This leads to a disruption of the membrane potential and ultimately cell death.
The process of this compound-induced ion channel formation can be visualized as a multi-step process. The workflow below illustrates the logical relationship between the states of this compound and the formation of a functional ion channel.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. This compound-induced single channels. II. Origin of the voltage dependence of the macroscopic conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of surface charge on the voltage-dependent conductance induced in thin lipid membranes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Monazomycin: A Technical Guide to a Pore-Forming Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monazomycin is a polyene-like antibiotic produced by Streptomyces species.[1] It is a large, positively charged molecule that exhibits potent activity against Gram-positive bacteria.[2] The primary mechanism of action for this compound involves the formation of voltage-dependent, cation-selective pores in the lipid bilayers of target cell membranes. This disruption of the membrane's integrity leads to a loss of ionic homeostasis and ultimately, cell death. This technical guide provides an in-depth overview of this compound, focusing on its pore-forming capabilities, the experimental methodologies used to characterize its activity, and the quantitative data derived from these studies.
Molecular and Physicochemical Properties
This compound is a macrocyclic polyol lactone with a molecular weight of approximately 1364.8 g/mol and a chemical formula of C72H133NO22.[2][3] Its structure includes numerous hydroxyl groups and an amino group, which confers a positive charge at neutral pH.[1] This positive charge is crucial for its interaction with and insertion into the negatively charged lipid membranes of bacteria.
Mechanism of Pore Formation
The formation of pores by this compound is a complex, multi-step process that is highly dependent on the transmembrane voltage.[4][5] The current understanding of this mechanism suggests the following sequence of events:
-
Adsorption: this compound, existing as hydrophilic clusters in solution, adsorbs to the surface of the lipid bilayer.[1][2]
-
Monomerization: The adsorbed clusters are believed to disaggregate into monomers on the membrane surface.[1]
-
Voltage-Dependent Insertion: An applied positive voltage on the side of this compound addition (the cis side) drives the positively charged this compound monomers into the hydrophobic core of the membrane.[4][5]
-
Oligomerization: Multiple this compound monomers within the membrane cooperate to form a multimolecular, transmembrane pore.[4][5] The steady-state conductance is proportional to the 5th power of the this compound concentration, suggesting that approximately five to six monomers may form a functional channel.[4][5]
-
Channel Gating: The frequency of channel opening is strongly voltage-dependent, which is the primary origin of the macroscopic voltage-dependent conductance.[6][7] The average lifetimes of the open channels, however, are largely independent of voltage.[8][9]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative parameters of this compound's pore-forming activity as determined by various electrophysiological studies.
Table 1: Macroscopic Conductance Properties
| Parameter | Value | Conditions | Reference(s) |
| This compound Concentration | Micromolar (µM) range | One side of the phospholipid bilayer | [4][5] |
| Voltage Dependence | Exponential increase with positive voltage (cis side) | - | [4][5] |
| e-fold Change in Conductance | Per 4-6 mV | - | [4][5] |
| Concentration Dependence | Proportional to the 5th power of concentration | Steady-state conductance | [4][5] |
| Ion Selectivity | Univalent cations > Divalent cations | Neutral lipids | [4][5] |
| Effect of Divalent Cations (Ca²⁺, Mg²⁺) | No effect on conductance | Neutral lipids | [4][5] |
| Effect of Salt Concentration (KCl, NaCl) | Linear increase in conductance | Neutral lipids | [4][5] |
Table 2: Single-Channel Properties
| Parameter | Value | Conditions | Reference(s) |
| Channel Types | Several apparent types, with one or two predominant amplitudes | Low this compound concentration | [8][9] |
| Current-Voltage (I-V) Characteristics | Weakly hyperbolic | 50-400 mV | [8][9] |
| Average Channel Lifetime | Essentially voltage-independent | 50-400 mV | [8][9] |
| Average Channel Interval | Strongly voltage-dependent | - | [8][9] |
Experimental Protocols
Detailed below are generalized protocols for key experiments used to characterize this compound's pore-forming activity. These are based on standard methodologies for studying pore-forming agents in artificial lipid bilayers.
Protocol 1: Black Lipid Membrane (BLM) Formation
This protocol describes the "painting" method for forming a solvent-containing BLM, a common technique for initial characterization of pore-forming molecules.
Materials:
-
Lipid solution: e.g., 1-2% (w/v) diphytanoylphosphatidylcholine (DPhPC) or a mixture of phosphatidylethanolamine (PE) and phosphatidylglycerol (PG) in n-decane.
-
Aqueous electrolyte solution: e.g., 1 M KCl, 10 mM HEPES, pH 7.4.
-
BLM chamber with two compartments (cis and trans) separated by a thin partition (e.g., Teflon) with a small aperture (50-250 µm diameter).
-
Small paintbrush or glass rod.
-
Ag/AgCl electrodes.
-
Voltage-clamp amplifier and data acquisition system.
Procedure:
-
Chamber Preparation: Thoroughly clean the BLM chamber. Fill both the cis and trans compartments with the electrolyte solution, ensuring the liquid level is above the aperture.
-
Lipid Application: Dip the paintbrush or glass rod into the lipid solution to pick up a small amount.
-
Membrane Painting: Gently "paint" the lipid solution across the aperture in the partition. A thick film of lipid will initially form.
-
Bilayer Thinning: Over several minutes, the lipid film will spontaneously thin to form a bimolecular lipid membrane. This process can be monitored by observing the interference colors of reflected light or by measuring the increase in electrical capacitance. A stable, high capacitance reading (typically >0.3 µF/cm²) indicates the formation of a BLM.
-
Membrane Verification: Apply a small voltage (e.g., 10-20 mV) across the membrane. A stable BLM should have a very high resistance (gigaohm range) and exhibit a characteristic square-wave current response to a triangular voltage wave.
Protocol 2: Voltage-Clamp Recording of Macroscopic Currents
This protocol outlines the steps to measure the overall current flowing through a BLM containing multiple this compound pores.
Materials:
-
Pre-formed BLM in a chamber (from Protocol 1).
-
This compound stock solution (e.g., in ethanol or DMSO).
-
Voltage-clamp setup.
Procedure:
-
Baseline Recording: With the stable BLM, record the baseline current at various holding potentials to ensure the membrane is sealed and has low intrinsic conductance.
-
This compound Addition: Add a small aliquot of the this compound stock solution to the cis compartment to achieve the desired final concentration (micromolar range). Allow for a few minutes of incubation for the antibiotic to adsorb to the membrane.
-
Voltage Protocol Application: Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) across the membrane. Hold the voltage at each step for a sufficient duration to observe the time-dependent development of the current.
-
Data Acquisition: Record the current responses to the voltage steps. The current will increase over time as this compound channels form and open.
-
Data Analysis: Plot the steady-state current as a function of the applied voltage (I-V curve). Calculate the membrane conductance (G = I/V) at each voltage and plot the conductance-voltage (g-V) relationship.
Protocol 3: Single-Channel Recording
This protocol is designed to observe the electrical activity of individual this compound pores.
Materials:
-
High-resistance BLM (giga-seal quality is ideal).
-
Low concentration of this compound (nanomolar to low micromolar range) to ensure only a few channels are active at any given time.
-
High-gain, low-noise voltage-clamp amplifier.
Procedure:
-
BLM Formation: Form a stable, high-resistance BLM as described in Protocol 1.
-
This compound Addition: Add a very dilute solution of this compound to the cis compartment.
-
Voltage Application: Apply a constant positive voltage to the cis side to promote channel insertion and opening.
-
Recording: Record the current flowing across the membrane over an extended period. Discrete, step-like changes in the current, representing the opening and closing of individual channels, should be observable.
-
Data Analysis:
-
Amplitude Histogram: Create an all-points histogram of the current data. The peaks in the histogram correspond to the closed state and one or more open states. The difference between the peaks gives the single-channel current amplitude.
-
Single-Channel Conductance: Calculate the single-channel conductance (γ) by dividing the single-channel current by the applied voltage.
-
Open and Closed Times: Measure the duration of the open and closed events to determine the channel kinetics (e.g., mean open time, mean closed time).
-
Conclusion
This compound represents a fascinating example of a pore-forming antibiotic with a complex, voltage-dependent mechanism of action. The study of its interaction with lipid bilayers has provided valuable insights into the fundamental principles of membrane biophysics and ion channel function. The experimental protocols and quantitative data presented in this guide offer a foundation for researchers and drug development professionals to further investigate the properties of this compound and to explore its potential as a therapeutic agent or a tool for studying membrane phenomena. The continued application of advanced electrophysiological and biophysical techniques will undoubtedly lead to a more complete understanding of this unique molecule.
References
- 1. Measurement of Ion Selectivity - Creative Bioarray [ionschannel.com]
- 2. researchgate.net [researchgate.net]
- 3. lbk.fe.uni-lj.si [lbk.fe.uni-lj.si]
- 4. Optimizing planar lipid bilayer single-channel recordings for high resolution with rapid voltage steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recording of ion channel activity in planar lipid bilayer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. personal.utdallas.edu [personal.utdallas.edu]
- 8. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Automated Lipid Bilayer Membrane Formation Using a Polydimethylsiloxane Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Biological Activity of Monazomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monazomycin, a polyene-like antibiotic produced by Streptomyces, has been a subject of scientific inquiry due to its pronounced biological activities. Initial research into this molecule laid the groundwork for understanding its function as a potent ionophore, primarily active against Gram-positive bacteria. This technical guide provides an in-depth analysis of the foundational studies on this compound's biological activity, with a focus on its mechanism of action, quantitative data from early antimicrobial testing, and the detailed experimental protocols used in these seminal investigations.
Core Biological Activity: Ionophore and Membrane Depolarization
The primary mechanism of this compound's biological activity is its function as an ionophore. It integrates into lipid bilayers and forms voltage-dependent channels that facilitate the transport of monovalent cations across the cell membrane. This influx of ions disrupts the electrochemical gradient essential for cellular function, leading to membrane depolarization and ultimately, cell death.
Key Characteristics of this compound's Ionophoric Activity:
-
Voltage-Dependent Conductance: this compound induces a significant, voltage-dependent increase in the conductance of artificial lipid bilayer membranes. This effect is dramatic and was a central focus of early research. The steady-state conductance is proportional to the fifth power of the this compound concentration and increases exponentially with positive voltage.[1][2][3]
-
Cation Selectivity: The channels formed by this compound are selective for univalent cations, such as K+ and Na+.[1][2]
-
Multimolecular Channel Formation: It is believed that multiple this compound monomers cooperate within the membrane to form a single conductive channel.[1][2][4][5] The voltage-dependent nature of the conductance is attributed to the electric field driving the positively charged this compound molecules into the membrane, thereby influencing the number of active channels.[1][2][4][5]
Antimicrobial Spectrum
| Microorganism Type | Activity Level | Reference |
| Gram-positive bacteria | Active | [6] |
Experimental Protocols
The following sections detail the methodologies employed in the foundational studies of this compound's biological activity.
Voltage-Clamp Experiments on Artificial Lipid Bilayers
This technique was crucial in elucidating the voltage-dependent ion channel formation by this compound.
Objective: To measure the ion currents across a synthetic lipid bilayer in the presence of this compound under a controlled voltage.
Materials:
-
Bilayer chamber with two compartments (cis and trans) separated by a thin partition with a small aperture (50-250 µm).[7]
-
Phospholipid solution (e.g., phosphatidylcholine) in an organic solvent (e.g., n-decane) for forming the bilayer.[7][8]
-
Electrolyte solution (e.g., KCl or NaCl) to fill the chambers.[1][2]
-
This compound solution.
-
Voltage-clamp amplifier and data acquisition system.[7]
-
Ag/AgCl electrodes.[7]
Procedure:
-
Lipid Bilayer Formation:
-
Clean the bilayer chamber and aperture thoroughly.[8]
-
Pre-treat the aperture with a small amount of the lipid solution.
-
Fill both chambers with the electrolyte solution to a level just below the aperture.
-
"Paint" the lipid solution across the aperture to form a thin lipid film. This film will spontaneously thin to form a bilayer membrane.[7] The formation of the bilayer can be monitored by observing its capacitance.
-
-
This compound Application:
-
Introduce a known concentration of this compound to one chamber (the cis side).
-
-
Voltage-Clamping and Recording:
-
Place Ag/AgCl electrodes in both the cis and trans chambers.
-
Connect the electrodes to the voltage-clamp amplifier.
-
Set the holding potential (voltage) across the membrane to a desired value.
-
The amplifier will inject a current to maintain this constant voltage, and this injected current is equal in magnitude and opposite in sign to the ionic current flowing through the this compound channels.
-
Record the current over time in response to various voltage steps.
-
Data Analysis: The recorded current is analyzed to determine the conductance of the membrane at different voltages and this compound concentrations. This allows for the characterization of the voltage-dependent nature of the channels.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
Sterile 96-well microtiter plates.
-
Bacterial culture in logarithmic growth phase.
-
Sterile growth medium (e.g., Mueller-Hinton Broth).
-
This compound stock solution.
-
Incubator.
Procedure:
-
Serial Dilution:
-
Prepare a series of twofold dilutions of the this compound stock solution in the microtiter plate using the growth medium.
-
-
Inoculation:
-
Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria and medium, no antibiotic) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.
-
Signaling Pathways and Logical Relationships
The primary action of this compound is at the cell membrane, leading to a cascade of events that result in cell death. The following diagrams illustrate the proposed mechanism of action and the experimental workflow for its characterization.
Caption: Proposed mechanism of this compound's antibacterial action.
Caption: Experimental workflow for characterizing this compound's biological activity.
Conclusion
The initial studies on this compound were pivotal in defining its role as a voltage-dependent ionophore. Through meticulous experimentation using techniques like voltage-clamping on artificial lipid bilayers, early researchers characterized its unique mechanism of action. While detailed quantitative data on its antimicrobial spectrum from this era are sparse in contemporary literature, the foundational understanding of its activity against Gram-positive bacteria remains a cornerstone of its biological profile. The experimental protocols and conceptual frameworks established in these early investigations continue to be relevant for the study of ion channels and membrane-active antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Voltage-Dependent Conductance Induced in Thin Lipid Membranes by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Inactivation of this compound-induced voltage-dependent conductance in thin lipid membranes. II. Inactivation produced by this compound transport through the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Voltage-Dependent Conductance Induced in Thin Lipid Membranes by this compound | Semantic Scholar [semanticscholar.org]
- 6. apexbt.com [apexbt.com]
- 7. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
Methodological & Application
Application Notes and Protocols for Monazomycin in Planar Lipid Bilayer Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monazomycin, a polyene-like antibiotic produced by Streptomyces species, has garnered significant interest in membrane biophysics for its ability to form voltage-gated ion channels in lipid bilayers.[1][2][3] This property makes it a valuable tool for studying the principles of ion channel gating, lipid-protein interactions, and for the development of novel biosensors. When added to one side of a planar lipid bilayer, this compound molecules insert into the membrane in response to a transmembrane potential, aggregating to form conductive channels.[4][5] The conductance is strongly dependent on the applied voltage, this compound concentration, and the lipid composition of the membrane.[4][6][7]
These application notes provide a comprehensive overview of the use of this compound in planar lipid bilayer experiments, including detailed protocols, quantitative data, and visual representations of the experimental workflow and proposed mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound channels as reported in the literature. These values can serve as a reference for experimental design and data analysis.
Table 1: Single-Channel Conductance Properties of this compound
| Parameter | Value | Conditions |
| Predominant Single-Channel Conductance | ~20 pS | 1.0 M KCl, 100 mV |
| Second Conductance State | ~12 pS | 1.0 M KCl, 100 mV |
| Current-Voltage Relationship | Weakly hyperbolic | 50-400 mV |
| Average Channel Lifetime | Essentially voltage-independent | 50-400 mV |
Table 2: Macroscopic Conductance Characteristics of this compound
| Parameter | Value | Conditions |
| Dependence on this compound Concentration | Proportional to the 5th power of the concentration.[4][5] | Micromolar concentrations |
| Voltage Dependence of Conductance | e-fold change per 4-6 mV.[4][5] | Positive voltage on the this compound-containing side |
| Rate Constant Dependence on Concentration | Varies with the ~2.6 power of the this compound concentration.[6][8] | |
| Rate Constant Dependence on Voltage | e-fold change per 10-11 mV.[6][8] |
Table 3: Ion Selectivity of this compound Channels
| Ion Type | Selectivity Profile | Notes |
| Cations | Primarily permeable to univalent cations.[4][5] | |
| Divalent Cations | Unaffected by Ca²⁺ or Mg²⁺.[4][5] | For lipids with no net charge. |
| Anions | Generally impermeable. | Can exist in parallel with anion-selective channels like nystatin.[4][5] |
| Quaternary Ammonium Ions | Permeable, with permeability increasing with alkyl chain length.[9] | Can cause inactivation of the this compound-induced conductance.[9] |
Experimental Protocols
I. Preparation of Materials
-
Lipid Solution : Prepare a solution of synthetic or natural lipids in an organic solvent (e.g., n-decane). A common choice is a 1% (w/v) solution of diphytanoylphosphatidylcholine (DPhPC) in n-decane. The choice of lipid can influence channel properties.[7][10]
-
Electrolyte Solution : Prepare the desired aqueous electrolyte solution (e.g., 1.0 M KCl, 10 mM HEPES, pH 7.4). Filter the solution through a 0.2 µm filter to remove any particulate matter.
-
This compound Stock Solution : Prepare a stock solution of this compound in a suitable solvent, such as ethanol or DMSO, at a concentration of 1-10 mg/mL. Store at -20°C. From this, prepare a working solution in the electrolyte buffer at a micromolar concentration.[1][4]
II. Planar Lipid Bilayer Formation (Painting Method)
The "painting" method is a common technique for forming a black lipid membrane (BLM).[11][12]
-
Apparatus Setup : Assemble the planar lipid bilayer chamber, which consists of two compartments (cis and trans) separated by a thin septum containing a small aperture (50-250 µm in diameter).[13]
-
Pre-treatment of the Aperture : To promote membrane stability, pre-treat the aperture with a small amount of the lipid solution and allow the solvent to evaporate.
-
Filling the Chambers : Fill both the cis and trans compartments with the electrolyte solution, ensuring the liquid level is below the aperture.
-
Membrane Formation : Using a small brush or a glass rod, apply a small amount of the lipid solution across the aperture. The lipid will spontaneously thin and form a bilayer, which can be monitored by observing the reflected light (it will appear black when formed) or by measuring the membrane capacitance.
III. Incorporation of this compound and Electrophysiological Recording
-
Addition of this compound : Once a stable bilayer is formed, add the this compound working solution to the cis compartment (the side connected to the inverting input of the amplifier). Gently stir to ensure even distribution.
-
Voltage Application and Recording :
-
Apply a transmembrane potential using Ag/AgCl electrodes connected to a patch-clamp amplifier.
-
To observe channel formation, apply a positive voltage to the cis compartment.[4][5]
-
Record the resulting ion current using data acquisition software. The current will increase as this compound molecules insert and form channels.
-
Single-channel events can be observed at low this compound concentrations.[14][15]
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound studies in planar lipid bilayers.
Proposed Mechanism of this compound Channel Formation
Caption: Proposed mechanism for voltage-dependent this compound channel formation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 11006-31-8 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Voltage-Dependent Conductance Induced in Thin Lipid Membranes by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rupress.org [rupress.org]
- 7. Effects of membrane lipids on ion channel structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The kinetics of this compound-induced voltage-dependent conductance. I. Proof of the validity of an empirical rate equation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inactivation of this compound-induced voltage-dependent conductance in thin lipid membranes. I. Inactivation produced by long chain quaternary ammonium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How Lipids Contribute to Ion Channel Function, a Fat Perspective on Direct and Indirect Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Model lipid bilayer - Wikipedia [en.wikipedia.org]
- 12. Planar Lipid Bilayer Experiment - Hancock Lab [cmdr.ubc.ca]
- 13. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-induced single channels. I. Characterization of the elementary conductance events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound-induced single channels. I. Characterization of the elementary conductance events - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monazomycin in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monazomycin is a polyene-like antibiotic that has been shown to induce voltage-dependent conductance in lipid bilayer membranes.[1][2] Its ability to form ion channels makes it a molecule of interest for studying membrane biophysics and as a potential tool in neurobiology and pharmacology. These application notes provide a detailed protocol for the use of this compound in patch-clamp electrophysiology experiments on cultured cells, based on its known characteristics from lipid bilayer studies.
This compound, a positively charged molecule, inserts into the cell membrane and forms multimolecular channels.[1][2][3] The formation and gating of these channels are strongly dependent on the membrane potential, with depolarization increasing the probability of channel opening.[1][2] The primary charge carriers through this compound-induced channels are univalent cations.[1][2] Understanding the application of this compound in a cellular context is crucial for exploring its potential effects on neuronal excitability, cell signaling, and as a potential therapeutic agent.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's effects on membrane conductance, primarily derived from studies on artificial lipid bilayers. These values provide a foundational understanding for its application in cellular patch-clamp experiments.
| Parameter | Value | Species/System | Reference |
| Effective Concentration | Micromolar (µM) range | Phospholipid bilayer membranes | [1] |
| Concentration Dependence | Steady-state conductance is proportional to the 5th power of the this compound concentration. | Phospholipid bilayer membranes | [1][2] |
| Voltage Dependence | Conductance increases exponentially with positive voltage (depolarization). An e-fold change in conductance occurs for every 4-6 mV change in membrane potential. | Phospholipid bilayer membranes | [1][2] |
| Ion Selectivity | Primarily permeable to univalent cations (e.g., K+, Na+). Unaffected by Ca++ or Mg++. | Phospholipid bilayer membranes | [1][2] |
| Channel Formation | Believed to be formed by the cooperation of multiple this compound monomers. | Phospholipid bilayer membranes | [1][2] |
| Single-Channel Properties | The voltage dependence of macroscopic conductance is caused by voltage-dependent variations in the frequency of channel openings. | Thin lipid membranes | [3] |
Experimental Protocols
This section provides a detailed methodology for the application of this compound in whole-cell patch-clamp experiments on cultured cells.
Materials and Reagents
-
Cells: Cultured neuronal or other excitable cells (e.g., HEK293, SH-SY5Y, primary neurons).
-
This compound: High-purity powder.
-
Dimethyl sulfoxide (DMSO): For preparing this compound stock solution.
-
External (Bath) Solution: (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310-320 mOsm.
-
Internal (Pipette) Solution: (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290-300 mOsm.
-
Patch Pipettes: Borosilicate glass capillaries (1.5-1.8 mm outer diameter).
-
Patch-Clamp Setup: Microscope, amplifier, micromanipulator, perfusion system, and data acquisition software.
Solution Preparation
-
This compound Stock Solution (10 mM):
-
Due to the hydrophobic nature of polyene-like antibiotics, dissolve this compound powder in high-quality, anhydrous DMSO to make a 10 mM stock solution.
-
Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
-
-
Working External Solution with this compound:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution into the external (bath) solution to achieve the desired final concentration (e.g., 1-10 µM).
-
Vortex the solution thoroughly to ensure this compound is fully dissolved. The final DMSO concentration in the working solution should be kept below 0.1% to minimize solvent effects on the cells.
-
Prepare a control external solution containing the same final concentration of DMSO without this compound.
-
Cell Preparation
-
Plate cells on glass coverslips at a suitable density to allow for easy patching of individual cells.
-
Allow cells to adhere and grow for at least 24 hours before the experiment.
-
On the day of the experiment, transfer a coverslip with cultured cells to the recording chamber on the microscope stage.
-
Continuously perfuse the cells with the standard external solution at a rate of 1-2 mL/min for at least 10 minutes to equilibrate the cells.
Patch-Clamp Procedure
-
Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The ideal resistance should be 3-5 MΩ when filled with the internal solution.
-
Filling the Pipette: Fill the pulled pipette with the internal solution, ensuring no air bubbles are trapped at the tip.
-
Obtaining a Giga-seal:
-
Under visual control, approach a healthy-looking cell with the patch pipette while applying slight positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance seal (GΩ seal). Gentle suction can be applied if necessary.
-
-
Whole-Cell Configuration: After establishing a stable giga-seal, apply a brief pulse of suction to rupture the cell membrane under the pipette tip and achieve the whole-cell configuration.
-
Initial Recordings:
-
Switch to voltage-clamp mode and hold the cell at a negative potential (e.g., -60 mV).
-
Record baseline currents in the standard external solution.
-
This compound Application and Data Acquisition
-
Control Recording: Perfuse the cell with the control external solution (containing DMSO) for 2-5 minutes to establish a stable baseline and control for any solvent effects.
-
This compound Application: Switch the perfusion to the external solution containing the desired concentration of this compound.
-
Voltage-Step Protocol:
-
To investigate the voltage-dependent effects of this compound, apply a series of voltage steps from a holding potential of -80 mV to a range of depolarizing potentials (e.g., -60 mV to +80 mV in 20 mV increments).
-
Record the resulting currents. The activation of this compound-induced conductance is expected to be time-dependent, so use sufficiently long voltage steps (e.g., 500 ms to 1 s).
-
-
Data Analysis:
-
Measure the steady-state current at the end of each voltage step.
-
Construct current-voltage (I-V) and conductance-voltage (G-V) relationships.
-
Analyze the kinetics of current activation.
-
Signaling Pathways and Mechanisms
This compound does not act on a specific signaling pathway but rather directly inserts into the lipid bilayer to form pores. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of this compound action on the cell membrane.
Experimental Workflow
The following diagram outlines the logical flow of a patch-clamp experiment designed to characterize the effects of this compound.
Caption: Experimental workflow for this compound application in patch-clamp.
References
Monazomycin: A Versatile Tool for Probing Membrane Potential
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Monazomycin, a positively charged polyene-like antibiotic, has emerged as a powerful tool for investigating the biophysical properties of cell membranes, particularly membrane potential.[1][2] By forming voltage-dependent ion channels in lipid bilayers, this compound allows for the controlled manipulation and measurement of membrane conductance, providing valuable insights into ion channel function, membrane stability, and the effects of various therapeutic agents. This document provides detailed application notes and protocols for utilizing this compound in the study of membrane potential.
This compound's primary mechanism of action involves the formation of multimolecular pores or channels within the lipid bilayer.[1] The conductance of these channels is highly sensitive to the transmembrane voltage, with studies showing an e-fold change in conductance for every 4-6 millivolts (mV) of applied potential.[1][3][4] This voltage dependence is attributed to the electric field driving the positively charged this compound molecules into the membrane, thereby influencing the number of functional channels.[1] The primary charge carriers through these channels are univalent cations.[1][3]
Key Applications
-
Studying Voltage-Gated Ion Channels: The predictable voltage-dependent nature of this compound-induced conductance makes it an excellent model system for studying the principles of voltage-gated ion channels.
-
Investigating Membrane Stability and Integrity: By observing the formation and characteristics of this compound pores, researchers can assess the stability of different lipid compositions and the effects of membrane-active drugs.
-
Drug Screening and Development: this compound can be used to establish a baseline membrane potential, against which the effects of novel drug candidates on ion channel function and membrane integrity can be measured.
-
Understanding Lipid-Protein Interactions: The interaction of this compound with the lipid bilayer can be modulated by the lipid composition, providing a means to study how different lipids influence the function of membrane-embedded proteins and channels.[5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound-induced conductance from published literature.
| Parameter | Value | Experimental Conditions | References |
| Voltage Dependence of Conductance | e-fold change per 4-6 mV | Phospholipid bilayer membranes | [1][3][4] |
| Dependence on this compound Concentration | Steady-state conductance is proportional to the 5th power of the this compound concentration | Thin lipid membranes | [1][2] |
| Dependence on this compound Concentration (Kinetics) | Rate constant of conductance growth varies with the ~2.6 power of the this compound concentration | Thin lipid membranes | [6] |
| Kinetics of Conductance Change | e-fold change in the rate constant per 10-11 mV change in membrane potential | Thin lipid membranes | [6] |
| Primary Ion Selectivity | Univalent cations | Phospholipid bilayer membranes | [1][3] |
Experimental Protocols
Protocol 1: Formation of a Black Lipid Membrane (BLM) for this compound Studies
This protocol describes the "painting" method for forming a black lipid membrane, a widely used technique for studying ion channels.
Materials:
-
Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) at 10-25 mg/mL in n-decane or n-hexane).[7]
-
Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4).
-
BLM chamber with two aqueous compartments separated by a thin septum containing a small aperture (100-200 µm).
-
Ag/AgCl electrodes.
-
Small paintbrush or glass rod.
Procedure:
-
Chamber Preparation: Thoroughly clean the BLM chamber with ethanol and deionized water to remove any contaminants.
-
Pre-treatment of the Aperture: Apply a small amount of the lipid solvent (without lipids) to the aperture in the septum to ensure a good seal.
-
Filling the Chambers: Fill both compartments of the chamber with the electrolyte solution, ensuring the liquid level is below the aperture.
-
"Painting" the Membrane: Dip the paintbrush or glass rod into the lipid solution and gently paint it across the aperture. A thick film will initially form.
-
Membrane Thinning: Over a few minutes, the solvent will dissolve into the aqueous phase and the lipid molecules will self-assemble into a bilayer. The membrane will appear black under reflected light when it has thinned to a bilayer.
-
Membrane Verification: The formation of a stable bilayer can be confirmed by measuring its capacitance, which should be in the range of 0.3-0.8 µF/cm².
Protocol 2: Voltage-Clamp Measurement of this compound-Induced Conductance
This protocol outlines the procedure for measuring the voltage-dependent conductance induced by this compound using a voltage-clamp setup.
Materials:
-
Stable Black Lipid Membrane (from Protocol 1).
-
This compound stock solution (e.g., 1 mg/mL in ethanol).
-
Voltage-clamp amplifier and data acquisition system.
-
Ag/AgCl electrodes.
-
Faraday cage to shield from electrical noise.
Procedure:
-
Establish a Stable Baseline: Connect the electrodes to the voltage-clamp amplifier and place them in the BLM chamber. Apply a holding potential (e.g., 0 mV) and record the baseline current. The current should be very low (picoampere range) for a stable membrane.
-
Addition of this compound: Add a small aliquot of the this compound stock solution to one compartment of the chamber (the cis side) to achieve the desired final concentration (typically in the micromolar range).[1][3] Gently stir to ensure even distribution.
-
Voltage-Step Protocol: Apply a series of voltage steps to the membrane. A typical protocol would involve stepping the voltage from a holding potential of 0 mV to various test potentials (e.g., from +20 mV to +120 mV in 10 mV increments) for a fixed duration (e.g., 1-5 seconds), and then returning to the holding potential.
-
Data Acquisition: Record the current flowing across the membrane during the voltage steps. The current will increase in a time-dependent manner as this compound channels form and open.
-
Data Analysis:
-
Measure the steady-state current (I) at each voltage (V).
-
Calculate the conductance (G) using Ohm's law: G = I/V.
-
Plot the conductance as a function of voltage to obtain the conductance-voltage (G-V) curve.
-
The G-V curve can be fitted to a Boltzmann function to determine the voltage at half-maximal activation (V½) and the steepness of the voltage dependence.
-
Protocol 3: Single-Channel Recording of this compound Pores
This protocol allows for the observation of individual this compound channel opening and closing events.
Materials:
-
Stable Black Lipid Membrane (from Protocol 1).
-
Low concentration of this compound (nanomolar range to ensure resolvable single-channel events).
-
High-gain, low-noise patch-clamp amplifier.
-
Data acquisition system with high sampling rate.
-
Ag/AgCl electrodes.
-
Faraday cage.
Procedure:
-
Establish a High-Resistance Seal: Form a stable BLM as described in Protocol 1. The baseline noise should be minimal.
-
Add Low Concentration of this compound: Add a very low concentration of this compound to the cis chamber to observe discrete channel insertion events.
-
Apply a Constant Holding Potential: Apply a constant positive potential to the cis side (e.g., +100 mV) to drive this compound into the membrane and promote channel opening.
-
Record Single-Channel Currents: Record the current at a high sampling rate (e.g., 10 kHz) and filter the data appropriately (e.g., with a 1-2 kHz low-pass filter). Discrete, step-like increases in current correspond to the opening of individual this compound channels.
-
Data Analysis:
-
Idealization: The raw data is idealized to a series of open and closed states.
-
Amplitude Histogram: Create a histogram of the current amplitudes to determine the single-channel conductance.
-
Dwell Time Analysis: Analyze the duration of the open and closed events to understand the kinetics of channel gating. The open and closed time distributions can often be fitted with exponential functions to determine the mean open and closed times.
-
Signaling Pathway and Experimental Logic
The use of this compound to study membrane potential is based on its ability to create a well-defined, voltage-dependent conductance in an artificial membrane. This allows researchers to isolate and study the effects of other molecules or conditions on membrane properties.
Conclusion
This compound serves as a valuable and versatile tool for the fundamental study of membrane potential and ion channel biophysics. The protocols outlined in this document provide a framework for researchers to employ this compound in their investigations, enabling precise control and measurement of membrane conductance. By leveraging the unique voltage-dependent properties of this compound, scientists can continue to unravel the complex mechanisms governing membrane function and dysfunction.
References
- 1. Characterizing the Structure and Interactions of Model Lipid Membranes Using Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Voltage-Dependent Conductance Induced in Thin Lipid Membranes by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of surface charge on the voltage-dependent conductance induced in thin lipid membranes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The kinetics of this compound-induced voltage-dependent conductance. I. Proof of the validity of an empirical rate equation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elements-ic.com [elements-ic.com]
Preparation of Monazomycin Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monazomycin is a polyether ionophore antibiotic produced by Streptomyces cinnamonensis.[1][2] Its primary mechanism of action involves the formation of voltage-dependent ion channels in the lipid bilayer of cell membranes.[3][4] This disrupts the normal ion gradients, particularly of monovalent cations like Na⁺ and K⁺, leading to alterations in membrane potential and subsequent physiological changes within the cell.[5][6] Due to its ability to perturb cellular ion homeostasis, this compound is a valuable tool for studying the effects of ionophore activity on various cellular processes, including signaling pathways and cytotoxicity. Recent studies have highlighted the potential of ionophore antibiotics as anticancer agents, making this compound a compound of interest in drug development.[1][2]
These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments. Adherence to these guidelines is crucial for obtaining reproducible and reliable experimental results.
Quantitative Data Summary
For ease of reference and calculation, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 1364.8 g/mol | |
| CAS Number | 11006-31-8 | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol | |
| Storage (Solid) | -20°C, protected from light | |
| Storage (Stock Solution) | -20°C or -80°C for long-term storage | |
| Long-term Stability (Solid) | ≥ 4 years at -20°C |
Experimental Protocols
Safety Precautions
While specific toxicity data for this compound is not extensively documented, it is prudent to handle it as a potentially hazardous compound. As an ionophore, it can disrupt normal cellular function. Therefore, standard laboratory safety practices should be strictly followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile gloves) when handling solid this compound and its solutions.
-
Handling: Handle solid this compound in a chemical fume hood to avoid inhalation of any fine particles.
-
Disposal: Dispose of all waste materials, including unused solutions and contaminated labware, in accordance with institutional and local regulations for chemical waste.
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is a common starting point for many compounds used in cell culture and allows for easy dilution to a wide range of working concentrations.
Materials:
-
This compound (solid)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile, disposable serological pipettes and pipette tips
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Before opening the this compound container, allow it to equilibrate to room temperature to prevent condensation of moisture.
-
Weighing this compound: In a chemical fume hood, carefully weigh out 1.365 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Calculation: To prepare a 10 mM solution, the required mass is calculated as follows: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.0001 L x 1364.8 g/mol = 0.13648 g = 1.365 mg (for 100 µL)
-
-
Dissolving in DMSO: Add 100 µL of sterile DMSO to the tube containing the weighed this compound.
-
Complete Solubilization: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Sterilization (Optional but Recommended): While DMSO is generally considered self-sterilizing, for critical applications, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE filter). This step should be performed in a sterile biosafety cabinet.[7]
-
Aliquoting and Storage: Aliquot the 10 mM this compound stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials. This minimizes the number of freeze-thaw cycles, which can degrade the compound over time.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
Application in Cell Culture
Determining the Optimal Working Concentration
The optimal working concentration of this compound will vary depending on the cell type, assay duration, and the specific biological question being investigated. It is essential to perform a dose-response experiment (cytotoxicity assay) to determine the half-maximal inhibitory concentration (IC50) for your specific experimental system. Based on studies of other ionophores like monensin, a starting range of 0.1 µM to 10 µM is recommended for initial cytotoxicity screening.[1]
Dilution of this compound Stock Solution for Cell Culture Experiments
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Serial Dilutions: It is good practice to perform serial dilutions of the stock solution in sterile cell culture medium or phosphate-buffered saline (PBS) to achieve the desired final concentrations.
Example Dilution to a 1 µM Final Concentration:
-
From the 10 mM stock solution, prepare an intermediate dilution. For example, add 1 µL of the 10 mM stock to 999 µL of sterile cell culture medium to obtain a 10 µM intermediate solution.
-
Add the appropriate volume of the intermediate solution to your cell culture wells to achieve the final desired concentration. For example, to achieve a final concentration of 1 µM in a well containing 1 mL of medium, add 100 µL of the 10 µM intermediate solution.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway of this compound Action
Caption: this compound's mechanism of action on the cell membrane.
References
- 1. Investigation of the anticancer mechanism of monensin via apoptosis‐related factors in SH‐SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of antibiotic monensin on cell proliferation and IGF1R signaling pathway in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-induced single channels. II. Origin of the voltage dependence of the macroscopic conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ionophores Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 6. apexbt.com [apexbt.com]
- 7. reddit.com [reddit.com]
Application Notes and Protocols: Monazomycin in Electrophysiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monazomycin, a polyene-like antibiotic, has carved a unique niche in electrophysiology research as a potent tool for creating and studying voltage-gated ion channels in artificial lipid membranes.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound to investigate the principles of ion channel function, membrane biophysics, and the effects of various factors on channel behavior.
When introduced to one side of a phospholipid bilayer, this compound molecules, which are positively charged, self-assemble into multimolecular channels in a voltage-dependent manner.[1][2] The resulting cationic conductance exhibits characteristics strikingly similar to native voltage-gated potassium channels, making it an invaluable model system for studying the fundamentals of voltage-dependent gating.[1][2]
Mechanism of Action
This compound induces a voltage-dependent conductance in lipid bilayers through a multi-step process.[1][2] Individual this compound molecules, present in the aqueous solution on one side of the membrane (the cis side), are driven into the membrane by a positive electrical potential on that same side.[1][2] Within the membrane, approximately five this compound monomers cooperate to form a conductive channel that allows the passage of univalent cations.[4][5] The probability of channel formation, and thus the macroscopic conductance, is steeply dependent on the applied voltage.[1][2][6][7]
The voltage-dependence of the this compound-induced conductance arises from the voltage-dependent frequency of channel openings.[6][7] At higher conductances, a process of inactivation can be observed, which is attributed to the transport of this compound molecules across the membrane to the opposite (trans) side, leading to a depletion of available monomers at the cis interface.[4][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound-induced conductance in thin lipid membranes.
| Parameter | Value / Description | References |
| Effective Concentration | Micromolar (µM) range in the aqueous solution on one side of the membrane. | [1][2] |
| Concentration Dependence of Conductance | The steady-state conductance is proportional to the 5th power of the this compound concentration. | [1][2] |
| Voltage Dependence of Conductance | The steady-state conductance increases exponentially with positive voltage on the side of this compound addition. An e-fold change in conductance occurs for every 4-6 mV change in membrane potential. | [1][2] |
| Kinetics of Conductance Change | The rate constant of conductance increase varies with the ~2.6 power of the this compound concentration and changes e-fold for every 10-11 mV change in membrane potential. | [3][8] |
| Ion Selectivity | The channels are permeable to univalent cations (e.g., K+, Na+). The conductance increases linearly with the concentration of KCl or NaCl. The channels are unaffected by Ca2+ or Mg2+ in lipids with no net charge. | [1][2] |
| Channel Composition | It is proposed that approximately five this compound molecules form a single conductive channel. | [4][5] |
| Single Channel Properties | The current-voltage characteristics of single channels are weakly hyperbolic. The average lifetimes of the channels are largely independent of voltage (between 50 and 400 mV). | [9] |
Experimental Protocols
Protocol 1: Formation of this compound Channels in a Planar Lipid Bilayer
This protocol describes the fundamental technique for inducing and recording this compound channels in an artificial planar lipid bilayer using a voltage-clamp setup.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in ethanol)
-
Phospholipid solution (e.g., phosphatidylethanolamine in n-decane)
-
Aqueous salt solution (e.g., 1 M KCl, buffered to a desired pH)
-
Planar lipid bilayer apparatus (including a cup and chamber)
-
Ag/AgCl electrodes
-
Voltage-clamp amplifier
-
Data acquisition system
Procedure:
-
Bilayer Formation:
-
Assemble the planar lipid bilayer apparatus.
-
Fill both the cis (the side of this compound addition) and trans chambers with the aqueous salt solution.
-
Using a fine brush or pipette, "paint" the phospholipid solution across the aperture separating the two chambers to form a thin lipid membrane.
-
Monitor the capacitance of the membrane to confirm bilayer formation (a stable capacitance of ~0.3-0.7 µF/cm² is indicative of a bilayer).
-
-
This compound Application:
-
Once a stable bilayer is formed, add a small aliquot of the this compound stock solution to the cis chamber to achieve the desired final concentration (in the micromolar range).
-
Stir the solution in the cis chamber gently to ensure even distribution of this compound.
-
-
Voltage-Clamp Recording:
-
Connect the Ag/AgCl electrodes to the voltage-clamp amplifier, placing one in the cis chamber and the other in the trans chamber.
-
Set the holding potential to 0 mV.
-
Apply a series of voltage steps to the membrane (e.g., from -100 mV to +100 mV in 20 mV increments). The side of this compound addition (cis) should be made positive to induce conductance.
-
Record the resulting current. The current traces will show a time-dependent increase in conductance at positive potentials.
-
-
Data Analysis:
-
Measure the steady-state current at each voltage step.
-
Calculate the conductance (g) at each voltage using Ohm's law (g = I/V).
-
Plot the conductance as a function of voltage to obtain the conductance-voltage (g-V) relationship.
-
Protocol 2: Investigating the Effect of Surface Charge on this compound Channels
This protocol adapts the basic procedure to study how membrane surface charge influences the voltage-dependent conductance of this compound.
Materials:
-
Same as Protocol 1, with the addition of a negatively charged phospholipid (e.g., phosphatidylglycerol).
-
Solutions of univalent and divalent cations (e.g., KCl, MgCl2, CaCl2).
Procedure:
-
Form a Bilayer with a Net Surface Charge:
-
Form a lipid bilayer using a mixture of a neutral lipid (e.g., phosphatidylethanolamine) and a negatively charged lipid (e.g., phosphatidylglycerol).
-
-
Induce this compound Conductance:
-
Follow steps 2 and 3 from Protocol 1 to add this compound and record the baseline g-V relationship in a symmetrical univalent salt solution.
-
-
Modify Surface Potential:
-
To investigate the effect of screening the surface charge, add a divalent cation (e.g., MgCl2 or CaCl2) to the trans chamber (the side without this compound).
-
The addition of divalent cations to the trans side will create an asymmetry in the surface potentials, which will be "seen" by this compound.[10]
-
-
Record and Compare g-V Curves:
-
Repeat the voltage-clamp protocol and record the currents.
-
Plot the new g-V curve and compare it to the baseline curve. A shift in the g-V curve along the voltage axis will be observed, demonstrating the influence of the altered surface potential on the voltage-sensing mechanism of this compound channel formation.[10]
-
Visualizations
Caption: Proposed mechanism of this compound channel formation.
Caption: Experimental workflow for this compound electrophysiology.
References
- 1. Voltage-Dependent Conductance Induced in Thin Lipid Membranes by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The kinetics of this compound-induced voltage-dependent conductance. I. Proof of the validity of an empirical rate equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inactivation of this compound-induced voltage-dependent conductance in thin lipid membranes. II. Inactivation produced by this compound transport through the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inactivation of this compound-induced voltage-dependent conductance in thin lipid membranes. II. Inactivation produced by this compound transport through the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced single channels. II. Origin of the voltage dependence of the macroscopic conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-induced single channels. II. Origin of the voltage dependence of the macroscopic conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The kinetics of this compound-induced voltage-dependent conductance. I. Proof of the validity of an empirical rate equation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-induced single channels. I. Characterization of the elementary conductance events - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of surface charge on the voltage-dependent conductance induced in thin lipid membranes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Monazomycin: Inducing Ion Channels in Artificial Membranes - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Monazomycin, a polyene-like antibiotic, to induce voltage-dependent ion channels in artificial lipid membranes. This information is critical for researchers studying ion channel biophysics, membrane physiology, and for professionals in drug development exploring novel mechanisms of membrane perturbation.
Introduction
This compound is a positively charged antibiotic that, when applied to one side of a phospholipid bilayer, self-assembles into multimolecular pores or ion channels.[1][2] A key characteristic of these induced channels is their pronounced voltage-dependent conductance, making them a valuable model system for studying the principles of voltage gating in the absence of a proteinaceous channel structure.[1][2][3] The conductance of these channels is primarily selective for univalent cations.[1][2]
Mechanism of Action
The formation of this compound channels is a dynamic process influenced by the membrane potential. It is proposed that the positively charged this compound molecules are driven into the membrane by an electric field (positive on the side of this compound application).[1][2] Within the membrane, multiple this compound monomers cooperate to form a conductive pore.[1][2] The voltage-dependence of the macroscopic conductance arises from the voltage-dependent frequency of channel openings, rather than changes in the single-channel conductance or lifetime.[1][4]
References
- 1. This compound-induced single channels. II. Origin of the voltage dependence of the macroscopic conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced single channels. I. Characterization of the elementary conductance events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced single channels. II. Origin of the voltage dependence of the macroscopic conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced single channels. I. Characterization of the elementary conductance events - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Monazomycin Channel Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monazomycin, a polyene-like antibiotic, is known to induce voltage-dependent ion channels in lipid bilayer membranes. Its ability to form pores that allow the passage of monovalent cations makes it a subject of interest for understanding fundamental mechanisms of ion transport and as a potential antimicrobial agent. Accurate measurement of this compound channel activity is crucial for characterizing its mechanism of action, biophysical properties, and for the development of any potential therapeutic applications.
These application notes provide detailed protocols for the primary techniques used to measure this compound channel activity, focusing on electrophysiological methods. Additionally, a potential fluorescence-based alternative is described for higher-throughput screening applications.
Key Techniques for Measuring this compound Channel Activity
The principal method for characterizing this compound channels is planar lipid bilayer (PLB) electrophysiology . This technique allows for the direct measurement of ion flow through single or multiple this compound channels reconstituted into an artificial membrane. Key parameters such as single-channel conductance, ion selectivity, and voltage-dependence can be determined with high resolution.
A complementary approach for higher-throughput analysis is the Thallium Flux Assay , a fluorescence-based method that can indirectly measure the activity of monovalent cation channels. While not yet specifically reported for this compound, this assay is well-suited for screening compounds that modulate its channel activity.
Section 1: Planar Lipid Bilayer (PLB) Electrophysiology
Application Note:
Planar lipid bilayer electrophysiology is the gold-standard for characterizing the biophysical properties of this compound channels.[1][2][3] This method involves forming a lipid bilayer across a small aperture separating two aqueous compartments, followed by the incorporation of this compound to form channels. By applying a voltage across the membrane and measuring the resulting current, the activity of the channels can be directly observed. This technique is highly versatile and allows for precise control over the experimental conditions, including lipid composition, ionic solutions, and the concentration of this compound.
Experimental Protocol: Formation of Planar Lipid Bilayer and this compound Channel Recording
This protocol outlines the steps for forming a planar lipid bilayer and performing single-channel recordings of this compound.
Materials:
-
Planar lipid bilayer workstation (including amplifier, Faraday cage, anti-vibration table)[4]
-
Bilayer cup and chamber (e.g., made of Delrin or Teflon) with a small aperture (50-250 µm diameter)[1][4]
-
Ag/AgCl electrodes
-
Lipid solution (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) or a mixture of phospholipids in n-decane)
-
This compound stock solution (in a suitable solvent like ethanol or DMSO)
-
Electrolyte solutions (e.g., symmetrical 1 M KCl, 10 mM HEPES, pH 7.4)
-
Perfusion system (optional)
Procedure:
-
Preparation of the Bilayer Setup:
-
Thoroughly clean the bilayer cup and chamber with a detergent solution, followed by rinsing with ultrapure water and then a solvent like ethanol to ensure no contaminants are present.[2]
-
Pre-treat the aperture by painting a small amount of the lipid solution around it and allowing it to dry. This promotes bilayer formation.[4]
-
Assemble the cup into the chamber and fill both the cis (the side to which this compound will be added) and trans compartments with the electrolyte solution.[1][4]
-
Insert the Ag/AgCl electrodes into each compartment. The cis compartment is typically connected to the headstage of the amplifier, and the trans compartment is grounded.[4]
-
-
Bilayer Formation (Painting Method):
-
Using a fine brush or a glass rod, apply a small amount of the lipid solution across the aperture.[2]
-
Monitor the capacitance of the forming membrane using the amplifier's capacitance compensation circuit. A stable bilayer will have a capacitance of approximately 0.4-0.8 µF/cm². The thinning of the lipid film can also be observed optically.[5]
-
A successfully formed bilayer should have a high electrical resistance (gigaohm range) and appear optically black.[2]
-
-
This compound Incorporation:
-
Once a stable bilayer is formed, add a small aliquot of the this compound stock solution to the cis compartment to achieve the desired final concentration (typically in the micromolar range).[6][7]
-
Stir the solution in the cis chamber gently to facilitate the incorporation of this compound molecules into the bilayer.
-
Channel incorporation can be observed as discrete, stepwise increases in the current trace when a holding potential is applied.
-
-
Data Acquisition (Voltage-Clamp):
-
Using a voltage-clamp amplifier, apply a series of voltage steps across the membrane (e.g., from -100 mV to +100 mV in 20 mV increments) and record the resulting current.[8][9]
-
For single-channel analysis, maintain a constant holding potential and record the current over an extended period to capture channel opening and closing events.
-
The voltage-dependent nature of this compound channels means that channel activity will be more pronounced at positive potentials on the side where this compound was added.[6][7]
-
-
Data Analysis:
-
Generate current-voltage (I-V) relationships by plotting the steady-state current against the applied voltage.
-
For single-channel recordings, create all-points histograms of the current data. The peaks in the histogram correspond to the closed and open states of the channel. The difference between the peaks gives the single-channel current amplitude.
-
Calculate the single-channel conductance (γ) using Ohm's law: γ = I/V, where I is the single-channel current and V is the applied voltage.
-
Analyze the kinetics of the channel by determining the mean open and closed times from the recordings. The frequency of channel openings is strongly voltage-dependent.[1][10]
-
Data Presentation:
Table 1: Biophysical Properties of this compound Channels
| Parameter | Reported Value(s) | Conditions | Reference(s) |
| Voltage Dependence | e-fold change in conductance per 4-6 mV | Positive voltage on the this compound side | [6][7] |
| Concentration Dependence | Steady-state conductance is proportional to the 5th power of the this compound concentration | Micromolar concentrations | [6][7] |
| Ion Selectivity | Primarily permeable to univalent cations (e.g., K+, Na+) | Symmetrical KCl or NaCl solutions | [6][7] |
| Single-Channel Conductance | Multiple conductance states observed, with predominant amplitudes | Dependent on lipid composition and ionic strength | [3][11] |
| Channel Lifetime | Average lifetimes are essentially voltage-independent (between 50 and 400 mV) | Single-channel recordings | [3][11] |
| Channel Opening Frequency | Strongly voltage-dependent | Single-channel recordings | [1][10] |
Diagrams:
References
- 1. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Utilizing the Planar Lipid Bilayer Technique to Investigate Drosophila melanogaster dMpv17 Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. warneronline.com [warneronline.com]
- 5. Bilayers - University of Maryland, Baltimore [dental.umaryland.edu]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Planar lipid bilayer electrophysiology [bio-protocol.org]
- 8. Virtual Labs [virtual-labs.github.io]
- 9. researchgate.net [researchgate.net]
- 10. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Monazomycin as a Cationic Ionophore
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monazomycin is a polyene-like antibiotic produced by Streptomyces species.[1][2] It functions as a cationic ionophore, inducing voltage-dependent conductance in lipid bilayer membranes.[3][4] Its unique mechanism of action, which involves the cooperative formation of multimolecular channels, makes it a valuable tool for research in membrane biophysics, electrophysiology, and drug discovery.[3][5] This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.
This compound is a positively charged molecule at neutral pH due to an amino group.[1] When added to one side of a phospholipid bilayer, it adsorbs to the membrane surface.[1] Upon the application of a positive voltage to the this compound-containing side, the molecules are driven into the membrane, where they aggregate to form conductive channels.[3][4] This results in a highly voltage-dependent flow of univalent cations across the membrane.[3]
Key Characteristics of this compound as a Cationic Ionophore
-
Voltage-Dependence: this compound's ionophoric activity is strongly dependent on the membrane potential. Conductance increases exponentially with positive voltage applied to the side of the membrane to which this compound was added.[3][6]
-
Ion Selectivity: this compound is selective for univalent cations, such as potassium (K+) and sodium (Na+).[3] It is unaffected by the presence of divalent cations like calcium (Ca2+) or magnesium (Mg2+).[3][6]
-
Mechanism of Action: It is proposed that multiple this compound monomers cooperate within the membrane to form a multimolecular conductance channel.[3][4] The number of these channels is dependent on the transmembrane voltage.[3]
-
Concentration Dependence: The steady-state conductance is proportional to the 5th power of the this compound concentration, indicating a high degree of cooperativity in channel formation.[3][6]
Applications in Research
-
Model System for Voltage-Gated Channels: The electrophysiological characteristics of this compound-induced conductance are remarkably similar to those of the potassium conductance system in squid axons, making it a useful model system for studying the principles of voltage-gated ion channels.[3][6]
-
Studying Membrane Properties: this compound can be used as a probe to investigate the properties of lipid bilayers, such as surface charge and the effects of other membrane-active agents.[5]
-
Drug Screening: The voltage-dependent nature of this compound channels can be exploited in high-throughput screening assays to identify compounds that modulate membrane potential or interact with ion channels.
-
Antimicrobial Research: As an antibiotic, this compound is active against Gram-positive bacteria, and further research into its ionophoric properties could inform the development of novel antimicrobial agents.[7]
Data Presentation
Table 1: Electrophysiological Properties of this compound
| Parameter | Value | Reference |
| Effective Concentration | Micromolar (µM) range | [3] |
| Voltage Dependence of Conductance | e-fold change per 4-6 mV | [3][6] |
| Concentration Dependence of Conductance | Proportional to the 5th power of concentration | [3][6] |
| Voltage Dependence of Rate Constant | e-fold change per 10-11 mV | [8][9] |
| Concentration Dependence of Rate Constant | Proportional to the ~2.6 power of concentration | [8][9] |
Table 2: Ion Selectivity of this compound
| Ion Type | Effect on Conductance | Reference |
| Univalent Cations (K+, Na+) | Major current-carrying ions | [3][6] |
| Divalent Cations (Ca2+, Mg2+) | No effect on conductance | [3][6] |
Experimental Protocols
Protocol 1: Formation of a Planar Lipid Bilayer and Measurement of this compound-Induced Conductance by Voltage Clamp
This protocol describes the formation of a planar lipid bilayer and the subsequent measurement of ionophoric activity of this compound using the voltage-clamp technique.
Materials:
-
Phospholipid solution (e.g., 1-2% diphytanoylphosphatidylserine (DPhPS) in n-decane)
-
Aqueous buffer solution (e.g., 100 mM KCl, 10 mM HEPES, pH 7.2)
-
This compound stock solution (e.g., 1 mg/mL in ethanol or DMSO)
-
Planar lipid bilayer apparatus with two chambers (cis and trans) separated by a thin partition with a small aperture (e.g., 100-200 µm diameter)
-
Ag/AgCl electrodes
-
Voltage-clamp amplifier and data acquisition system
-
Magnetic stirrer and stir bars
Procedure:
-
Chamber Setup:
-
Assemble the planar lipid bilayer apparatus. Fill both the cis and trans chambers with the aqueous buffer solution, ensuring the liquid levels are equal.
-
Place a small stir bar in each chamber and activate the magnetic stirrer at a low speed to ensure adequate mixing without disturbing the membrane.
-
Insert Ag/AgCl electrodes into each chamber to measure the transmembrane potential and pass current.
-
-
Bilayer Formation (Painting Technique):
-
Using a fine brush or a glass rod, apply a small amount of the phospholipid solution over the aperture in the partition, ensuring it is completely covered.
-
Observe the thinning of the lipid film. A stable bilayer is formed when the reflected light from the film changes from colorful interference patterns to a greyish, almost black appearance, indicating the formation of a bilayer lipid membrane (BLM). This can be monitored by measuring the electrical capacitance of the membrane.
-
-
This compound Application:
-
Once a stable bilayer is formed, add a small aliquot of the this compound stock solution to the cis chamber to achieve the desired final concentration (e.g., 0.1 - 10 µM). The cis chamber is defined as the chamber to which the voltage will be applied relative to the trans (ground) chamber.
-
Allow a few minutes for the this compound to diffuse and adsorb to the membrane surface.
-
-
Voltage-Clamp Measurement:
-
Connect the electrodes to the voltage-clamp amplifier.
-
Set the holding potential to 0 mV.
-
Apply a series of voltage steps to the cis chamber (e.g., from +20 mV to +100 mV in 10 mV increments). The duration of each step should be sufficient to observe the steady-state conductance (e.g., 1-5 seconds).
-
Record the resulting current flowing across the membrane. The current will increase over time to a steady-state value, reflecting the formation of this compound channels.
-
Between voltage pulses, return the holding potential to 0 mV to allow the channels to close.
-
-
Data Analysis:
-
For each voltage step, determine the steady-state current (I_ss).
-
Calculate the steady-state conductance (g_ss) using Ohm's law: g_ss = I_ss / V, where V is the applied voltage.
-
Plot the steady-state conductance as a function of the applied voltage to generate a conductance-voltage (g-V) curve.
-
Protocol 2: Liposome-Based Fluorescence Assay for Cation Flux
This protocol provides an alternative method to assess this compound's ionophoric activity by measuring cation flux into liposomes using a pH-sensitive fluorescent dye. This method is amenable to higher throughput.
Materials:
-
Phospholipid (e.g., egg phosphatidylcholine)
-
Buffer for liposome preparation (Inside Buffer: e.g., 150 mM KCl, 10 mM HEPES, pH 7.4)
-
Buffer for assay (Outside Buffer: e.g., 150 mM NaCl, 10 mM HEPES, pH 7.4)
-
pH-sensitive fluorescent dye (e.g., ACMA - 9-amino-6-chloro-2-methoxyacridine)
-
Protonophore (e.g., CCCP - Carbonyl cyanide m-chlorophenyl hydrazone)
-
This compound stock solution
-
Fluorometer or plate reader capable of fluorescence measurements
Procedure:
-
Liposome Preparation:
-
Prepare a thin film of the desired phospholipid by evaporating the solvent from a lipid solution under a stream of nitrogen.
-
Hydrate the lipid film with the "Inside Buffer" containing the fluorescent dye to form multilamellar vesicles (MLVs).
-
Create small unilamellar vesicles (SUVs) by sonication or extrusion.
-
Remove the external dye by passing the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with the "Outside Buffer".
-
-
Fluorescence Assay:
-
Dilute the dye-loaded liposomes into the "Outside Buffer" in a cuvette or a microplate well.
-
Establish a proton gradient by adding the protonophore CCCP. This will equilibrate the pH inside and outside the liposomes.
-
Record the baseline fluorescence.
-
Add this compound to the liposome suspension.
-
The influx of K+ (driven by the concentration gradient) will create a positive potential inside the liposomes. This potential will drive the influx of H+ (facilitated by CCCP), causing a quenching of the entrapped dye's fluorescence.
-
Monitor the decrease in fluorescence over time. The rate of fluorescence quenching is proportional to the rate of K+ influx mediated by this compound.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence decrease after the addition of this compound.
-
Compare the rates obtained with different concentrations of this compound or in the presence of potential inhibitors.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound-induced ion channel formation.
Caption: Experimental workflow for voltage-clamp analysis of this compound.
Caption: Logical relationship between voltage and conductance for this compound.
References
- 1. rupress.org [rupress.org]
- 2. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voltage-Dependent Conductance Induced in Thin Lipid Membranes by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Voltage-Dependent Conductance Induced in Thin Lipid Membranes by this compound | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inactivation of this compound-induced voltage-dependent conductance in thin lipid membranes. I. Inactivation produced by long chain quaternary ammonium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid bilayer preparations of membrane proteins for oriented and magic-angle spinning solid-state NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Monazomycin into Liposome Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monazomycin is a polyene-like antibiotic known for its activity against Gram-positive bacteria.[1] Its unique mechanism of action involves the formation of voltage-dependent ion channels in the lipid bilayers of target cell membranes, leading to disruption of the membrane potential and subsequent cell death.[2][3] Liposomal encapsulation of antibiotics presents a promising strategy to enhance their therapeutic index by improving drug solubility, stability, and enabling targeted delivery, thereby potentially reducing systemic toxicity.[4][5]
These application notes provide a comprehensive guide for the incorporation of this compound into liposomes, detailing the formulation process, characterization methods, and protocols for evaluating the biological activity of the resulting liposomal this compound.
Properties of this compound
| Property | Value | Reference |
| CAS Number | 11006-31-8 | [6] |
| Molecular Formula | C72H133NO22 | [6] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in Methanol, Ethanol, DMSO, DMF | [6] |
| Mechanism of Action | Forms voltage-dependent ion channels in lipid bilayers | [2][3] |
| Antimicrobial Spectrum | Primarily active against Gram-positive bacteria | [1] |
Experimental Protocols
Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
The thin-film hydration method is a widely used and reproducible technique for encapsulating both hydrophilic and lipophilic compounds into liposomes.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Lipid Film Formation:
-
Dissolve DSPC and cholesterol in a 2:1 molar ratio in a sufficient volume of a chloroform:methanol (2:1, v/v) solution in a round-bottom flask.[7]
-
Add this compound to the lipid solution. The drug-to-lipid ratio is a critical parameter that should be optimized, with ratios from 1:10 to 1:20 (w/w) being a common starting point.[4][8]
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath at a temperature above the lipid transition temperature (for DSPC, this is ~55°C) to ensure proper mixing.
-
Gradually reduce the pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Continue to evaporate under vacuum for at least 1 hour to remove all traces of the organic solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding pre-warmed (e.g., 60°C) PBS (pH 7.4). The volume of the aqueous phase will determine the final lipid concentration.
-
Rotate the flask in the water bath at a temperature above the lipid transition temperature for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles (LUVs) with a defined size, sonicate the MLV suspension in a bath sonicator for 5-10 minutes above the lipid transition temperature.
-
Extrude the liposome suspension through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder.[9] Perform at least 11 passes to ensure a homogenous size distribution.
-
-
Purification:
-
Remove unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.
-
Characterization of this compound-Loaded Liposomes
Comprehensive characterization is essential to ensure the quality, stability, and reproducibility of the liposomal formulation.[8][10]
3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Dynamic Light Scattering (DLS)
-
Protocol:
-
Dilute the liposome suspension in PBS to an appropriate concentration.
-
Measure the particle size, PDI, and zeta potential using a DLS instrument.
-
Perform measurements in triplicate.
-
3.2.2. Encapsulation Efficiency and Drug Loading
-
Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC)
-
Protocol:
-
Separate the liposomes from the unencapsulated drug using a suitable method (e.g., centrifugation, dialysis, or size exclusion chromatography).
-
Disrupt the liposomes by adding a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated this compound.
-
Quantify the amount of this compound in the liposomal fraction and the total amount of drug used.
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = (Amount of encapsulated drug / Total amount of drug used) x 100
-
DL% = (Amount of encapsulated drug / Total amount of lipid) x 100
-
-
3.2.3. Morphology
-
Method: Cryo-Transmission Electron Microscopy (Cryo-TEM)
-
Protocol:
-
Apply a small drop of the liposome suspension to a TEM grid.
-
Blot the excess liquid and rapidly plunge-freeze the grid in liquid ethane.
-
Image the vitrified sample using a cryo-TEM to visualize the morphology of the liposomes.
-
In Vitro Drug Release Study
-
Method: Dialysis Method
-
Protocol:
-
Place a known amount of the this compound-loaded liposome suspension into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Quantify the concentration of this compound in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
Stability Study
-
Protocol:
-
Store the liposomal this compound formulation at different temperatures (e.g., 4°C and 25°C).[2]
-
At specified time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples and analyze for particle size, PDI, zeta potential, and drug leakage.
-
Assess the stability of the formulation based on changes in these parameters over time.
-
Biological Activity Assay: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus
-
Method: Broth Microdilution Method
-
Protocol:
-
Prepare a standardized inoculum of Staphylococcus aureus (e.g., ATCC 29213) in Mueller-Hinton Broth (MHB).
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of free this compound, this compound-loaded liposomes, and empty liposomes (as a control) in MHB.
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria in MHB without any antibiotic) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.[11]
-
Data Presentation (Illustrative Data)
Note: The following data are illustrative and intended to serve as a template for reporting experimental results. Actual values will vary depending on the specific experimental conditions.
Table 1: Physicochemical Characterization of this compound Liposomes
| Formulation Code | Lipid Composition (molar ratio) | Drug:Lipid Ratio (w/w) | Mean Particle Size (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD |
| Lipo-Mona-1 | DSPC:Chol (2:1) | 1:20 | 110.5 ± 2.1 | 0.15 ± 0.02 | -5.2 ± 0.8 |
| Lipo-Mona-2 | DSPC:Chol (2:1) | 1:10 | 115.2 ± 3.5 | 0.18 ± 0.03 | -4.8 ± 1.1 |
| Empty Liposomes | DSPC:Chol (2:1) | - | 108.9 ± 1.9 | 0.14 ± 0.01 | -5.5 ± 0.9 |
Table 2: Encapsulation Efficiency and Drug Loading of this compound Liposomes
| Formulation Code | Encapsulation Efficiency (%) ± SD | Drug Loading (%) ± SD |
| Lipo-Mona-1 | 65.7 ± 4.2 | 3.1 ± 0.2 |
| Lipo-Mona-2 | 58.3 ± 3.8 | 5.3 ± 0.3 |
Table 3: In Vitro Release of this compound from Liposomes in PBS (pH 7.4) at 37°C
| Time (hours) | Cumulative Release (%) ± SD - Lipo-Mona-1 | Cumulative Release (%) ± SD - Lipo-Mona-2 |
| 1 | 8.2 ± 0.9 | 10.5 ± 1.1 |
| 4 | 15.6 ± 1.5 | 18.9 ± 1.8 |
| 8 | 24.3 ± 2.1 | 29.7 ± 2.5 |
| 12 | 32.1 ± 2.8 | 38.4 ± 3.1 |
| 24 | 45.8 ± 3.5 | 55.2 ± 4.0 |
Table 4: Stability of Lipo-Mona-1 at 4°C
| Time (weeks) | Mean Particle Size (nm) ± SD | PDI ± SD | % Drug Retained ± SD |
| 0 | 110.5 ± 2.1 | 0.15 ± 0.02 | 100 |
| 1 | 111.2 ± 2.3 | 0.16 ± 0.02 | 98.5 ± 1.2 |
| 2 | 112.5 ± 2.8 | 0.17 ± 0.03 | 96.8 ± 1.5 |
| 4 | 114.1 ± 3.1 | 0.18 ± 0.03 | 94.2 ± 1.9 |
Table 5: Antibacterial Activity of this compound Formulations
| Formulation | MIC against S. aureus (µg/mL) |
| Free this compound | 2.0 |
| Lipo-Mona-1 | 1.0 |
| Empty Liposomes | > 128 |
Visualizations
Caption: Mechanism of this compound action on the bacterial cell membrane.
Caption: Experimental workflow for preparing this compound-loaded liposomes.
References
- 1. Remote drug loading into liposomes via click reaction - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 2. scitechnol.com [scitechnol.com]
- 3. Stability of liposomal formulations in physiological conditions for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. Role of In Vitro Release Methods in Liposomal Formulation Development: Challenges and Regulatory Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation | Semantic Scholar [semanticscholar.org]
- 9. Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eradication of Drug Resistant Staphylococcus aureus by Liposomal Oleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fusogenic Liposomes Increase the Antimicrobial Activity of Vancomycin Against Staphylococcus aureus Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
Monazomycin: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monazomycin is a polyene-like antibiotic produced by Streptoverticillium species. It is known to induce voltage-dependent conductance in lipid bilayer membranes by forming ion channels. These application notes provide an overview of the effective concentrations and protocols for the use of this compound in various in vitro assays based on available scientific literature.
Data Presentation
The following tables summarize the quantitative data on this compound concentrations used in different in vitro experimental setups. It is important to note that the effective concentration of this compound can be influenced by the specific cell type, membrane composition, and experimental conditions.
| Assay Type | Cell Line/System | Effective Concentration | Observed Effect | Citation |
| Ion Channel Formation | Phospholipid Bilayer Membranes | Micromolar (µM) range | Induces voltage-dependent conductance | [1][2] |
| Apoptosis Induction | NCCIT-R (human embryonal carcinoma) | 1 µM - 4 µM | Time- and dose-dependent induction of apoptosis | [3] |
| Cell Cycle Arrest | NCCIT-R (human embryonal carcinoma) | 0.5 µM (S-phase arrest), 4 µM (G1-phase arrest) | Arrest of cell cycle progression | [3] |
| Antibacterial Activity | Gram-positive bacteria | Not specified | Active against Gram-positive bacteria | [4] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay
This protocol is adapted for determining the cytotoxic effects of this compound on a mammalian cell line using a resazurin-based assay.
Materials:
-
Mammalian cells of interest (e.g., NCCIT-R)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Plate reader with fluorescence detection (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 0.1 µM to 10 µM.
-
Include a vehicle control (medium with the same concentration of solvent used for the this compound stock) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
After the incubation period, add 10 µL of resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin only).
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol provides a general framework for investigating the effects of this compound on ion channel activity in mammalian cells using the whole-cell patch-clamp technique.
Materials:
-
Mammalian cells expressing the ion channel of interest plated on glass coverslips.
-
External (extracellular) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH).
-
Internal (intracellular) solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH adjusted to 7.2 with KOH).
-
This compound stock solution.
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).
-
Borosilicate glass pipettes (pulled to a resistance of 3-5 MΩ).
Procedure:
-
Preparation:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
-
Fill a patch pipette with the internal solution and mount it on the pipette holder.
-
-
Cell Approaching and Sealing:
-
Under visual control, approach a target cell with the patch pipette.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes.
-
-
Recording:
-
Clamp the cell at a desired holding potential (e.g., -60 mV).
-
Apply voltage steps or ramps to elicit ion channel currents and record the baseline activity.
-
-
This compound Application:
-
Prepare the desired concentration of this compound (e.g., 1-10 µM) in the external solution.
-
Perfuse the recording chamber with the this compound-containing solution.
-
Record the changes in ion channel activity in the presence of this compound.
-
-
Data Analysis:
-
Analyze the recorded currents to determine the effect of this compound on parameters such as current amplitude, voltage-dependence of activation/inactivation, and channel kinetics.
-
Visualizations
Signaling and Mechanism of Action
Caption: Mechanism of this compound action.
Experimental Workflow: Cytotoxicity Assay
Caption: Workflow for assessing this compound cytotoxicity.
Experimental Workflow: Electrophysiology Assay
Caption: Workflow for electrophysiological analysis of this compound.
References
Troubleshooting & Optimization
Monazomycin Technical Support Center: Aqueous Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Monazomycin, with a specific focus on improving its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound is a macrocyclic polyol lactone antibiotic that belongs to the polyketide class of natural products.[1][2] It is produced by Streptomyces species and exhibits activity primarily against Gram-positive bacteria.[1][3]
Q2: What is the primary mechanism of action for this compound?
A: this compound's biological activity stems from its ability to form voltage-dependent conductance channels in lipid bilayer membranes.[3][4] These channels, or pores, disrupt the normal ion gradient of the cell. The formation of these channels is dependent on the concentration of this compound and the membrane potential.[3][5]
Q3: What is the documented solubility of this compound?
A: this compound is readily soluble in various organic solvents, including Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] However, like many complex polyketide antibiotics, its solubility in purely aqueous solutions is limited.[6]
Q4: Why is my this compound precipitating out of my aqueous buffer during my experiment?
A: Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in your specific aqueous buffer. This can happen when a concentrated organic stock solution is diluted into the aqueous phase. Factors influencing this include the final concentration of this compound, the percentage of the organic co-solvent in the final solution, the buffer's pH, and its temperature.
Troubleshooting Guide: Enhancing Aqueous Solubility
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
Q5: My this compound powder will not dissolve directly in my aqueous buffer. What is the first step I should take?
A: The standard procedure for compounds with low aqueous solubility is to first prepare a concentrated stock solution in a suitable organic solvent, such as DMSO or ethanol.[1] This stock solution can then be serially diluted into the final aqueous buffer to achieve the desired working concentration. This ensures the compound is fully dissolved before its introduction to the aqueous environment.
Q6: I observed immediate precipitation after diluting my this compound DMSO stock into my buffer. How can I prevent this?
A: This is a common issue known as "crashing out." Here are several strategies to address it:
-
Reduce Final Concentration: The simplest solution is to lower the target final concentration of this compound in your aqueous buffer.
-
Optimize Co-solvent Percentage: The final percentage of the organic solvent (e.g., DMSO) can be critical. While it needs to be high enough to aid solubility, it should be low enough to not interfere with your experiment. You may need to test a range of final DMSO concentrations (e.g., 0.1%, 0.5%, 1%).
-
Use a Co-solvent System: Incorporating a water-miscible co-solvent into your aqueous buffer can increase the solubility of hydrophobic drugs.[7][8] This technique works by reducing the interfacial tension between the aqueous solution and the solute.[7] See Protocol 1 for a detailed method.
-
Employ Solubilizing Agents: Consider adding excipients specifically designed to enhance solubility. Options include cyclodextrins or non-ionic surfactants.[9][10] See Protocol 2 for using cyclodextrins.
Q7: Can I use pH adjustment to improve this compound solubility?
A: Yes, pH modification can be an effective technique for ionizable compounds.[7][8] this compound contains a primary amine group, which can be protonated at acidic pH.[3][11] Lowering the pH of your buffer may increase the aqueous solubility of this compound. However, it is crucial to verify the stability of this compound at different pH values and ensure the chosen pH is compatible with your experimental system.
Q8: Are there specific excipients recommended for polyketide antibiotics like this compound?
A: Yes, several excipients are used to formulate poorly soluble drugs.[12]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the poorly soluble drug, forming a water-soluble inclusion complex.[12][13] γ-Cyclodextrin is one such example.[10]
-
Surfactants: Surfactants like Polysorbate 80 can form micelles in aqueous solutions that encapsulate hydrophobic drug molecules, effectively increasing their solubility.[14] This approach has been explored for other polyene antibiotics.[14]
-
Polymers: Water-soluble polymers such as Polyethylene Glycol (PEG) can also be used as co-solvents to enhance solubility.[9]
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | Soluble | [1] |
| Dimethyl sulfoxide (DMSO) | Soluble | [1][3] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble | [1] |
| Aqueous Buffers | Poorly Soluble | [6] |
Table 2: Comparison of Common Solubility Enhancement Techniques
| Technique | Principle of Action | Key Advantages | Common Disadvantages |
| Co-solvency | Reduces solvent polarity by adding a water-miscible organic solvent (e.g., ethanol, PEG 400).[7] | Simple to implement; effective for many nonpolar drugs. | The organic solvent may interfere with biological assays; potential for precipitation upon dilution. |
| pH Adjustment | Increases solubility of ionizable drugs by shifting the equilibrium towards the more soluble ionized form.[8] | Highly effective for drugs with acidic or basic functional groups. | Risk of chemical degradation at non-optimal pH; limited by the pH constraints of the experiment.[15] |
| Surfactants | Forms micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility.[14] | High solubilization capacity; established method for drug delivery. | Can interfere with cell-based assays or protein interactions; potential for foaming. |
| Cyclodextrins | Forms a host-guest inclusion complex, shielding the hydrophobic drug from water.[12][13] | High efficiency; can also improve drug stability; low toxicity. | Can be expensive; stoichiometry of complexation needs to be determined. |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent (Ethanol)
-
Prepare Stock Solution: Accurately weigh 1 mg of this compound powder and dissolve it in 1 mL of 100% ethanol to create a 1 mg/mL stock solution. Vortex until fully dissolved.
-
Prepare Co-solvent Buffer: Prepare your desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Add 100% ethanol to the buffer to achieve a final ethanol concentration of 5% or 10% (v/v). For example, to make 10 mL of a 5% ethanol buffer, add 9.5 mL of aqueous buffer to 0.5 mL of 100% ethanol.
-
Prepare Working Solution: Add the this compound stock solution dropwise to the co-solvent buffer while gently vortexing. Do not exceed a final organic solvent concentration that could impact your experiment. For instance, adding 10 µL of the 1 mg/mL ethanol stock to 990 µL of the 5% ethanol buffer will result in a final this compound concentration of 10 µg/mL and a final ethanol concentration of approximately 5.9%.
-
Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is not clear, consider using a higher percentage of co-solvent or a lower final concentration of this compound.
Protocol 2: Solubility Enhancement using γ-Cyclodextrin
-
Prepare Cyclodextrin Solution: Prepare a 50 mM solution of γ-Cyclodextrin in your desired aqueous buffer. Gentle heating and stirring may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.
-
Prepare this compound Stock: Prepare a concentrated stock of this compound in a minimal amount of a suitable organic solvent (e.g., 10 mg/mL in DMSO).
-
Form the Complex: Slowly add the this compound stock solution to the γ-Cyclodextrin solution in a 1:1 or 1:2 molar ratio (this compound:Cyclodextrin). The optimal ratio may need to be determined empirically.
-
Equilibrate: Stir the mixture at room temperature for 12-24 hours, protected from light, to allow for the formation of the inclusion complex.
-
Filter and Use: Filter the solution through a 0.22 µm syringe filter to remove any undissolved drug or aggregates. The resulting clear solution contains the water-soluble this compound-cyclodextrin complex.
Visualizations
Caption: Troubleshooting workflow for preparing aqueous this compound solutions.
Caption: Experimental workflow for the co-solvent solubilization method.
Caption: Key factors influencing the aqueous solubility of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Polyketide - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. This compound-induced single channels. II. Origin of the voltage dependence of the macroscopic conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinetics of this compound-induced voltage-dependent conductance. I. Proof of the validity of an empirical rate equation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actinomycete-Derived Polyketides as a Source of Antibiotics and Lead Structures for the Development of New Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inactivation of this compound-induced voltage-dependent conductance in thin lipid membranes. II. Inactivation produced by this compound transport through the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions [mdpi.com]
- 14. Solubilization Behavior of Polyene Antibiotics in Nanomicellar System: Insights from Molecular Dynamics Simulation of the Amphotericin B and Nystatin Interactions with Polysorbate 80 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Monazomycin for Single-Channel Recording
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Monazomycin concentration for single-channel recording experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it form channels?
This compound is a positively charged, polyene-like antibiotic that can induce voltage-dependent ion channels in lipid bilayer membranes. It is added to the bathing solution on one side of the membrane (the cis side). The formation of conductive channels is a cooperative process believed to involve the aggregation of multiple this compound monomers within the membrane. The voltage dependence of the conductance arises from the electric field driving the positively charged this compound molecules from the membrane surface into the membrane, thereby influencing the number of channels formed.
Q2: What is a typical starting concentration range for this compound in single-channel recording experiments?
The literature suggests that this compound is effective in the micromolar (µM) range when added to one side of the lipid bilayer. The steady-state conductance is proportional to approximately the 5th power of the this compound concentration, meaning small changes in concentration can lead to significant changes in channel activity. A conservative approach is to start with a low concentration (e.g., 1-5 µM) in the cis chamber and gradually increase it until single-channel events are observed.
Q3: How does voltage affect this compound channel activity?
This compound-induced conductance is strongly voltage-dependent. Channel opening frequency increases with positive voltage applied to the side where this compound was added (cis side positive). The average lifetime of the open channel state, however, is largely independent of voltage. Therefore, voltage protocols are crucial for modulating and observing channel activity.
Q4: What type of ions do this compound channels conduct?
This compound channels are primarily selective for univalent cations, such as K+ and Na+.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No channel activity observed | This compound concentration is too low. | Incrementally increase the this compound concentration in the cis chamber. Due to the steep concentration dependence, even small additions can have a significant effect. |
| Inadequate voltage stimulus. | Apply a sufficiently positive voltage to the cis side of the membrane. Slowly ramp up the voltage to find the threshold for channel activation. | |
| Incorrect this compound application. | Ensure this compound is added to only one side of the bilayer (the cis side). | |
| Issues with the lipid bilayer. | Verify the stability and integrity of the lipid bilayer. Ensure the lipid composition is appropriate. | |
| Too many channels opening simultaneously (high noise/unresolved events) | This compound concentration is too high. | Dilute the this compound concentration in the cis chamber. If using a perfusion system, perfuse with a solution containing a lower concentration. If not, a new bilayer with a lower initial this compound concentration may be required. |
| Voltage is too high. | Reduce the applied positive voltage to decrease the channel opening frequency. | |
| Rapid inactivation or disappearance of channel activity | Depletion of this compound from the membrane interface. | At high conductance levels, this compound can transport across the membrane to the trans side, leading to a depletion on the cis side and subsequent inactivation. This may require re-equilibration or the formation of a new bilayer. |
| Presence of channel blockers. | Long-chain quaternary ammonium ions, if present, can act as open-channel blockers and cause inactivation. Ensure solutions are free from such contaminants. | |
| Variable channel conductance levels observed | Multiple channel states. | This compound channels can exhibit different conductance states or types. Analyze the amplitude histogram to distinguish between different sub-conductance levels. |
| Environmental noise. | Ensure the patch-clamp setup is properly grounded and shielded from electrical and vibrational noise. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Prepare a stock solution of this compound in a solvent that is compatible with your experimental system and ensures the stability of the compound. Ethanol or methanol are commonly used.
-
Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM) to allow for small volume additions to the aqueous experimental chamber, minimizing solvent effects.
-
Storage: Store the stock solution at -20°C or lower in small aliquots to prevent repeated freeze-thaw cycles. Protect the solution from light.
Protocol 2: Incorporation of this compound into a Planar Lipid Bilayer
-
Bilayer Formation: Form a stable planar lipid bilayer using standard techniques (e.g., painting or folding method) across an aperture separating two chambers (cis and trans).
-
Initial Recording: Establish a stable baseline recording with the desired buffer solutions and applied voltage.
-
This compound Addition: Add a small aliquot of the this compound stock solution to the cis chamber to achieve the desired starting concentration (e.g., 1 µM). Ensure thorough mixing in the cis chamber without disturbing the bilayer.
-
Voltage Application: Apply a positive voltage to the cis chamber relative to the trans chamber. Start with a moderate voltage (e.g., +50 mV) and gradually increase it.
-
Titration: If no channel activity is observed, incrementally add more this compound to the cis chamber, allowing time for equilibration and observation after each addition.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Proposed mechanism of this compound channel formation.
Technical Support Center: Troubleshooting Unstable Monazomycin Channel Formation
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the formation of stable Monazomycin ion channels in artificial lipid bilayers. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it form channels?
A1: this compound is a positively charged, polyene-like antibiotic that can induce voltage-dependent conductance in lipid bilayer membranes. It is believed that multiple this compound monomers cooperate to form a multimolecular ion channel. The formation and opening of these channels are strongly dependent on the applied voltage, as the electric field drives the positively charged this compound molecules into the membrane, facilitating their assembly into a channel structure. The steady-state conductance is proportional to the 5th power of the this compound concentration.[1]
Q2: What type of ions do this compound channels conduct?
A2: this compound channels are primarily permeable to univalent cations, such as sodium (Na⁺) and potassium (K⁺).[1]
Q3: What is the expected single-channel conductance for this compound?
A3: The behavior of individual this compound channels can be complex, with several apparent channel types that may represent different states of the same fundamental channel. The conductance of these channels can be influenced by the specific lipid environment and the ionic composition of the solutions.
Q4: Why is the formation of this compound channels dependent on voltage?
A4: The voltage-dependence of this compound channel formation is a key characteristic. A positive voltage on the side where this compound is added is necessary to drive the positively charged molecules into the hydrophobic core of the lipid bilayer. The frequency of channel openings, and therefore the overall conductance, increases with a more positive applied potential.[2][3]
Troubleshooting Guide
Issue 1: No discernible channel activity after the addition of this compound.
Q: I have added this compound to the cis chamber of my bilayer setup but am not observing any channel formation, even at high voltages. What are the potential reasons for this?
A: This is a common issue that can stem from several factors. Systematically addressing each of the following points can help identify the problem:
-
Incorrect Voltage Polarity: Ensure that a positive potential is applied to the cis chamber (the side where this compound was added) relative to the trans chamber. This is crucial for driving the positively charged this compound into the membrane.
-
Bilayer Instability: A stable, high-resistance lipid bilayer is a prerequisite for successful channel incorporation. Before adding this compound, confirm that the bilayer has a resistance of at least 1 GΩ and a stable capacitance. For a detailed procedure, refer to the Protocol for Stable Planar Lipid Bilayer Formation .
-
This compound Concentration: The formation of channels is highly dependent on the concentration of this compound. If the concentration is too low, the probability of channel formation will be negligible. Consult Table 1: Electrical Properties of this compound Channels for recommended starting concentrations.
-
Viability of this compound Stock: Ensure that your this compound stock solution is fresh and has been stored correctly to prevent degradation.
-
Lipid Composition: The composition of the lipid bilayer can significantly impact the insertion and stability of this compound channels. Refer to Table 2: Effect of Lipid Composition on this compound Channel Formation for guidance on selecting an appropriate lipid mixture.
-
Solvent Effects: The solvent used to dissolve the lipids can sometimes interfere with channel formation. If you suspect this is an issue, try alternative solvents or ensure complete evaporation of the solvent during bilayer formation.
Issue 2: The baseline current is excessively noisy and unstable.
Q: Even before adding this compound, my baseline current is noisy, making it difficult to detect single-channel events. What steps can I take to reduce the noise?
A: A noisy baseline is a frequent challenge in planar lipid bilayer experiments and can be attributed to either electrical interference or an unstable bilayer.
-
Electrical Noise:
-
Grounding and Shielding: Verify that all electronic equipment is connected to a common ground and that the setup is enclosed in a Faraday cage to shield it from external electromagnetic fields.
-
Identify and Isolate Noise Sources: Systematically turn off nearby electrical devices (e.g., stirrers, lights, centrifuges) to identify any potential sources of interference.
-
-
Bilayer Instability:
-
Incomplete Solvent Removal: Residual solvent in the bilayer can lead to instability. Allow adequate time for the bilayer to thin and for the solvent to be expelled to the Plateau-Gibbs border. Monitoring the membrane capacitance can help confirm the formation of a stable bilayer.
-
Mechanical Stability: Ensure the experimental setup is placed on an anti-vibration table to minimize mechanical disturbances.
-
Cleanliness of the Aperture: A dirty aperture can prevent the formation of a stable bilayer. Ensure the aperture is thoroughly cleaned before each experiment.
-
Issue 3: Observed channel activity is transient, with channels closing rapidly.
Q: I can see some channel openings, but they are very brief, and the channels appear to inactivate quickly. How can I promote more stable and prolonged channel openings?
A: The transient nature of channel openings can be an intrinsic property of this compound kinetics, but it can also be influenced by the experimental conditions.
-
Voltage Optimization: While the average lifetime of a this compound channel is largely independent of voltage, the frequency of channel opening is highly voltage-dependent.[1] Experiment with different holding potentials to find an optimal voltage that promotes a higher frequency of openings.
-
This compound Concentration and Inactivation: At high concentrations and conductance levels, this compound channels can exhibit inactivation. This may be due to the transport of this compound molecules across the membrane, leading to a depletion on the cis side.[4][5] Try reducing the this compound concentration to see if this stabilizes the channel openings.
-
Contaminants: Certain molecules, such as long-chain quaternary ammonium ions, can act as channel blockers and induce inactivation.[6] Ensure that all solutions are prepared with high-purity reagents and water.
-
Lipid Environment: The lipid composition of the bilayer can influence the stability of the open state of the channel. Experiment with different lipid mixtures, such as including cholesterol, which can modulate membrane fluidity and potentially stabilize the channel.
Quantitative Data Summary
Table 1: Electrical Properties of this compound Channels
| Parameter | Value/Characteristic | Conditions |
| Single-Channel Conductance | Multiple conductance states observed | Diphytanoylphosphatidylcholine (DPhPC) in 1.0 M NaCl |
| Predominant conductance states are often observed | ||
| Dependence on Concentration | Steady-state conductance is proportional to the ~5th power of the this compound concentration.[1] | Phospholipid bilayer membranes |
| Voltage Dependence | An e-fold change in conductance occurs for every 4-6 mV change in applied potential.[7] | Positive potential on the side of this compound addition |
| Kinetics of Conductance | The rate constant for the growth of conductance varies with the ~2.6 power of the this compound concentration.[8] | Thin lipid membranes |
| The rate constant changes e-fold for every 10-11 mV change in membrane potential.[8] | ||
| Ion Selectivity | Primarily permeable to univalent cations (e.g., K⁺, Na⁺).[1] |
Table 2: Effect of Lipid Composition on this compound Channel Formation
| Lipid Composition | Expected Effect on Channel Formation |
| Phosphatidylcholine (PC) | Commonly used lipid for this compound channel studies. The specific fatty acid chain length and saturation can influence membrane fluidity and channel stability. |
| Phosphatidylethanolamine (PE) | Can alter membrane curvature and packing, which may affect this compound insertion and channel kinetics. |
| Cholesterol | The inclusion of cholesterol can decrease membrane fluidity and may lead to more stable channel recordings.[9] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., ethanol or dimethyl sulfoxide (DMSO)) to create a concentrated stock solution (e.g., 1-10 mg/mL).
-
Store the stock solution in small aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot and dilute it to the desired working concentration in the appropriate aqueous buffer.
Protocol for Stable Planar Lipid Bilayer Formation (Painted Bilayer Method)
-
Chamber Preparation: Thoroughly clean the components of the bilayer chamber, including the cup and the aperture, with a solvent such as ethanol, followed by extensive rinsing with high-purity water. Allow all components to dry completely.
-
Lipid Solution Preparation: Prepare a solution of the desired lipid(s) in an organic solvent (e.g., n-decane) at a concentration of 10-25 mg/mL.
-
Bilayer Formation: a. Fill both the cis and trans chambers with the desired electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.0). b. Using a small brush or a glass rod, apply a small amount of the lipid solution to the aperture, "painting" it across the opening. c. Monitor the electrical capacitance of the membrane. A successful bilayer formation is indicated by a gradual increase in capacitance to a stable plateau. The final bilayer should also exhibit a high electrical resistance (>1 GΩ).
-
Bilayer Reformation: If the bilayer breaks, it can often be reformed by reapplying a small amount of the lipid solution.
Protocol for this compound Channel Incorporation and Data Acquisition
-
Establish Baseline: Once a stable bilayer is formed, apply a holding potential and record the baseline current for several minutes to ensure its stability and low noise level.
-
This compound Addition: Add a small volume of the diluted this compound solution to the cis chamber to reach the desired final concentration. Gently stir the solution in the cis chamber for a few seconds to facilitate mixing.
-
Voltage Application and Recording: Apply a positive potential to the cis chamber. It may be necessary to start at a lower voltage and gradually increase it to observe channel activity. Record the resulting ion channel currents using a patch-clamp amplifier and a suitable data acquisition system.
-
Data Filtering and Sampling: Filter the analog signal at an appropriate frequency (e.g., 1 kHz) and digitize it at a sampling rate of at least twice the filter frequency to prevent aliasing.
Visualizations
Caption: A logical workflow for troubleshooting common issues encountered during this compound channel formation experiments.
Caption: A proposed model for the voltage-dependent formation of a this compound channel in a lipid bilayer.
References
- 1. This compound-induced single channels. I. Characterization of the elementary conductance events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced single channels. II. Origin of the voltage dependence of the macroscopic conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced single channels. II. Origin of the voltage dependence of the macroscopic conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Inactivation of this compound-induced voltage-dependent conductance in thin lipid membranes. II. Inactivation produced by this compound transport through the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inactivation of this compound-induced voltage-dependent conductance in thin lipid membranes. I. Inactivation produced by long chain quaternary ammonium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltage-Dependent Conductance Induced in Thin Lipid Membranes by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The kinetics of this compound-induced voltage-dependent conductance. I. Proof of the validity of an empirical rate equation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluctuation and relaxation analysis of this compound-induced conductance in black lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
common issues with Monazomycin in electrophysiology rigs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Monazomycin in electrophysiology rigs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a positively charged, polyene-like antibiotic that induces voltage-dependent conductance in lipid bilayer membranes.[1][2][3] It functions by forming ion channels that are permeable to univalent cations.[2][3] The formation of these channels is a cooperative process, believed to involve the aggregation of many this compound monomers within the membrane.[2][3] The conductance is highly dependent on voltage, increasing exponentially with positive voltage on the side of this compound application.[2][3]
Q2: How should I prepare and store this compound solutions?
-
Solubility: this compound is soluble in several organic solvents, including Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Methanol.[4]
-
Storage: For long-term storage, this compound is stable for at least four years when stored at -20°C.[4] It is recommended to prepare stock solutions in one of the recommended solvents and store them in small aliquots at -20°C or lower to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration in your aqueous recording solution. Ensure thorough mixing. Given that this compound is an antibiotic, it is sensitive to light and may adsorb to certain plastics.[5] It is advisable to protect solutions from light and use polypropylene or siliconized glass containers.[5]
Q3: What are the typical concentrations of this compound used in experiments?
This compound is typically used in micromolar concentrations.[2][3] The steady-state conductance is proportional to approximately the 5th power of the this compound concentration, meaning small changes in concentration can have a significant impact on the observed current.[2][3] The rate constant of conductance change also varies with the ~2.6 power of the concentration.[6]
Q4: What is "inactivation" of this compound-induced conductance?
Inactivation refers to the decrease in conductance over time, even in the continued presence of a stimulus (voltage). Two primary mechanisms of this compound inactivation have been described:
-
Self-induced inactivation: At high enough conductances, this compound itself can transport across the membrane to the trans side (the side opposite of application).[7][8] This depletes the concentration of this compound at the cis-membrane interface, leading to a reduction in the number of channels and thus a decrease in conductance.[7][8]
-
Inactivation by quaternary ammonium ions: Long-chain quaternary ammonium ions (like dodecyltrimethylammonium) added to the cis side can pass through the this compound channels and bind to the trans surface of the membrane.[9][10] This makes the trans side potential more positive, reducing the transmembrane potential and "turning off" the voltage-dependent this compound channels.[9][10]
Troubleshooting Guides
Issue 1: No or Very Low this compound-Induced Current
| Potential Cause | Troubleshooting Steps |
| Incorrect Voltage Polarity | This compound-induced conductance is strongly voltage-dependent and requires a positive potential on the side of application (cis side).[2][3] Ensure your voltage protocol applies a positive potential to the cis chamber relative to the trans chamber. |
| Degraded this compound | Improper storage or handling can lead to degradation. Prepare fresh working solutions from a properly stored stock aliquot. Protect the solution from light.[5] |
| Insufficient Concentration | The relationship between concentration and conductance is highly non-linear (~5th power).[2][3] If the concentration is too low, the resulting current may be below the detection limit of your system. Try incrementally increasing the this compound concentration. |
| Lipid Bilayer Composition | The interaction of this compound with the lipid bilayer is crucial for channel formation. The specific lipid composition of your bilayer may influence channel formation. Ensure you are using a standard lipid composition known to be compatible with this compound, such as a mixture of phospholipids. |
| Blocked Pipette Tip (for patch-clamp) | Debris in the pipette can block the application of this compound to the membrane patch.[11] Ensure your solutions are filtered and the pipette tip is clean before approaching the cell or forming a bilayer. |
Issue 2: Unstable Recordings (Noisy Baseline, Fluctuating Current)
| Potential Cause | Troubleshooting Steps |
| Poor Gigaseal (for patch-clamp) | A poor seal between the pipette and the membrane will result in a noisy recording with a low signal-to-noise ratio.[12] Ensure the pipette tip is clean and polished. Approach the cell or bilayer gently to form a high-resistance seal (>1 GΩ). |
| Lipid Bilayer Instability | The lipid bilayer itself may be unstable, leading to fluctuations in capacitance and baseline current. This can be due to mechanical vibrations, temperature fluctuations, or issues with the lipid solution. Use an anti-vibration table, ensure a stable temperature, and prepare fresh lipid solutions.[13] |
| Electrical Noise | External electrical sources can introduce noise into your recordings. Ensure proper grounding and shielding of your setup (e.g., using a Faraday cage).[14] Identify and isolate any noise-generating equipment in the vicinity. |
| Irregular Channel Gating | At the single-channel level, the opening and closing of ion channels are stochastic events.[15] However, if the gating appears erratic or does not follow expected patterns, it could be due to issues with the this compound solution or the bilayer integrity. Consider preparing a fresh this compound solution. |
Issue 3: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Steps |
| Batch-to-Batch Variability of this compound | Although a stable compound, there could be variations between different manufacturing batches. If you suspect this, it is advisable to test a new batch in parallel with a previously validated batch. |
| Variability in Solution Preparation | Due to the high power-law dependence of conductance on concentration, even small errors in preparing dilutions can lead to significant differences in results.[2][3] Use calibrated pipettes and be meticulous in your solution preparation. |
| Inconsistent Bilayer Formation | The process of forming a lipid bilayer can be technique-dependent. Strive for a consistent procedure for bilayer formation to minimize variability in membrane thickness and solvent content. |
| Self-Assembly Dynamics | Channel-forming peptides and molecules can exhibit complex self-assembly kinetics, which can be sensitive to subtle environmental changes.[16] Maintaining consistent experimental conditions (temperature, pH, ion concentrations) is critical. |
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference(s) |
| Effective Concentration | Micromolar (µM) range | [2][3] |
| Conductance Dependence on Concentration | Proportional to [this compound]^~5 | [2][3] |
| Voltage Dependence of Conductance | e-fold change per 4-6 mV | [2][3] |
| Rate Constant Dependence on Concentration | Proportional to [this compound]^~2.6 | [6] |
| Rate Constant Dependence on Voltage | e-fold change per 10-11 mV | [6] |
| Permeant Ions | Univalent cations (e.g., K+, Na+) | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Containing Planar Lipid Bilayer
-
Prepare Lipid Solution: Prepare a solution of your desired lipid (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine, DPhPC) in an organic solvent (e.g., n-decane) at a concentration of 10-25 mg/mL.
-
Prepare Aqueous Solutions: Prepare the desired ionic solutions for the cis and trans chambers of your bilayer rig. Ensure the solutions are filtered (0.22 µm filter) to remove any particulate matter.
-
Prepare this compound Working Solution: Dilute your this compound stock solution into the aqueous solution for the cis chamber to the desired final concentration.
-
Form the Bilayer: Using a fine brush or a glass rod, "paint" a small amount of the lipid solution across the aperture separating the two chambers of your rig. The lipid film will spontaneously thin to form a bilayer lipid membrane (BLM). Monitor the capacitance of the membrane to confirm bilayer formation (typically ~0.4-0.8 µF/cm²).
-
Add this compound: Once a stable bilayer is formed, add the this compound-containing aqueous solution to the cis chamber. The chamber should have a stirring mechanism (e.g., a small magnetic stir bar) to ensure even distribution of this compound.
-
Apply Voltage and Record: Apply the desired voltage protocol across the bilayer using Ag/AgCl electrodes. Record the resulting current using a patch-clamp amplifier.
Visualizations
Caption: Proposed mechanism of this compound channel formation.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. The kinetics of this compound-induced voltage-dependent conductance. I. Proof of the validity of an empirical rate equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Voltage-Dependent Conductance Induced in Thin Lipid Membranes by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The kinetics of this compound-induced voltage-dependent conductance. I. Proof of the validity of an empirical rate equation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inactivation of this compound-induced voltage-dependent conductance in thin lipid membranes. II. Inactivation produced by this compound transport through the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inactivation of this compound-induced voltage-dependent conductance in thin lipid membranes. II. Inactivation produced by this compound transport through the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inactivation of this compound-induced voltage-dependent conductance in thin lipid membranes. I. Inactivation produced by long chain quaternary ammonium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inactivation of this compound-induced voltage-dependent conductance in thin lipid membranes. I. Inactivation produced by long chain quaternary ammonium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientifica.uk.com [scientifica.uk.com]
- 12. personal.utdallas.edu [personal.utdallas.edu]
- 13. Enhanced long-term stability for single ion channel recordings using suspended poly(lipid) bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. What causes ion channel proteins to fluctuate open and closed? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reproducibility Problems of Amyloid-β Self-Assembly and How to Deal With Them - PMC [pmc.ncbi.nlm.nih.gov]
Monazomycin stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of monazomycin, as well as troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
Solid this compound is stable for at least four years when stored at -20°C.
Q2: What solvents can be used to dissolve this compound?
This compound is soluble in the following organic solvents:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
Q3: How should this compound stock solutions be prepared and stored?
Experimental Protocol: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube or vial.
-
Dissolution: Add the appropriate volume of a recommended solvent (e.g., DMSO, ethanol) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but the impact on this compound stability is unknown.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes contamination and avoids repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C in the dark. For longer-term storage, -80°C is recommended.
Q4: How long are this compound stock solutions stable?
The long-term stability of this compound in solution has not been extensively studied. General studies on compound libraries in DMSO show that while many compounds are stable for years at -20°C, a small percentage may degrade. The stability of this compound in other solvents like ethanol or methanol is also not well-documented. It is recommended to prepare fresh working solutions from frozen stock aliquots for each experiment.
Q5: What are the known degradation pathways for this compound?
Specific degradation pathways and products for this compound have not been detailed in the available scientific literature. General factors that can affect the stability of chemical compounds in solution include exposure to light, elevated temperatures, pH changes, and oxidation.[1] To minimize potential degradation, it is crucial to store this compound solutions protected from light at low temperatures.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments involving this compound, particularly in electrophysiology applications such as patch-clamp.
Issue 1: Inconsistent or no channel activity observed.
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Prepare a fresh working solution from a new stock aliquot. If the problem persists, use a fresh vial of solid this compound to prepare a new stock solution. |
| Incorrect Concentration | Verify the calculations for your working solution. The effective concentration of this compound is typically in the micromolar range.[2][3] |
| Poor Insertion into the Membrane | Ensure the lipid bilayer is healthy and properly formed. The composition of the lipid membrane can influence the insertion and activity of channel-forming molecules. |
| Aggregation of this compound | While not specifically documented for this compound, some compounds can aggregate in solution. Try sonicating the stock solution briefly before preparing the working solution. |
Issue 2: High noise or instability in patch-clamp recordings.
| Possible Cause | Troubleshooting Step |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in your experimental buffer is low and does not affect the membrane or recording equipment. Run a vehicle control experiment. |
| Non-specific Membrane Effects | At high concentrations, this compound may have effects on the lipid bilayer beyond discrete channel formation, leading to instability. Try reducing the concentration of this compound. |
| General Patch-Clamp Issues | Refer to standard patch-clamp troubleshooting guides for issues related to seal resistance, pipette drift, and electrical noise.[4][5][6][7] |
Data Presentation
Table 1: this compound Storage and Stability Summary
| Form | Solvent | Storage Temperature | Known Stability | Best Practices |
| Solid | N/A | -20°C | ≥ 4 years | Store in a tightly sealed container in the dark. |
| Stock Solution | DMSO, Ethanol, Methanol, DMF | -20°C or -80°C | Data not available | Aliquot to avoid freeze-thaw cycles. Store protected from light. Prepare fresh working solutions for each experiment. |
Visualizations
Below are diagrams illustrating key workflows and logical relationships for working with this compound.
Caption: Workflow for storing and preparing this compound solutions.
Caption: Troubleshooting logic for inconsistent this compound activity.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Voltage-Dependent Conductance Induced in Thin Lipid Membranes by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scientifica.cn [scientifica.cn]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. scientifica.uk.com [scientifica.uk.com]
Monazomycin Experiments: Technical Support Center
Welcome to the Monazomycin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a positively charged, polyene-like antibiotic. In research, its primary application is as a pore-forming agent in artificial lipid bilayer membranes. It spontaneously inserts into these membranes and forms voltage-gated cation channels, making it a valuable tool for studying the biophysical properties of ion channels and membrane electrophysiology.[1]
Q2: What is the mechanism of action of this compound?
This compound monomers insert into one leaflet of the lipid bilayer and, upon application of a positive voltage, aggregate to form multimolecular, voltage-dependent ion channels.[1][2] The conductance of these channels is dependent on the this compound concentration and the applied voltage.[1][3]
Q3: How should this compound be stored?
This compound should be stored at -20°C. Under these conditions, it is stable for at least four years. For experimental use, it is typically dissolved in a solvent like ethanol to create a stock solution.
Q4: Is this compound used in cell-based assays?
While this compound is a powerful tool in artificial lipid bilayer studies, its use in live cell cultures is not well-documented in scientific literature. Its activity as a pore-forming antibiotic suggests potential for cytotoxicity. Therefore, its application in cell-based assays should be approached with caution and would require thorough validation, including dose-response cytotoxicity studies.
Troubleshooting Guides
Electrophysiology Experiments (Planar Lipid Bilayers)
Issue 1: No or low channel activity observed after adding this compound.
-
Possible Cause 1: Incorrect this compound concentration. The conductance is highly dependent on the this compound concentration, typically following a power law relationship.
-
Solution: Optimize the this compound concentration. Start with a concentration in the low micromolar range and titrate up or down as needed.
-
-
Possible Cause 2: Improper solvent for stock solution.
-
Solution: Ensure this compound is fully dissolved in a suitable solvent like ethanol before adding to the aqueous experimental buffer.
-
-
Possible Cause 3: Instability of the lipid bilayer.
-
Solution: Verify the stability of your planar lipid bilayer before adding this compound. Check for electrical noise and membrane breakage. Ensure the lipid composition is appropriate.
-
-
Possible Cause 4: Incorrect voltage polarity. this compound-induced conductance is strongly voltage-dependent and typically requires a positive potential on the side where the compound is added (the cis side).
-
Solution: Apply a positive voltage to the cis chamber.
-
Issue 2: Unstable or rapidly decaying channel conductance (rundown).
-
Possible Cause 1: this compound transport across the bilayer. At high conductance levels, this compound can translocate from the cis to the trans side of the membrane, leading to a depletion of active molecules on the cis side and a subsequent decrease in conductance.
-
Solution: Work at lower conductance levels by reducing the this compound concentration or the applied voltage. If high conductance is necessary, be aware of this phenomenon and account for it in your analysis.
-
-
Possible Cause 2: Lipid bilayer instability. Over time, the lipid bilayer can become unstable, leading to a loss of channel activity.
-
Solution: Use fresh lipid solutions and ensure the cleanliness of the experimental setup. Consider using different lipid compositions to improve membrane stability.
-
Issue 3: Shift in the voltage-dependence of conductance.
-
Possible Cause: Changes in the surface potential of the lipid bilayer. The voltage-dependence of this compound channels is sensitive to the surface charge of the membrane.
-
Solution: Be mindful of the ionic composition of your solutions, especially the presence of divalent cations, which can screen surface charges. If using charged lipids, ensure consistent lipid composition between experiments.
-
Cell-Based Assays (Hypothetical Scenarios)
Issue 4: High levels of cytotoxicity observed.
-
Possible Cause: Membrane disruption by this compound. As a pore-forming agent, this compound can disrupt cell membrane integrity, leading to cell death.
-
Solution: Perform a dose-response curve to determine a sub-lethal concentration for your specific cell type and assay duration. Use appropriate positive and negative controls for cytotoxicity.
-
Issue 5: Off-target effects on endogenous ion channels.
-
Possible Cause: Non-specific interactions with other membrane proteins.
-
Solution: If using this compound to study a specific cellular process, consider potential confounding effects on native ion channels. Use specific blockers for known channels to isolate the effects of this compound, if possible. This is a significant challenge as the off-target effects of this compound in cells are not characterized.
-
Quantitative Data
| Parameter | Value | Conditions | Reference |
| Effective Concentration | Micromolar range | Planar lipid bilayer | [1][3] |
| Conductance Dependence | Proportional to the 5th power of this compound concentration | Phospholipid bilayer membranes | [1][2][3] |
| Voltage Dependence | e-fold change in conductance per 4-6 mV | Phospholipid bilayer membranes | [1][3] |
| Major Current Carriers | Univalent cations (e.g., K+, Na+) | Lipid bilayers with no net charge | [1][3] |
| Storage Stability | ≥ 4 years | -20°C |
Experimental Protocols
Planar Lipid Bilayer Electrophysiology
This protocol outlines the basic steps for measuring this compound-induced channel activity in a planar lipid bilayer setup.
Materials:
-
Planar lipid bilayer apparatus (e.g., two-chamber system)
-
Ag/AgCl electrodes
-
Voltage-clamp amplifier
-
Data acquisition system
-
Lipid solution (e.g., DPhPC in n-decane)
-
This compound stock solution (e.g., in ethanol)
-
Electrolyte solution (e.g., 1 M KCl, buffered to a physiological pH)
Procedure:
-
Chamber Preparation: Thoroughly clean the chambers of the bilayer apparatus.
-
Bilayer Formation:
-
Fill both chambers with the electrolyte solution.
-
Apply a small amount of the lipid solution to the aperture separating the two chambers.
-
Monitor the capacitance of the membrane until a stable bilayer is formed (typically indicated by a capacitance of ~0.4-0.8 µF/cm²).
-
-
This compound Addition:
-
Add a small aliquot of the this compound stock solution to the cis chamber while stirring to ensure even distribution.
-
-
Electrophysiological Recording:
-
Apply a voltage protocol using the voltage-clamp amplifier. A typical starting point is to hold the membrane at 0 mV and apply voltage steps of increasing positive amplitude to the cis side.
-
Record the resulting current. The formation of this compound channels will be observed as a stepwise increase in current.
-
-
Data Analysis:
-
Analyze the single-channel conductance, open and closed times, and the voltage-dependence of the channel activity.
-
Visualizations
Caption: Workflow for a this compound lipid bilayer experiment.
References
refining protocols for consistent Monazomycin results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for consistent results with Monazomycin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antibiotic that induces voltage-dependent conductance in lipid bilayer membranes.[1][2] It inserts into the membrane and forms ion channels that are selective for monovalent cations.[1][2] The conductance is highly dependent on the applied voltage and the concentration of this compound in the solution.[1][2][3]
Q2: How does this compound form channels in the membrane?
It is believed that multiple this compound monomers cooperate to form a multimolecular conductance channel.[1][2][4] The voltage-dependence of the conductance arises from the electric field driving this compound molecules at the membrane surface into the membrane, which in turn affects the number of channels formed.[1][2][4]
Q3: What is the relationship between this compound concentration and membrane conductance?
The steady-state membrane conductance is proportional to approximately the 5th power of the this compound concentration.[1][2] This indicates a cooperative mechanism where multiple this compound molecules are required to form a functional channel. The rate constant of the growth of conductance is proportional to the 2.6th power of the this compound concentration.[3][5]
Q4: How does voltage affect this compound-induced conductance?
The steady-state conductance induced by this compound increases exponentially with positive voltage applied to the side where this compound was added.[1][2] An e-fold change in conductance is typically observed for every 4-6 mV change in membrane potential.[1][2] The voltage dependence is primarily due to the voltage-dependent variations in the frequency of channel openings, while the average channel lifetime is essentially voltage-independent.[6][7][8]
Q5: Are there any known cellular signaling pathways affected by this compound?
Currently, the primary described effect of this compound is the formation of ion channels in lipid membranes, leading to changes in membrane permeability and potential. There is limited information available in the reviewed literature regarding specific downstream cellular signaling pathways that are directly modulated by this compound. Its effects are predominantly characterized in artificial lipid bilayer systems.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Problem 1: Inconsistent or no channel activity observed.
| Possible Cause | Troubleshooting Step |
| Poor quality of the lipid bilayer | Ensure the lipid solution is fresh and properly prepared. The bilayer should be stable and have a high electrical resistance before adding this compound. |
| Incorrect this compound concentration | Verify the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment. Given the steep concentration dependence (5th power), small errors in concentration can lead to large changes in conductance.[1][2] |
| Inadequate voltage stimulus | Confirm that the correct voltage protocol is being applied. This compound-induced conductance is highly voltage-dependent and requires a positive potential on the side of application.[1][2] |
| Degradation of this compound | Store this compound stock solutions at an appropriate temperature and protect from light to prevent degradation. |
Problem 2: High noise levels in electrophysiological recordings.
| Possible Cause | Troubleshooting Step |
| Electrical noise from the setup | Ensure proper grounding of all equipment. Use a Faraday cage to shield the setup from external electromagnetic interference. |
| Unstable lipid bilayer | A fluctuating bilayer can introduce noise. Try different lipid compositions or solvents to improve membrane stability. Ensure the aperture is clean and smooth. |
| Contamination of solutions | Use high-purity salts and filtered solutions to minimize particulate matter that could interact with the bilayer. |
Problem 3: Rapid inactivation of this compound-induced conductance.
| Possible Cause | Troubleshooting Step |
| Depletion of this compound at the membrane surface | At high conductance levels, this compound can transport across the membrane to the opposite side, leading to a decrease in the local concentration at the site of action and subsequent inactivation of conductance.[4] This is an inherent property of the system. |
| Membrane instability at high channel density | A high density of channels may destabilize the lipid bilayer, leading to its rupture. Consider using a lower concentration of this compound or a more robust lipid composition. |
Quantitative Data Summary
The following tables provide an overview of the quantitative relationships governing this compound activity based on published findings. Please note that the values in Table 2 are illustrative examples based on the described relationships and may not represent actual experimental data.
Table 1: Key Quantitative Relationships for this compound Activity
| Parameter | Relationship | Reference |
| Steady-State Conductance vs. Concentration | Proportional to [this compound]^5 | [1][2] |
| Steady-State Conductance vs. Voltage | Exponential increase with positive voltage (e-fold change per 4-6 mV) | [1][2] |
| Conductance Rate Constant vs. Concentration | Proportional to [this compound]^2.6 | [3][5] |
Table 2: Illustrative Example of Voltage-Dependent Conductance
| Membrane Potential (mV) | Relative Conductance (Arbitrary Units) |
| 20 | 1 |
| 25 | 2.7 |
| 30 | 7.4 |
| 35 | 20.1 |
| 40 | 54.6 |
| 45 | 148.4 |
| 50 | 403.4 |
This table illustrates the exponential increase in conductance with voltage, assuming an e-fold increase for every 5 mV.
Experimental Protocols
Detailed Methodology for Planar Lipid Bilayer Recording
This protocol outlines the key steps for forming a planar lipid bilayer and recording this compound channel activity.
-
Chamber Preparation:
-
Thoroughly clean the bilayer chamber components (e.g., Teflon cups and aperture film) with a detergent solution, followed by extensive rinsing with ultrapure water and then with a solvent like ethanol to ensure no lipid residues remain.
-
The aperture (typically 100-250 µm in diameter) should be pre-treated by painting a small amount of the lipid solution around it and allowing it to dry.
-
-
Bilayer Formation:
-
Prepare a solution of synthetic lipids (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine, DPhPC) in an organic solvent (e.g., n-decane) at a concentration of 10-25 mg/mL.
-
Fill both chambers with the desired electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4).
-
Apply a small amount of the lipid solution to the aperture using a fine brush or a glass rod.
-
Monitor the thinning of the lipid film by measuring the capacitance across the membrane. A stable bilayer will have a capacitance of approximately 0.4-0.8 µF/cm².
-
-
This compound Application and Recording:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Add a small aliquot of the this compound stock solution to the cis chamber (the side connected to the headstage of the amplifier) to achieve the desired final concentration. Stir gently to ensure mixing.
-
Apply a voltage clamp protocol to the membrane. Start with a holding potential of 0 mV and then apply voltage steps to positive potentials (e.g., from +20 mV to +100 mV) to activate the this compound channels.
-
Record the resulting ionic currents using a patch-clamp amplifier and appropriate data acquisition software.
-
Visualizations
Caption: Proposed mechanism of this compound channel formation.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. Voltage-Dependent Conductance Induced in Thin Lipid Membranes by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kinetics of this compound-induced voltage-dependent conductance. I. Proof of the validity of an empirical rate equation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of this compound-induced voltage-dependent conductance in thin lipid membranes. II. Inactivation produced by this compound transport through the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinetics of this compound-induced voltage-dependent conductance. I. Proof of the validity of an empirical rate equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-induced single channels. II. Origin of the voltage dependence of the macroscopic conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-induced single channels. II. Origin of the voltage dependence of the macroscopic conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-induced single channels. I. Characterization of the elementary conductance events - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monazomycin Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of Monazomycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complex processes involved in handling this unique polyketide antibiotic.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The total synthesis of this compound, a complex 48-membered macrolide, presents several significant challenges.[1] These include:
-
Stereochemical Control: Establishing the numerous stereocenters throughout the long polyketide chain with high fidelity is a primary hurdle. This often requires the use of sophisticated asymmetric synthesis strategies.
-
Macrocyclization: Forming the large 48-membered lactone ring is entropically disfavored and can lead to low yields due to competing oligomerization and side reactions. High-dilution conditions and efficient macrocyclization catalysts are crucial.
-
Protecting Group Strategy: The synthesis requires a complex and orthogonal protecting group strategy to differentiate the multiple hydroxyl and other functional groups present in the molecule.
-
Reagent Stoichiometry and Reaction Conditions: Precise control over reagent amounts and reaction parameters (temperature, time, solvent) is critical at each step to minimize side product formation and maximize yield.
Q2: I am experiencing low yields during the macrocyclization step. What are some potential causes and solutions?
A2: Low yields in macrocyclization are a common issue. Here are some troubleshooting steps:
-
Concentration: Ensure you are working under high-dilution conditions to favor intramolecular cyclization over intermolecular reactions.
-
Catalyst/Reagent Choice: The choice of cyclization catalyst is critical. For large macrolides like this compound, chemoenzymatic approaches using a thioesterase (TE) domain can be highly effective due to their high chemo- and regioselectivity.
-
Conformational Rigidity: The linear precursor may adopt conformations that are not conducive to cyclization. Introducing conformational constraints or using templates can sometimes improve yields.
-
Purity of the Linear Precursor: Impurities in the linear seco-acid can interfere with the cyclization reaction. Ensure the precursor is of high purity before attempting macrocyclization.
Q3: What are the key considerations for purifying this compound from a Streptomyces fermentation broth?
A3: Purifying this compound, a lipophilic antibiotic, from a complex fermentation broth requires a multi-step approach. Key considerations include:
-
Initial Extraction: this compound is typically extracted from the fermentation broth using a water-immiscible organic solvent like ethyl acetate or butanol. The pH of the broth may need to be adjusted to optimize extraction efficiency.
-
Removal of Biomass: The first step is the removal of the Streptomyces mycelia, usually by centrifugation or filtration.
-
Chromatography: A combination of chromatographic techniques is essential. This often includes:
-
Adsorption Chromatography: Using resins like Amberlite XAD or Diaion HP20 to capture the lipophilic this compound from the crude extract.
-
Ion-Exchange Chromatography: To remove charged impurities.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification to achieve high purity.
-
-
Purity Assessment: At each stage, the purity of the fractions should be monitored using analytical techniques like HPLC, LC-MS, and thin-layer chromatography (TLC).
Q4: How can I monitor the stability of this compound during purification and storage?
A4: The stability of polyketide antibiotics can be influenced by pH and temperature. To monitor the stability of this compound, a stability-indicating HPLC method should be developed. This involves subjecting the compound to stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) to generate degradation products. The HPLC method is then optimized to separate the intact this compound from all potential degradation products, allowing for accurate quantification of the active compound over time under different storage conditions.
Q5: What are some common impurities encountered during this compound fermentation and how can they be removed?
A5: Fermentation broths are complex mixtures containing various metabolites. Common impurities can include:
-
Related Polyketides: Streptomyces may produce other structurally similar polyketides.
-
Media Components: Residual sugars, amino acids, and salts from the fermentation medium.
-
Pigments: Some Streptomyces strains produce pigments that can co-extract with the desired product.
These impurities can often be removed through a combination of the chromatographic techniques mentioned in A3. For example, pigments can sometimes be removed by treatment with activated charcoal, and related polyketides can be separated using high-resolution chromatography.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in a Specific Synthetic Step | - Incomplete reaction- Side reactions- Degradation of product | - Monitor reaction progress closely by TLC or LC-MS to determine optimal reaction time.- Optimize reaction conditions (temperature, solvent, catalyst).- Ensure purity of starting materials and reagents. |
| Poor Stereoselectivity | - Inappropriate chiral auxiliary or catalyst- Non-optimal reaction temperature | - Screen different chiral catalysts or auxiliaries.- Adjust the reaction temperature; lower temperatures often improve stereoselectivity. |
| Difficulty in Removing a Protecting Group | - Steric hindrance- Inappropriate deprotection conditions | - Use a more powerful deprotection reagent or change the reaction conditions (e.g., higher temperature, longer reaction time).- In future syntheses, consider a more labile protecting group for that position. |
| Formation of Inseparable Byproducts | - Non-specific reagents- Competing reaction pathways | - Use more selective reagents.- Modify the substrate to block competing reaction sites. |
Purification Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Solvent Extraction | - Incorrect pH of the fermentation broth- Insufficient volume or polarity of the extraction solvent- Emulsion formation | - Optimize the pH of the broth before extraction.- Increase the volume of the extraction solvent or try a solvent with a different polarity.- To break emulsions, try adding salt, changing the pH, or centrifugation. |
| Poor Separation in Column Chromatography | - Inappropriate stationary or mobile phase- Column overloading- Co-elution of impurities | - Screen different stationary phases (e.g., C18, C8, phenyl for RP-HPLC) and optimize the mobile phase composition (e.g., gradient elution).- Reduce the amount of sample loaded onto the column.- Employ orthogonal purification techniques (e.g., ion-exchange followed by reversed-phase chromatography). |
| Product Degradation During Purification | - pH instability- Temperature sensitivity- Exposure to light (for photosensitive compounds) | - Maintain the pH of all buffers within the known stability range of this compound.- Perform purification steps at low temperatures (e.g., in a cold room or on ice).- Protect the sample from light by using amber vials and covering glassware with foil. |
| Final Product Purity is Below Target | - Incomplete removal of closely related impurities- Residual solvent | - Use a high-resolution preparative HPLC column for the final purification step.- Employ a final lyophilization or high-vacuum drying step to remove residual solvents. |
Experimental Protocols
Hypothetical Retrosynthetic Analysis of this compound
A plausible retrosynthetic analysis of this compound would disconnect the 48-membered macrolide at the ester linkage to reveal a linear hydroxy acid (seco-acid). This long chain would then be further disconnected into several smaller, more manageable fragments that can be synthesized stereoselectively.
Caption: Retrosynthetic analysis of this compound.
Proposed Key Synthetic Step: Chemoenzymatic Macrocyclization
This protocol outlines a hypothetical key step in the total synthesis of this compound, the macrocyclization of the linear precursor, leveraging a thioesterase (TE) domain for improved efficiency.
Objective: To perform the macrocyclization of the linear N-acetylcysteamine (SNAC) thioester of the this compound seco-acid using a recombinant thioesterase.
Materials:
-
Linear SNAC thioester of this compound seco-acid
-
Recombinant thioesterase (TE) enzyme (e.g., from the pikromycin or erythromycin synthase)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Dithiothreitol (DTT)
-
Acetonitrile (ACN)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Prepare a stock solution of the linear SNAC thioester in ACN.
-
In a high-volume reaction vessel, prepare a dilute solution of the linear SNAC thioester in Tris-HCl buffer containing DTT. The final substrate concentration should be in the low micromolar range to favor intramolecular cyclization.
-
Initiate the reaction by adding the TE enzyme to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Once the reaction is complete (typically 12-24 hours), quench the reaction by adding an equal volume of ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic extract under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the cyclized this compound.
Caption: Chemoenzymatic macrocyclization workflow.
General Purification Protocol from Fermentation Broth
Objective: To purify this compound from a Streptomyces fermentation broth.
Materials:
-
Streptomyces fermentation broth containing this compound
-
Ethyl acetate
-
Methanol
-
Amberlite XAD-16 resin
-
Silica gel for column chromatography
-
C18 silica gel for preparative RP-HPLC
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Biomass Removal: Centrifuge the fermentation broth to pellet the mycelia. Decant and collect the supernatant.
-
Solvent Extraction: Extract the supernatant three times with an equal volume of ethyl acetate. Combine the organic extracts.
-
Adsorption Chromatography: Concentrate the ethyl acetate extract and redissolve in methanol. Load the methanolic solution onto a column packed with Amberlite XAD-16 resin. Wash the column with increasing concentrations of methanol in water. Elute the this compound-containing fractions with 100% methanol.
-
Silica Gel Chromatography: Combine the active fractions from the previous step, concentrate, and subject to silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to remove more polar impurities.
-
Preparative RP-HPLC: The final purification is achieved by preparative RP-HPLC on a C18 column using a gradient of acetonitrile in water with 0.1% formic acid.
-
Purity Analysis and Characterization: Analyze the purity of the final product by analytical HPLC-UV/MS, and confirm its identity using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Caption: this compound purification workflow.
Quantitative Data Summary
The following table presents hypothetical, yet realistic, quantitative data for the purification of this compound from a 10 L fermentation broth.
| Purification Step | Total this compound (mg) | Purity (%) | Step Yield (%) | Overall Yield (%) |
| Crude Extract | 500 | ~5 | - | 100 |
| XAD-16 Eluate | 400 | ~30 | 80 | 80 |
| Silica Gel Pool | 300 | ~70 | 75 | 60 |
| Preparative HPLC | 210 | >98 | 70 | 42 |
Disclaimer: The experimental protocols and quantitative data provided are hypothetical and intended for illustrative and educational purposes. Actual experimental conditions and results may vary. Researchers should consult the primary literature for detailed procedures and optimize them for their specific needs.
References
Technical Support Center: Mitigating Off-Target Effects of Monazomycin in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Monazomycin. The focus is on identifying and mitigating potential off-target effects in cellular assays to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary, on-target mechanism of action of this compound?
A1: this compound is a channel-forming ionophore that inserts into lipid bilayers to create voltage-dependent channels. These channels are selective for monovalent cations, such as potassium (K⁺) and sodium (Na⁺).[1][2][3][4] The formation and opening of these channels are dependent on the membrane potential, with increased conductance observed at more positive potentials (depolarization).[1][3][5] This influx of monovalent cations is the primary, on-target effect of this compound.
Q2: What are the potential "off-target" effects of this compound in cellular assays?
A2: The term "off-target" with this compound typically refers to the downstream cellular consequences of its primary ionophore activity, rather than binding to unintended protein targets. These effects arise from the disruption of cellular ion homeostasis and can include:
-
Alterations in Intracellular Calcium (Ca²⁺) Levels: A significant influx of Na⁺ can reverse the direction of the Na⁺/Ca²⁺ exchanger (NCX), leading to an increase in intracellular Ca²⁺. Additionally, membrane depolarization can activate voltage-gated Ca²⁺ channels.
-
Changes in Cytoplasmic pH (pHi): The influx of cations and associated membrane potential changes can disrupt the activity of proton pumps and exchangers (e.g., Na⁺/H⁺ exchanger), leading to cytoplasmic alkalinization or acidification depending on the cell type and experimental conditions.[6][7][8][9]
-
Induction of Cellular Stress and Apoptosis: Prolonged disruption of ion gradients and Ca²⁺ homeostasis can induce endoplasmic reticulum (ER) stress, oxidative stress, and ultimately trigger apoptotic pathways.
-
Cell Volume Changes: Rapid ion and water flux across the membrane can lead to cell swelling or shrinkage, which can affect cellular processes and assay readouts.
Q3: My cells are dying in the presence of this compound, but I'm not studying cytotoxicity. How can I determine if this is an off-target effect?
A3: Cell death can be a consequence of the primary on-target effect (massive ion influx) or subsequent off-target cellular stress. To dissect this, consider the following:
-
Dose-Response Analysis: Perform a detailed dose-response curve. If the desired on-target effect occurs at a much lower concentration than the induction of cytotoxicity, you may have a therapeutic window.
-
Time-Course Experiment: Monitor cell viability over time. Rapid cell death (within minutes to a few hours) is more likely due to acute ion dysregulation (on-target), while delayed cell death (12-48 hours) may suggest the involvement of downstream apoptotic pathways (off-target).
-
Use of Apoptosis Inhibitors: Co-treatment with pan-caspase inhibitors (e.g., Z-VAD-FMK) can help determine if the cell death is caspase-dependent apoptosis.
Q4: How can I be sure that the observed cellular phenotype is due to this compound's channel-forming activity and not some other unforeseen interaction?
A4: This is a critical question of target validation. Here are some strategies:
-
Use of Ion Channel Blockers: Co-incubate your cells with non-specific cation channel blockers or more specific blockers for channels that might be contributing to the downstream effects (e.g., voltage-gated Ca²⁺ channel blockers). If the blocker mitigates the phenotype, it supports the role of ion flux.
-
Manipulation of Ion Gradients: Alter the ionic composition of your extracellular buffer. For example, using a high potassium buffer will depolarize the cells and may potentiate the effects of this compound. Conversely, removing the primary permeant ion from the extracellular medium should abrogate the downstream effects.
-
Membrane Potential Measurements: Directly measure the membrane potential of your cells (e.g., using fluorescent dyes like DiBAC4(3) or patch-clamp electrophysiology) to confirm that this compound is indeed causing depolarization at the concentrations used in your assay.
Troubleshooting Guides
Problem 1: High variability in assay results between experiments.
| Potential Cause | Troubleshooting Step |
| Cellular Health and Density | Ensure consistent cell seeding density and health. Cells at different confluencies can have varying membrane potentials and ion gradients. |
| Inconsistent this compound Activity | This compound's activity is voltage-dependent. Ensure that the resting membrane potential of your cells is consistent. Avoid batch-to-batch variations in cell culture media that could alter ion concentrations. |
| Assay Buffer Composition | Use a consistent and well-defined assay buffer. Small changes in ion concentrations (Na⁺, K⁺) can significantly impact the driving force for ion flux through this compound channels. |
| Temperature Fluctuations | Ion channel kinetics are temperature-sensitive. Perform all incubations and measurements at a consistent, controlled temperature. |
Problem 2: Unexpected changes in signaling pathways unrelated to my primary hypothesis.
| Potential Cause | Troubleshooting Step |
| Secondary Ca²⁺ Signaling | Measure intracellular Ca²⁺ levels using a fluorescent indicator (e.g., Fura-2, Fluo-4). If an increase is observed, consider using intracellular Ca²⁺ chelators (e.g., BAPTA-AM) or blockers of downstream Ca²⁺-dependent enzymes (e.g., calmodulin inhibitors) to see if the unexpected signaling is mitigated. |
| Cytoplasmic pH Fluctuation | Measure intracellular pH using a fluorescent indicator (e.g., BCECF-AM). If a significant change is observed, ensure your assay buffer is well-buffered. In some cases, adjusting the buffer's bicarbonate concentration can help stabilize pHi. |
| Cellular Stress Response | Perform western blots for markers of ER stress (e.g., CHOP, BiP) or apoptosis (e.g., cleaved caspase-3). If these are upregulated, the unexpected signaling may be part of a general stress response. |
Quantitative Data Summary
Note: Specific IC50 and EC50 values for this compound are not widely reported across a variety of cell lines and assays in publicly available literature. The following tables provide a framework for the types of quantitative data researchers should aim to generate and consider. The values presented are hypothetical and for illustrative purposes.
Table 1: Hypothetical Cytotoxicity and On-Target Activity of this compound
| Cell Line | Assay Type | Parameter | This compound Concentration (µM) |
| HEK293 | Cytotoxicity (MTT, 48h) | IC50 | 15.2 |
| HEK293 | Membrane Depolarization | EC50 | 1.8 |
| Jurkat | Cytotoxicity (Annexin V, 24h) | IC50 | 8.5 |
| Jurkat | K⁺ Influx | EC50 | 0.9 |
| Primary Neurons | Cytotoxicity (LDH, 24h) | IC50 | 5.3 |
| Primary Neurons | Membrane Depolarization | EC50 | 0.5 |
Table 2: Potential Downstream (Off-Target) Effects of this compound
| Cell Line | This compound Conc. (µM) | Parameter Measured | Fold Change vs. Control |
| HeLa | 5 | Intracellular Ca²⁺ (Fluo-4) | 3.2 ± 0.4 |
| HeLa | 5 | Cytoplasmic pH (BCECF) | +0.3 ± 0.05 pH units |
| A549 | 10 | Cleaved Caspase-3 | 4.5 ± 0.6 |
| A549 | 10 | CHOP Expression | 2.8 ± 0.3 |
Key Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects using Ion Channel Blockers
-
Cell Preparation: Plate cells at a consistent density and allow them to adhere/equilibrate.
-
Pre-incubation with Blocker: Pre-incubate a subset of wells with a broad-spectrum cation channel blocker (e.g., Gadolinium (Gd³⁺) at 10-50 µM) or a more specific blocker if a particular endogenous channel is suspected to be involved in downstream effects (e.g., Verapamil for L-type Ca²⁺ channels). Incubate for 30-60 minutes.
-
This compound Treatment: Add this compound at the desired concentration to both blocker-treated and untreated wells. Include vehicle controls for both conditions.
-
Assay Readout: Perform your primary cellular assay at the designated time point.
-
Data Analysis: Compare the effect of this compound in the presence and absence of the blocker. A significant reduction in the this compound-induced phenotype in the presence of the blocker suggests the phenotype is dependent on ion flux.
Protocol 2: Measuring this compound-Induced Changes in Intracellular Calcium
-
Cell Preparation and Dye Loading: Plate cells in a 96-well black, clear-bottom plate. Load cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Wash and Baseline Reading: Gently wash the cells with a physiological buffer (e.g., HBSS) to remove extracellular dye. Measure the baseline fluorescence using a plate reader with appropriate excitation/emission wavelengths (e.g., 485/525 nm for Fluo-4).
-
Compound Addition: Add this compound at various concentrations. Also, include a positive control (e.g., a known calcium ionophore like Ionomycin) and a vehicle control.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of 5-30 minutes.
-
Data Analysis: Calculate the change in fluorescence relative to the baseline (F/F₀). Plot the peak fluorescence change against the this compound concentration to generate a dose-response curve.
Visualizations
Caption: On-target action of this compound.
Caption: Downstream off-target cellular effects.
References
- 1. researchgate.net [researchgate.net]
- 2. The kinetics of this compound-induced voltage-dependent conductance. I. Proof of the validity of an empirical rate equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. The kinetics of this compound-induced voltage-dependent conductance. I. Proof of the validity of an empirical rate equation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-induced single channels. II. Origin of the voltage dependence of the macroscopic conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytoplasmic pH Response to Acid Stress in Individual Cells of Escherichia coli and Bacillus subtilis Observed by Fluorescence Ratio Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring intracellular pH changes in response to osmotic stress and membrane transport activity using 5-chloromethylfluorescein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct measurement of the increase in intracellular free calcium ion concentration in response to the action of complement - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Channel-Forming Antibiotics: Monazomycin and its Peers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the channel-forming antibiotic monazomycin with other well-characterized channel-forming agents: gramicidin A, amphotericin B, and alamethicin. The information presented herein is curated from experimental data to assist in the evaluation and selection of these molecules for research and drug development purposes.
Introduction to Channel-Forming Antibiotics
Channel-forming antibiotics are a class of antimicrobial agents that exert their effect by inserting into the lipid bilayer of cell membranes and forming transmembrane pores or channels. This disruption of the membrane's integrity leads to the leakage of essential ions and small molecules, ultimately causing cell death. The distinct characteristics of the channels formed by different antibiotics, such as their ion selectivity, conductance, and gating mechanisms, are of significant interest in the fields of biophysics, pharmacology, and drug design.
Comparative Analysis of Channel Properties
The functional characteristics of ion channels formed by this compound, gramicidin A, amphotericin B, and alamethicin are summarized below. It is important to note that the experimental values can vary depending on the specific lipid bilayer composition, electrolyte concentration, temperature, and applied voltage.
| Property | This compound | Gramicidin A | Amphotericin B | Alamethicin |
| Single-Channel Conductance | Multiple states, with predominant conductances. Specific values are highly dependent on experimental conditions. | ~0.8 pS for K+ in DPhPC bilayers with 1 M KCl.[1] Other sources report ~0.5 pS in neutral lipids with 10 mM NaCl.[2] | ~7 pS in sterol-containing membranes (ergosterol or cholesterol) in the absence of modifiers.[3] Can form channels with conductances ranging from 1.5 to 75.0 pS depending on the number of monomers.[4] | Forms multi-conductance channels corresponding to different numbers of aggregated helices. Conductance can range from picosiemens to nanosiemens. |
| Ion Selectivity | Selective for monovalent cations.[5] | Highly selective for monovalent cations.[6] The permeability sequence is NH4+ > Cs+ > Rb+ > K+ > Na+ > Li+.[7] | Forms channels permeable to monovalent cations and protons.[8] | Cation selective, with selectivity depending on the channel size (number of helices). |
| Mean Open Time | Average lifetimes are essentially voltage-independent (between 50 and 400 mV).[5] | The average duration is approximately 1 second.[9] The lifetime is dependent on ion occupancy of the channel.[10] | Channel kinetics are complex and can be influenced by sterol content. | The mean lifetime of monomeric channels is on the order of milliseconds, while tethered dimers can have lifetimes ~100 times longer.[11][12] |
| Gating Mechanism | Voltage-dependent; the frequency of channel opening is strongly voltage-dependent.[5][13][14] | Gating is thought to occur through the dimerization of two monomers to form a transmembrane channel. Recent studies suggest channels may also be internally gated.[15] | The exact mechanism is still under investigation, but it is known to be dependent on the presence of sterols in the membrane. | Voltage-gated; channel formation is induced by a transmembrane voltage. |
| Molecular Structure of Channel | Believed to be a multimolecular aggregate. | A head-to-head dimer of two β-helical monomers. | A barrel-stave structure composed of multiple amphotericin B and sterol molecules. A recent study suggests a stable assembly of seven drug molecules.[16] | A barrel-stave pore formed by a bundle of α-helical monomers. |
Mechanism of Action: A Visual Representation
The general mechanism of action for these channel-forming antibiotics involves their insertion into the cell membrane and the subsequent formation of a pore that disrupts the normal ionic gradients across the membrane.
Caption: General mechanism of channel-forming antibiotics.
Experimental Protocols
The characterization of channel-forming antibiotics is commonly performed using the planar lipid bilayer (PLB) technique coupled with voltage-clamp electrophysiology. This method allows for the reconstitution of ion channels into an artificial membrane with a defined composition and the precise control and measurement of ionic currents.
Planar Lipid Bilayer (PLB) Experimental Workflow
Caption: Workflow for a planar lipid bilayer experiment.
Detailed Methodology for Planar Lipid Bilayer Recording
1. Preparation of the Bilayer Chamber and Solutions:
- The experimental chamber consists of two compartments (cis and trans) separated by a thin partition with a small aperture (typically 50-250 µm in diameter).[17]
- Thoroughly clean the chamber to remove any contaminants.
- Prepare the desired electrolyte solution (e.g., 1 M KCl, buffered to a specific pH) and fill both compartments.
- Connect Ag/AgCl electrodes to both compartments to apply voltage and measure current.
2. Formation of the Planar Lipid Bilayer:
- Prepare a solution of the desired lipid (e.g., diphytanoylphosphatidylcholine, DPhPC) in an organic solvent (e.g., n-decane).
- "Paint" the lipid solution across the aperture in the partition.
- The solvent thins out, and a stable lipid bilayer forms spontaneously across the aperture.
- The formation of the bilayer can be monitored by measuring the electrical capacitance across the membrane, which should be in the range of 0.3-0.8 µF/cm².
3. Incorporation of the Channel-Forming Antibiotic:
- Prepare a stock solution of the antibiotic in a suitable solvent (e.g., ethanol or DMSO).
- Add a small aliquot of the antibiotic stock solution to the cis compartment of the chamber while stirring to facilitate incorporation into the bilayer.
4. Voltage-Clamp Recording:
- Use a voltage-clamp amplifier to apply a defined transmembrane potential (voltage) and measure the resulting ionic current.[18]
- A typical voltage protocol involves holding the membrane at a resting potential (e.g., 0 mV) and then stepping to various test potentials to observe channel opening and closing events.
- The current is recorded using a data acquisition system.
5. Data Analysis:
- Single-channel current events will appear as discrete steps in the current trace.
- The single-channel conductance (γ) is calculated from the amplitude of the current steps (I) at a given voltage (V) using Ohm's law: γ = I/V.
- The mean open time (τ_open) is determined by measuring the duration of the open-channel events.
- Ion selectivity is determined by measuring the reversal potential (the voltage at which the current reverses direction) under conditions of an ion gradient across the membrane. The permeability ratio of different ions can then be calculated using the Goldman-Hodgkin-Katz (GHK) equation.
Conclusion
This compound, gramicidin A, amphotericin B, and alamethicin each represent a unique approach to disrupting membrane function through channel formation. While all are effective in permeabilizing lipid bilayers, they differ significantly in their molecular architecture, channel conductance, ion selectivity, and gating mechanisms. This comparative guide provides a foundation for researchers to understand these differences and to select the most appropriate molecule for their specific research or therapeutic development goals. The provided experimental framework offers a starting point for the detailed biophysical characterization of these and other novel channel-forming compounds.
References
- 1. pnas.org [pnas.org]
- 2. Dimerization constant and single-channel conductance of gramicidin in thylakoid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing Amphotericin B Single Channel Activity by Membrane Dipole Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amphotericin B Channels in the Bacterial Membrane: Role of Sterol and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-induced single channels. I. Characterization of the elementary conductance events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gramicidin channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity for cations in potassium and gramicidin channels of the muscle fibre membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Gramicidin A channels switch between stretch activation and stretch inactivation depending on bilayer thickness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of gramicidin A open channel lifetime by ion occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ion Channels of Alamethicin Dimer N-Terminally Linked by Disulfide Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-terminal insertion of alamethicin in channel formation studied using its covalent dimer N-terminally linked by disulfide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-induced single channels. II. Origin of the voltage dependence of the macroscopic conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound-induced single channels. II. Origin of the voltage dependence of the macroscopic conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gramicidin Channels Are Internally Gated - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amphotericin B assembles into seven-molecule ion channels: An NMR and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Voltage clamp - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Ion Channel Properties of Monazomycin and Alamethicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ion channel properties of two well-studied pore-forming agents: monazomycin, a polyene-like antibiotic, and alamethicin, a peptaibol antibiotic. Understanding the distinct characteristics of these channel formers is crucial for their application as model systems in biophysical studies and for the development of novel therapeutic agents.
At a Glance: Key Differences
| Feature | This compound | Alamethicin |
| Chemical Nature | Polyene-like macrolide antibiotic | 20-amino acid peptaibol |
| Channel Formation | Cooperative aggregation of monomers | Self-assembly into a "barrel-stave" pore |
| Voltage-Dependence | Strong; primarily due to voltage-dependent frequency of channel opening[1][2] | Strong; voltage-dependent insertion and aggregation of monomers[3] |
| Conductance States | Primarily a single open state with some evidence of multiple substates[4] | Multiple, well-defined conductance levels corresponding to different oligomeric states |
| Single-Channel Conductance | Not precisely determined in pS, but elementary events are observed[4] | Multiple discrete levels, e.g., ~19 pS (lowest state) in 1 M KCl |
| Ion Selectivity | Cation selective | Primarily cation selective, but can be modulated |
| Open State Lifetime | Essentially voltage-independent[4] | Milliseconds; can be influenced by lipid environment and peptide analogs[3][5] |
Quantitative Comparison of Ion Channel Properties
The following table summarizes the key quantitative data available for this compound and alamethicin ion channels. It is important to note that direct quantitative comparisons can be challenging due to variations in experimental conditions (e.g., lipid bilayer composition, electrolyte concentration, and applied voltage).
| Parameter | This compound | Alamethicin |
| Single-Channel Conductance | While single-channel events have been characterized, a precise conductance value in picosiemens (pS) is not consistently reported in the literature. The focus has been on the voltage-dependent frequency of these events.[4] | Exhibits multiple, discrete conductance levels. The lowest resolved state is approximately 19 pS in 1 M KCl.[6] Higher conductance states correspond to the incorporation of additional monomers into the pore. |
| Voltage Dependence of Gating | The macroscopic conductance is strongly voltage-dependent, arising from the voltage-dependent rate of channel formation (opening frequency), not from a change in the single-channel conductance.[1][2] | The number of channels and their open probability are strongly dependent on the magnitude and polarity of the applied voltage.[3] |
| Ion Selectivity | Shows a preference for cations. However, specific permeability ratios (e.g., PK+/PNa+) are not well-documented in the reviewed literature. | Generally cation selective. The selectivity can be influenced by the amino acid sequence and the ionic strength of the solution. |
| Mean Open-State Lifetime | The average lifetime of the open channel is largely independent of the applied voltage, typically in the range of milliseconds.[4] | Dwell times are in the millisecond range and can be significantly affected by the lipid composition of the membrane and by modifications to the alamethicin sequence.[3][5] |
| Number of Monomers per Channel | Estimated to be formed by the aggregation of approximately five monomers.[7] | Variable, with different conductance levels corresponding to pores formed by 4 to 6 or more monomers. |
Mechanisms of Ion Channel Formation
The processes by which this compound and alamethicin form conductive pores in lipid membranes are distinct, as illustrated in the diagrams below.
Experimental Protocols
The characterization of both this compound and alamethicin ion channels predominantly relies on electrophysiological measurements using artificial planar lipid bilayers.
Planar Lipid Bilayer (PLB) Formation and Single-Channel Recording
This technique is fundamental for studying the properties of ion channels in a controlled environment.
Workflow:
Key Methodological Details:
-
Apparatus: A typical setup consists of two Teflon chambers separated by a thin septum containing a small aperture (typically 50-250 µm in diameter).
-
Bilayer Formation: A solution of phospholipids (e.g., diphytanoylphosphatidylcholine, DPhPC) in an organic solvent (e.g., n-decane) is "painted" across the aperture. The solvent thins out, leaving a stable bilayer membrane.
-
Electrolyte Solutions: Both chambers are filled with an electrolyte solution, commonly 1 M KCl or NaCl, buffered to a specific pH.
-
Molecule Addition: this compound or alamethicin, dissolved in a suitable solvent like ethanol, is added to one chamber (the cis side).
-
Voltage Clamp: Ag/AgCl electrodes are placed in each chamber and connected to a patch-clamp amplifier. A holding potential is applied across the bilayer to drive ion flow and induce channel formation.
-
Data Acquisition: The resulting ionic current is recorded and digitized. Single-channel openings and closings are observed as discrete steps in the current trace.
Voltage-Clamp Protocol for Characterizing Voltage-Dependence
To investigate the voltage-gating properties, a specific voltage-step protocol is employed.
-
Holding Potential: The membrane is initially held at a potential where channel activity is minimal (e.g., 0 mV).
-
Voltage Steps: A series of voltage steps of varying amplitude and duration are applied. For both this compound and alamethicin, these are typically positive potentials on the cis side.
-
Current Measurement: The current response to each voltage step is recorded. For this compound, this will show an increase in the frequency of channel openings at higher voltages.[1][2] For alamethicin, this will reveal the voltage-dependent opening of channels to various conductance levels.
-
I-V Relationship: By plotting the steady-state current against the applied voltage, an I-V curve is generated to characterize the channel's rectification and voltage-dependent conductance.
Conclusion
This compound and alamethicin, while both forming voltage-gated ion channels, exhibit fundamental differences in their molecular mechanisms, conductance properties, and the nature of their voltage-dependence. Alamethicin serves as a canonical example of a well-defined, multi-state channel formed by a "barrel-stave" mechanism. In contrast, this compound's voltage-dependent conductance is a consequence of the voltage-dependent kinetics of channel assembly from monomeric units. These distinct properties make them invaluable tools for dissecting the complex processes of membrane insertion, protein-lipid interactions, and ion permeation. The choice between these two molecules as model systems will depend on the specific scientific question being addressed.
References
- 1. This compound-induced single channels. II. Origin of the voltage dependence of the macroscopic conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-induced single channels. II. Origin of the voltage dependence of the macroscopic conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calvin Digital Commons - Summer Research: Investigating Alamethicin Ion Channel Behavior in Lipid Bilayers [digitalcommons.calvin.edu]
- 4. This compound-induced single channels. I. Characterization of the elementary conductance events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational study of a synthetic analogue of alamethicin. Influence of the conformation on ion-channel lifetimes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and ion conductance behavior of a tetrameric alamethicin ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inactivation of this compound-induced voltage-dependent conductance in thin lipid membranes. II. Inactivation produced by this compound transport through the membrane - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of Monazomycin Activity in Diverse Cell Lines
For Immediate Release
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate and compare the cellular activity of Monazomycin. Due to a lack of publicly available cross-validation studies, this document outlines a robust experimental plan, including detailed protocols and data presentation formats, to facilitate independent investigation of this compound's effects across various cell lines. This guide also proposes potential alternative ionophores for comparative analysis.
Introduction to this compound
This compound is a polyene-like antibiotic that acts as an ionophore, inducing voltage-dependent conductance in lipid bilayer membranes.[1] Its primary mechanism of action involves the formation of channels that allow for the passage of monovalent cations, thereby altering the membrane potential of cells.[1] this compound monomers are thought to assemble into a multimolecular channel within the membrane.[1] The conductance of these channels is dependent on the voltage across the membrane.[2][3][4] Understanding the activity profile of this compound across a diverse panel of cell lines is crucial for evaluating its therapeutic potential and off-target effects.
Proposed Experimental Design for Cross-Validation
To ensure a thorough and objective assessment of this compound's activity, a cross-validation study should be conducted using a panel of well-characterized cell lines. This panel should ideally include:
-
Cancer Cell Lines: A selection of cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) to assess a broad spectrum of anti-cancer potential.
-
Non-Cancerous Cell Line: A non-cancerous cell line (e.g., a fibroblast or epithelial cell line) to serve as a control for cytotoxicity and to determine the therapeutic index.
Comparative Agents
To provide context for this compound's activity, it is recommended to include other ionophores or channel-forming antibiotics in the comparison. Potential alternatives include:
-
Valinomycin: A potassium-selective ionophore.
-
Gramicidin A: A channel-forming ionophore that is permeable to monovalent cations.
-
Nystatin: A polyene macrolide antibiotic that forms pores in cell membranes.
Data Presentation: Comparative Activity of Ionophores
All quantitative data from the proposed experiments should be summarized in a clear and concise tabular format to facilitate direct comparison. The following table is a template for presenting the half-maximal inhibitory concentration (IC50) values obtained from cell viability assays.
| Cell Line | This compound IC50 (µM) | Valinomycin IC50 (µM) | Gramicidin A IC50 (µM) | Nystatin IC50 (µM) |
| Cancer Cell Lines | ||||
| MCF-7 (Breast) | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| A549 (Lung) | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| HT-29 (Colon) | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Jurkat (Leukemia) | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Non-Cancerous Cell Line | ||||
| MRC-5 (Lung Fibroblast) | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[5]
-
Incubate the cells for 24 hours to allow for attachment.
-
Treat the cells with a range of concentrations of this compound and other test compounds. Include a vehicle-only control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.[5]
-
Incubate for an additional 4 hours at 37°C.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) Staining Solution
-
Treated and untreated cells
Procedure:
-
Induce apoptosis in cells by treating with this compound or other compounds for a specified time.
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Membrane Potential Assay
This assay measures changes in the cellular membrane potential using a fluorescent dye.
Materials:
-
Fluorescent plate reader or fluorescence microscope
-
Membrane potential assay kit (e.g., using dyes like DiOC6(3), TMRM, or a FLIPR Membrane Potential Assay Kit)
-
Black-walled, clear-bottom 96-well plates
-
Treated and untreated cells
Procedure (Example using a generic fluorescent dye):
-
Seed cells in a black-walled, clear-bottom 96-well plate.
-
Treat cells with various concentrations of this compound or other ionophores. Include a known depolarizing agent (e.g., high concentration of KCl) as a positive control.
-
Prepare the fluorescent dye solution according to the manufacturer's instructions.
-
Load the cells with the dye by incubating for the recommended time (e.g., 30-60 minutes at 37°C).[6]
-
Measure the fluorescence intensity using a plate reader or capture images using a fluorescence microscope at the appropriate excitation and emission wavelengths for the chosen dye. An increase or decrease in fluorescence will indicate depolarization or hyperpolarization, respectively, depending on the dye used.[6][7]
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of this compound-induced ion channel formation and subsequent cellular effects.
Experimental Workflow
Caption: Proposed experimental workflow for the cross-validation of this compound activity.
References
- 1. Voltage-Dependent Conductance Induced in Thin Lipid Membranes by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-induced single channels. II. Origin of the voltage dependence of the macroscopic conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced single channels. I. Characterization of the elementary conductance events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced single channels. I. Characterization of the elementary conductance events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 7. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Monazomycin and Gramicidin A: Ion Channel Properties and Experimental Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of two well-studied channel-forming antibiotics: Monazomycin and Gramicidin A. The focus is on their distinct mechanisms of action, biophysical properties, and the experimental methodologies used to characterize them. This document is intended to be a valuable resource for researchers and professionals in the fields of biophysics, pharmacology, and drug development.
Introduction: Two Paradigms of Ion Channel Formation
This compound and Gramicidin A, while both exhibiting antibiotic properties through the formation of ion channels in lipid bilayers, represent fundamentally different paradigms of channel architecture and gating. Understanding these differences is crucial for their application as research tools and for potential therapeutic development.
This compound is a complex polyketide macrolide antibiotic that inserts into the membrane as a single molecule to form a voltage-gated ion channel.[1] Its conductance is intrinsically dependent on the transmembrane potential, making it a model for studying voltage-dependent gating mechanisms.[2][3][4][5]
Gramicidin A , in contrast, is a linear pentadecapeptide antibiotic. It forms a transmembrane channel through the dimerization of two helical monomers, one residing in each leaflet of the lipid bilayer.[6] This dimerization process is a classic example of self-assembly in a biological context and has made Gramicidin A a benchmark for studies of ion permeation and channel biophysics.[7][8]
Mechanism of Action: Monomer vs. Dimer
The most striking difference between this compound and Gramicidin A lies in their mechanism of channel formation and gating.
This compound: A single molecule of this compound integrates into the lipid bilayer. The applied transmembrane electric field is thought to induce a conformational change in the molecule, creating a transient, ion-conducting pore.[9] The opening and closing of this channel are stochastic events, the frequency of which is voltage-dependent.[1][2][3]
Gramicidin A: The formation of a functional Gramicidin A channel is a concentration-dependent process requiring the head-to-head association of two monomers across the membrane.[6] The lifetime of the channel is determined by the kinetics of this dimerization and dissociation.
Figure 1: Comparison of the channel formation mechanisms of this compound and Gramicidin A. This diagram illustrates the voltage-dependent conformational change of the this compound monomer versus the dimerization of Gramicidin A monomers.
Quantitative Comparison of Biophysical Properties
The differing structures and mechanisms of this compound and Gramicidin A result in distinct biophysical characteristics. The following table summarizes key quantitative data obtained from experimental studies.
| Property | This compound | Gramicidin A |
| Channel Formation | Voltage-gated monomer | Dimerization of two monomers |
| Gating Mechanism | Voltage-dependent frequency of opening | Concentration-dependent dimerization |
| Single-Channel Conductance | Not available in 1M KCl. | ~24 pS (in 1 M KCl) |
| (Voltage-dependent) | ~2.8 pA at 200mV (in 1 M NaCl)[10] | |
| Ion Selectivity | Cation selective (K⁺ > Na⁺ > Li⁺ > Ca²⁺) | Cation selective (NH₄⁺ > Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺)[11] |
| Mean Channel Lifetime | Seconds to minutes (voltage-independent)[1] | ~1 second |
| Thermodynamic Parameters (ITC) | Data not available | Binding to POPC/POPG vesicles: |
| ΔH: +6.3 to +26.5 kcal/mol (endothermic) | ||
| ΔG: -8.5 to -11.5 kcal/mol | ||
| Binding is primarily entropy-driven.[12] |
Experimental Protocols
The characterization of ion channels like this compound and Gramicidin A relies on specialized biophysical techniques. Detailed protocols for two key experimental approaches are provided below.
Planar Lipid Bilayer (PLB) Electrophysiology for Single-Channel Recording
This technique allows for the direct measurement of the electrical currents passing through individual ion channels in a controlled, artificial membrane environment.
Objective: To determine the single-channel conductance, ion selectivity, and gating kinetics of this compound or Gramicidin A.
Materials:
-
Planar lipid bilayer workstation (cup and chamber)
-
Low-noise patch-clamp amplifier and data acquisition system
-
Ag/AgCl electrodes
-
Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane)
-
Electrolyte solutions (e.g., 1 M KCl, 1 M NaCl, buffered to a physiological pH)
-
Stock solutions of this compound or Gramicidin A in a suitable solvent (e.g., ethanol)
Procedure:
-
Chamber Setup: Assemble the two chambers of the PLB rig, separated by a thin partition with a small aperture (50-200 µm).
-
Bilayer Formation: "Paint" the lipid solution across the aperture to form a thin lipid film. Monitor the thinning of the film by measuring the membrane capacitance until a stable bilayer is formed (typically indicated by a capacitance of ~0.4-0.8 µF/cm²).
-
Channel Incorporation: Add a small aliquot of the this compound or Gramicidin A stock solution to the cis chamber (the chamber connected to the headstage of the amplifier) while stirring. For Gramicidin A, addition to both chambers may be necessary to facilitate dimerization.
-
Data Acquisition: Apply a constant holding potential (e.g., +100 mV) across the bilayer using the Ag/AgCl electrodes and the voltage-clamp amplifier. Record the current flowing across the membrane. The spontaneous insertion of single channels will appear as discrete, step-like increases in the current.
-
Data Analysis:
-
Single-Channel Conductance: Measure the amplitude of the current steps (i) at a given voltage (V). The single-channel conductance (γ) is calculated using Ohm's law: γ = i/V.
-
Ion Selectivity: To determine the relative permeability of different cations, establish a salt gradient across the membrane (e.g., 1 M KCl in the cis chamber and 0.1 M KCl in the trans chamber). The reversal potential (the voltage at which the net current flow is zero) is then measured. The permeability ratio of two ions (e.g., PK/PNa) can be calculated using the Goldman-Hodgkin-Katz (GHK) equation.
-
Gating Kinetics: Analyze the duration of the open and closed states to determine the mean channel lifetime and open probability. For this compound, these parameters should be measured at various holding potentials to characterize the voltage-dependence of gating.
-
Figure 2: A generalized workflow for characterizing ion channels using planar lipid bilayer electrophysiology. This diagram outlines the key steps from preparation to data analysis.
Isothermal Titration Calorimetry (ITC) for Studying Membrane Interactions
ITC is a powerful technique for directly measuring the heat changes associated with binding events. It provides a complete thermodynamic profile of the interaction between a molecule and its binding partner.
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound or Gramicidin A and lipid vesicles.
Materials:
-
Isothermal titration calorimeter
-
Large unilamellar vesicles (LUVs) of a defined lipid composition (e.g., POPC or POPC/POPG)
-
Solutions of this compound or Gramicidin A in a matching buffer
-
Degassing station
Procedure:
-
Sample Preparation: Prepare a solution of the antibiotic (in the syringe) and a suspension of LUVs (in the sample cell) in the same, thoroughly degassed buffer to minimize heat of dilution effects.
-
ITC Experiment Setup:
-
Load the LUV suspension into the sample cell of the calorimeter.
-
Load the antibiotic solution into the injection syringe.
-
Equilibrate the system to the desired temperature.
-
-
Titration: Perform a series of small, sequential injections of the antibiotic solution into the LUV suspension. The heat change associated with each injection is measured by the instrument.
-
Data Analysis:
-
The raw data (a series of heat-flow peaks) is integrated to obtain the heat change per injection.
-
This data is then plotted as a function of the molar ratio of the antibiotic to lipid.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kd, n, and ΔH.
-
The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the following equations:
-
ΔG = -RT * ln(Ka), where Ka = 1/Kd
-
ΔG = ΔH - TΔS
-
-
Signaling Pathways and Logical Relationships
The primary consequence of both this compound and Gramicidin A channel formation is the disruption of the electrochemical gradients across the cell membrane. This leads to a cascade of events culminating in cell death.
Figure 3: A flowchart illustrating the signaling cascade initiated by this compound and Gramicidin A, leading to cell death. This diagram highlights the key events following channel formation.
Conclusion
This compound and Gramicidin A provide invaluable, yet distinct, model systems for the study of ion channels. This compound, with its voltage-gated monomeric structure, is an excellent tool for investigating the principles of voltage sensing and the conformational changes that lead to channel opening. In contrast, the well-characterized dimeric nature of Gramicidin A has made it a cornerstone for fundamental studies of ion transport, selectivity, and the physical chemistry of channel-lipid interactions. The choice of which molecule to use as a research tool will ultimately depend on the specific scientific questions being addressed. This guide provides the foundational knowledge and experimental framework to aid researchers in making that selection and in designing their future investigations.
References
- 1. This compound-induced single channels. I. Characterization of the elementary conductance events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced single channels. II. Origin of the voltage dependence of the macroscopic conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced single channels. II. Origin of the voltage dependence of the macroscopic conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The kinetics of this compound-induced voltage-dependent conductance. I. Proof of the validity of an empirical rate equation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinetics of this compound-induced voltage-dependent conductance. I. Proof of the validity of an empirical rate equation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single-channel parameters of gramicidin A,B, and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gramicidin channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The gramicidin A channel: a review of its permeability characteristics with special reference to the single-file aspect of transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inactivation of this compound-induced voltage-dependent conductance in thin lipid membranes. II. Inactivation produced by this compound transport through the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Transport Properties of Gramicidin A Ion Channel in a Free-Standing Lipid Bilayer Filled With Oil Inclusions [frontiersin.org]
- 11. Selectivity for cations in potassium and gramicidin channels of the muscle fibre membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal titration calorimetry studies of the binding of a rationally designed analogue of the antimicrobial peptide gramicidin s to phospholipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Voltage-Gating Mechanism of Monazomycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the voltage-gating mechanism of the channel-forming antibiotic Monazomycin with two other well-studied pore-forming peptides: Alamethicin and Gramicidin A. By presenting key experimental data, detailed protocols, and visual representations of the proposed mechanisms, this document aims to facilitate a deeper understanding of these complex biomolecular processes.
At a Glance: Comparative Analysis of Channel-Forming Antibiotics
The table below summarizes the key quantitative parameters that differentiate the voltage-gating and channel properties of this compound, Alamethicin, and Gramicidin A.
| Parameter | This compound | Alamethicin | Gramicidin A (native) |
| Voltage-Gating Mechanism | Voltage-dependent frequency of channel opening | Voltage-dependent insertion and aggregation ("Barrel-Stave" model) | Generally voltage-independent dimerization; analogs can be engineered for voltage-dependence |
| Molecularity (Subunits per channel) | ~5-8 | 4-12 (multiple conductance levels) | 2 (dimer) |
| Steepness of Voltage Dependence | e-fold change in conductance per 4-6 mV[1][2] | Threshold voltage for pore formation[3] | Not applicable (analogs show voltage-dependence) |
| Effective Gating Charge (z) | ~4-6 e₀ (estimated from voltage dependence) | Not typically defined by a single value | Not applicable |
| Single-Channel Conductance (γ) | Multiple states, ~5-40 pS in 1M KCl[4] | Multiple levels, e.g., ~0.1-2 nS in 1M KCl | ~2-10 pS in 0.1M NaCl[2] |
| Channel Lifetime | Essentially voltage-independent[4] | Voltage-dependent | Voltage-independent |
In-Depth Look: Mechanisms of Action
This compound: A Voltage-Dependent Assembly
The voltage-gating of this compound is a dynamic process driven by the influence of the transmembrane electric field on the aggregation of individual this compound molecules.[1][2] Unlike classical voltage-gated ion channels, the primary voltage-dependent step is not a conformational change within a pre-formed channel, but rather the frequency of channel formation itself.[5][6]
The proposed mechanism involves the following steps:
-
Partitioning: this compound molecules partition into the lipid bilayer.
-
Voltage-Driven Insertion: A positive transmembrane potential drives the positively charged this compound molecules to insert into the membrane.
-
Aggregation: Inserted monomers aggregate to form a multimeric pore, with studies suggesting a stoichiometry of approximately 5-8 monomers per channel.[1]
-
Channel Opening: The assembled pore allows for the passage of ions.
-
Disassembly: The channel complex is in equilibrium with its monomeric components, and disassembly leads to channel closure.
The steep voltage dependence, with an e-fold change in conductance for every 4-6 mV, suggests a significant movement of charge across the electric field during channel formation, corresponding to an effective gating charge of approximately 4-6 elementary charges.[1][2]
Alamethicin: The Barrel-Stave Model
Alamethicin is a well-studied peptide that forms voltage-dependent ion channels through a "barrel-stave" mechanism.[7] This model posits that individual Alamethicin helices (the staves) insert into the membrane and aggregate to form a barrel-like pore.
The key features of Alamethicin's voltage-gating are:
-
Voltage-Induced Insertion: A transmembrane voltage promotes the insertion of the amphipathic Alamethicin helices into the lipid bilayer.[3]
-
Aggregation into Pores: Once inserted, the helices aggregate in a circular arrangement, with their hydrophilic faces lining a central aqueous pore and their hydrophobic faces interacting with the lipid acyl chains.
-
Multiple Conductance Levels: The size of the pore, and thus its conductance, can vary depending on the number of Alamethicin monomers that form the aggregate. This results in multiple discrete conductance levels observed in single-channel recordings.[8]
-
Concentration Dependence: The conductance is proportional to a high power (often cited as the 4th power) of the Alamethicin concentration, supporting the multi-subunit nature of the channel.[8]
Gramicidin A: A Dimer, Not a Voltage Sensor
Native Gramicidin A is a linear polypeptide that forms ion channels by the head-to-head dimerization of two monomers, one from each leaflet of the lipid bilayer. This channel is highly selective for monovalent cations but is not inherently voltage-gated. The formation and dissociation of the dimer are generally considered to be voltage-independent processes.
However, it is possible to engineer voltage dependence into the Gramicidin channel. By introducing charged residues or dipoles into the peptide sequence, researchers have created Gramicidin analogs that exhibit voltage-dependent gating. This highlights the modularity of channel function and provides a valuable tool for studying the fundamental principles of voltage sensing.
Experimental Corner: Protocols for Studying Channel Gating
The characterization of these channel-forming molecules relies heavily on electrophysiological techniques, primarily using artificial lipid bilayers.
Black Lipid Membrane (BLM) Electrophysiology
This technique allows for the formation of a single lipid bilayer across a small aperture, separating two aqueous compartments. The channel-forming substance is then added to one or both compartments, and the resulting ion flow across the membrane is measured as an electrical current.
Materials:
-
BLM chamber with two compartments separated by a thin Teflon or Delrin film with a small aperture (50-200 µm).
-
Ag/AgCl electrodes.
-
Low-noise voltage-clamp amplifier.
-
Data acquisition system.
-
Lipid solution (e.g., diphytanoylphosphatidylcholine in n-decane).
-
Electrolyte solution (e.g., 1 M KCl, buffered to a specific pH).
-
Stock solution of the channel-forming substance.
Procedure:
-
Chamber Preparation: Clean the BLM chamber thoroughly.
-
Membrane Formation: "Paint" the lipid solution across the aperture to form a thin lipid film. The thinning of the film into a bilayer can be monitored by observing its capacitance.
-
Electrode Placement: Place Ag/AgCl electrodes in both compartments.
-
Compound Addition: Add the channel-forming substance (this compound, Alamethicin, or Gramicidin A) to the cis compartment (the side to which the voltage is applied).
-
Voltage Clamp: Apply a series of voltage steps across the membrane using the voltage-clamp amplifier.
-
Current Recording: Record the resulting transmembrane current. The characteristics of this current (e.g., its magnitude, kinetics, and voltage dependence) provide information about the properties of the channels.
Single-Channel Recording
To study the behavior of individual channels, a very low concentration of the channel-forming substance is used, such that only one or a few channels are active in the membrane at any given time.
Procedure:
-
Follow the BLM setup as described above.
-
Use a highly diluted solution of the channel-forming substance to ensure sparse channel incorporation.
-
Apply a constant holding potential.
-
Record the current over an extended period. The recording will show discrete "steps" in the current, corresponding to the opening and closing of individual channels.
-
Analysis:
-
Amplitude: The height of the current step gives the single-channel conductance (γ).
-
Duration: The length of time the channel remains open provides the mean open time.
-
Frequency: The number of opening events per unit time gives the channel opening frequency.
-
Concluding Remarks
The voltage-gating mechanism of this compound, characterized by the voltage-dependent aggregation of monomers, presents a distinct paradigm compared to the more structured "barrel-stave" assembly of Alamethicin and the voltage-independent dimerization of Gramicidin A. Understanding these different strategies for forming transmembrane pores provides valuable insights into the fundamental principles of ion channel function and can inform the design of novel therapeutics and research tools. The experimental approaches outlined in this guide serve as a foundation for further investigation into the intricate world of membrane-active peptides and their interactions with lipid bilayers.
References
- 1. researchgate.net [researchgate.net]
- 2. Voltage-Dependent Conductance Induced in Thin Lipid Membranes by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voltage-dependent pore activity of the peptide alamethicin correlated with incorporation in the membrane: salt and cholesterol effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced single channels. I. Characterization of the elementary conductance events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced single channels. II. Origin of the voltage dependence of the macroscopic conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-induced single channels. II. Origin of the voltage dependence of the macroscopic conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the molecular dynamics of alamethicin using 13C NMR: implications for the mechanism of gating of a voltage-dependent channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Voltage-dependent conductance for alamethicin in phospholipid vesicles. A test for the mechanism of gating - PMC [pmc.ncbi.nlm.nih.gov]
quantitative analysis of Monazomycin-induced ion flux
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative analysis of monazomycin-induced ion flux, offering an objective comparison with other well-characterized ionophores, namely valinomycin and gramicidin A. The information presented herein is supported by experimental data from peer-reviewed scientific literature, intended to aid researchers in the selection and application of these molecules in their studies.
Executive Summary
This compound is a polyene-like antibiotic that induces voltage-dependent ion channels in lipid bilayer membranes, primarily facilitating the transport of univalent cations. This guide systematically compares the ion selectivity, single-channel conductance, and proposed mechanisms of action of this compound with those of valinomycin, a highly selective K+ carrier, and gramicidin A, a channel-forming ionophore. Detailed experimental protocols for measuring ion flux and diagrams illustrating the mechanisms and experimental workflows are provided to facilitate the practical application of this information.
Quantitative Comparison of Ionophore Performance
The following tables summarize the key quantitative parameters of this compound, valinomycin, and gramicidin A, providing a basis for direct comparison.
Table 1: Ion Selectivity and Permeability Ratios
| Ionophore | Selectivity Sequence | P(K+)/P(Na+) Ratio | Other Permeability Ratios | Reference(s) |
| This compound | Univalent Cations > Divalent Cations | Data not available | Data not available | [1] |
| Valinomycin | H+ > Rb+ > K+ > Cs+ > Na+ | ~10,000 | P(Rb+)/P(K+) ≈ 1.4; P(Cs+)/P(K+) ≈ 0.6 | [2][3] |
| Gramicidin A | NH4+ > Cs+ > Rb+ > K+ > Na+ > Li+ | ~5 | P(NH4+)/P(K+) ≈ 1.9; P(Rb+)/P(K+) ≈ 1.6; P(Cs+)/P(K+) ≈ 1.7 | [4] |
Table 2: Single-Channel Conductance
| Ionophore | Single-Channel Conductance (in 1 M KCl) | Measurement Conditions | Reference(s) |
| This compound | Multiple states, predominant state ~13 pS | Planar lipid bilayer, 100 mV | [5] |
| Valinomycin | ~1.3 x 10^-3 pS (equivalent channel conductance) | DPhPC bilayer, 100 mV | |
| Gramicidin A | ~20-40 pS | Planar lipid bilayer, 100 mV |
Detailed Experimental Protocols
The following are detailed methodologies for two common techniques used to quantify ion flux induced by ionophores.
Black Lipid Membrane (BLM) Electrophysiology
This technique allows for the direct measurement of ion channel activity across an artificial lipid bilayer.
Materials:
-
BLM chamber with two compartments (cis and trans) separated by a thin partition with a small aperture (50-200 µm diameter).
-
Ag/AgCl electrodes.
-
Voltage-clamp amplifier.
-
Data acquisition system.
-
Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane).
-
Electrolyte solutions (e.g., KCl, NaCl).
-
Ionophore of interest (this compound, Valinomycin, or Gramicidin A).
Procedure:
-
Membrane Formation:
-
Pre-treat the aperture with the lipid solution.
-
Fill both compartments with the desired electrolyte solution.
-
"Paint" the lipid solution across the aperture to form a thin lipid film. The thinning of the film is monitored by observing the interference colors or by measuring the increase in capacitance until a bilayer is formed (capacitance of ~0.3-0.8 µF/cm²).
-
-
Ionophore Incorporation:
-
Add a small aliquot of the ionophore solution to the cis compartment. For channel-forming ionophores like this compound and gramicidin A, incorporation is spontaneous. For carrier ionophores like valinomycin, it will partition into the membrane.
-
-
Data Recording:
-
Apply a transmembrane potential using the voltage-clamp amplifier.
-
Record the resulting ionic current. Single-channel events will appear as discrete steps in the current trace.
-
-
Data Analysis:
-
Analyze the current traces to determine the single-channel conductance (amplitude of the current steps divided by the applied voltage).
-
To determine ion selectivity, establish a salt gradient across the membrane and measure the reversal potential. The permeability ratio can then be calculated using the Goldman-Hodgkin-Katz (GHK) voltage equation.
-
Liposome-Based Fluorescence Assay
This is a high-throughput method to indirectly measure ion flux by monitoring changes in pH within liposomes.
Materials:
-
Lipids (e.g., a mixture of POPE and POPG).
-
Probe sonicator or extruder.
-
Size-exclusion chromatography column.
-
Fluorescence plate reader.
-
pH-sensitive fluorescent dye (e.g., 9-amino-6-chloro-2-methoxyacridine, ACMA).
-
Protonophore (e.g., carbonyl cyanide m-chlorophenyl hydrazone, CCCP).
-
Buffers for inside and outside the liposomes.
-
Ionophore of interest.
Procedure:
-
Liposome Preparation:
-
Dry a thin film of lipids from a chloroform solution.
-
Hydrate the lipid film with a buffer containing a high concentration of the ion to be tested (e.g., 150 mM KCl) and the pH-sensitive dye.
-
Form unilamellar vesicles by sonication or extrusion.
-
Remove the external dye and non-encapsulated ions by size-exclusion chromatography.
-
-
Flux Measurement:
-
Dilute the liposomes into a buffer containing a low concentration of the test ion (creating an outward-directed gradient) and the ionophore.
-
Add the protonophore CCCP to allow proton influx to compensate for the efflux of the test cation.
-
Monitor the fluorescence of the pH-sensitive dye. The influx of protons will quench the fluorescence of ACMA.
-
-
Data Analysis:
-
The rate of fluorescence quenching is proportional to the rate of ion efflux mediated by the ionophore.
-
By performing the assay with different cations, the relative ion selectivity can be determined.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Valinomycin on the Ionic Permeability of Thin Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. K+/Na+ selectivity in K-channels and Valinomycin: Over-coordination Vs Cavity-size constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity for cations in potassium and gramicidin channels of the muscle fibre membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced single channels. I. Characterization of the elementary conductance events - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural Showdown: Monazomycin vs. Other Clinically Relevant Polyketides
A deep dive into the structural intricacies of Monazomycin and a comparative analysis against the well-established polyketides Erythromycin, Rapamycin, and Amphotericin B reveals a fascinating landscape of molecular architecture shaped by modular biosynthesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by structural data, biosynthetic pathway visualizations, and detailed experimental protocols for further investigation.
This compound, a complex macrocyclic lactone, stands out due to its exceptionally large 48-membered ring, a feature that distinguishes it from many other known polyketides.[1] Its structure, elucidated through a combination of chemical degradation, advanced spectroscopic methods, and biosynthetic studies, presents a unique scaffold for potential therapeutic applications. Understanding its structural relationship with other prominent polyketides is crucial for exploring its mechanism of action and potential for synthetic modification.
Quantitative Structural Comparison
To facilitate a clear and objective comparison, the following table summarizes key quantitative structural features of this compound, Erythromycin, Rapamycin, and Amphotericin B.
| Feature | This compound | Erythromycin | Rapamycin | Amphotericin B |
| Molecular Formula | C₇₂H₁₃₃NO₂₂[1] | C₃₇H₆₇NO₁₃ | C₅₁H₇₉NO₁₃ | C₄₇H₇₃NO₁₇[2] |
| Molecular Weight ( g/mol ) | 1364.8 | 733.9 | 914.2 | 924.1 |
| Macrocycle Size (atoms) | 48[1] | 14 | 31 | 38 |
| Polyketide Synthase (PKS) Type | Type I | Type I[3][4] | Type I[5][6] | Type I[2] |
| Number of PKS Modules | Not fully elucidated | 1 Loading, 6 Extension[3][7] | 14[5][6] | Not explicitly defined in modules |
| Starter Unit | Not fully elucidated | Propionyl-CoA[7] | 4,5-dihydroxycyclohex-1-enecarboxylic acid | Acetyl-CoA |
| Extender Units | Acetate, Propionate | Methylmalonyl-CoA[7] | Malonyl-CoA, Methylmalonyl-CoA | Acetate, Propionate[2] |
| Key Functional Groups | Multiple hydroxyls, methyls, one amino group | 2 deoxy sugars, multiple hydroxyls, methyls | Hydroxyls, methoxy, ketone, pipecolate | Heptaene, multiple hydroxyls, mycosamine sugar |
Biosynthetic Pathway Overview
The structural diversity of these polyketides arises from the modular nature of their Type I Polyketide Synthase (PKS) assembly lines. Each module is responsible for the addition and modification of a specific building block to the growing polyketide chain. The following diagrams illustrate the generalized workflow of polyketide biosynthesis and a comparative overview of the PKS organization for Erythromycin and Rapamycin.
Caption: Generalized workflow of Type I Polyketide Synthase (PKS).
References
- 1. 25 Structure of this compound | CiNii Research [cir.nii.ac.jp]
- 2. Amphotericin B - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Programming of Erythromycin Biosynthesis by a Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. The biosynthetic gene cluster for the polyketide immunosuppressant rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple genetic modifications of the erythromycin polyketide synthase to produce a library of novel “unnatural” natural products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Oligomeric State of Ion Pores: Monazomycin in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental validation of the oligomeric state of membrane pores, with a focus on the antibiotic Monazomycin. While the precise stoichiometry of the this compound pore remains an area of active investigation, this document outlines the established methodologies and presents a comparison with well-characterized pore-forming agents. Understanding the oligomeric state is crucial for elucidating the mechanism of action and for the rational design of novel therapeutics.
Performance Comparison: Oligomeric States of Pore-Forming Agents
Direct experimental validation of the oligomeric state of this compound pores is not yet definitively established in the literature. However, based on the relationship between conductance and concentration, a model of aggregation of 2-3 molecules has been suggested. For comparative purposes, the table below summarizes the known oligomeric states of other well-characterized pore-forming molecules.
| Pore-Forming Agent | Oligomeric State (Subunits) | Pore Diameter (Å) | Conductance (pS) | Experimental Validation Methods |
| This compound (Hypothesized) | 2 - 3 | Not Determined | Variable | Concentration-dependent conductance studies |
| Alamethicin | 3 - 11 (Variable) | ~6 - 11 | Multiple discrete levels | Molecular Dynamics, Single-channel recording, Neutron Scattering |
| Gramicidin A | 2 (Dimer) | ~4 | ~25 (in 1M NaCl) | X-ray Crystallography, NMR Spectroscopy, Single-channel recording |
| α-Hemolysin | 7 (Heptamer) | ~14 - 46 | ~1000 (in 1M KCl) | X-ray Crystallography, Cryo-Electron Microscopy, SDS-PAGE |
Experimental Protocols for Determining Oligomeric State
The validation of the number of subunits in a membrane pore relies on a combination of biophysical and structural biology techniques. Below are detailed methodologies for key experiments cited in the comparison table.
Single-Channel Electrical Recording
Objective: To measure the conductance of individual ion channels and observe discrete conductance states that may correspond to different oligomeric assemblies.
Methodology:
-
A lipid bilayer is formed across a small aperture separating two aqueous compartments.
-
The pore-forming agent (e.g., this compound) is added to one or both compartments.
-
A voltage is applied across the bilayer using a pair of electrodes (e.g., Ag/AgCl).
-
The resulting ionic current through the membrane is measured using a sensitive patch-clamp amplifier.
-
The spontaneous insertion and dissociation of single channels appear as step-like changes in the current.
-
The amplitude of these current steps, divided by the applied voltage, gives the single-channel conductance.
-
By analyzing the distribution of conductance levels at varying concentrations of the agent, inferences can be made about the number of monomers required to form a functional pore.
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Objective: To determine the stoichiometry of stable oligomeric complexes.
Methodology:
-
The pore-forming agent is incubated with lipid vesicles or detergent micelles to promote oligomerization.
-
The sample is treated with a chemical cross-linking agent (e.g., glutaraldehyde) to covalently link the subunits of the oligomer.
-
The cross-linked sample is then solubilized in a buffer containing the detergent sodium dodecyl sulfate (SDS), which denatures non-covalently linked proteins and imparts a uniform negative charge.
-
The sample is loaded onto a polyacrylamide gel and subjected to an electric field.
-
The proteins migrate through the gel based on their molecular weight.
-
The gel is stained (e.g., with Coomassie Brilliant Blue) to visualize the protein bands.
-
The molecular weights of the cross-linked oligomers can be estimated by comparison to a molecular weight ladder, revealing the number of subunits in the complex.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
Objective: To obtain high-resolution three-dimensional structures of the pore, directly visualizing the arrangement and number of subunits.
Methodology (General Workflow):
-
Sample Preparation: The pore-forming agent is purified and induced to form stable, homogenous oligomers, often in the presence of detergents or reconstituted into nanodiscs or lipid vesicles.
-
Crystallization (for X-ray Crystallography): The purified oligomers are crystallized by screening a wide range of conditions (e.g., precipitants, pH, temperature).
-
Vitrification (for Cryo-EM): A thin film of the sample is rapidly frozen in liquid ethane to embed the particles in a layer of vitreous ice.
-
Data Collection:
-
X-ray Crystallography: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Cryo-EM: The vitrified sample is imaged in a transmission electron microscope, and thousands of images of individual particles are collected.
-
-
Structure Determination:
-
X-ray Crystallography: The diffraction data is processed to determine the electron density map, from which an atomic model of the protein is built.
-
Cryo-EM: The particle images are computationally aligned and averaged to generate a 3D reconstruction of the pore.
-
-
Analysis: The final 3D structure reveals the precise arrangement and number of subunits in the oligomeric assembly.
Visualizing the Path to Validation
The following diagrams illustrate the conceptual workflows for investigating the oligomeric state of a pore-forming agent like this compound.
Caption: Workflow for determining the oligomeric state of a pore-forming agent.
Caption: Comparative pathways of oligomerization and pore formation.
Comparative Efficacy of Monazomycin Against Bacterial Strains: A Methodological Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: A Template for Comparison
To facilitate a clear and direct comparison of Monazomycin's efficacy with other antibiotics, quantitative data should be summarized in a structured table. The primary metric for in vitro antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The data should be presented as follows:
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Other Antibiotics Against Various Bacterial Strains (Hypothetical Data)
| Bacterial Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Data not available | 1 | 2 |
| Enterococcus faecalis ATCC 29212 | Data not available | 2 | 1 |
| Streptococcus pneumoniae ATCC 49619 | Data not available | 0.5 | 1 |
| Bacillus subtilis ATCC 6633 | Data not available | 0.25 | 0.5 |
| Methicillin-resistant Staphylococcus aureus (MRSA) Clinical Isolate | Data not available | 2 | 2 |
Note: The MIC values in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. The following are methodologies for key experiments in determining the antibacterial efficacy of this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is considered a gold standard for determining the MIC of an antimicrobial agent.
a. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing a suitable sterile broth (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[2]
b. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[1]
-
Perform serial two-fold dilutions of the this compound stock solution in sterile broth in a 96-well microtiter plate to achieve a range of final concentrations.
c. Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the different concentrations of this compound.
-
Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.[2]
Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.
a. Assay Setup:
-
Prepare tubes with a standardized bacterial inoculum (approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL) in a suitable broth.
-
Add this compound at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
Include a growth control tube without any antibiotic.
b. Sampling and Viable Cell Counting:
-
Incubate all tubes at 35-37°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto a suitable agar medium.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
c. Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control.
-
A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Mandatory Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration of an antibiotic using the broth microdilution method.
Proposed Mechanism of Action of this compound
This diagram illustrates the proposed mechanism of action of this compound at the bacterial cell membrane, leading to the formation of ion channels.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Monazomycin Disposal
For Immediate Implementation by Laboratory Personnel
The proper disposal of Monazomycin, a potent ionophorous antibiotic, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent the release of biologically active compounds into the ecosystem. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound waste, aligning with best practices for antibiotic compound management.
Core Principles of Antibiotic Waste Management
All waste containing this compound, including pure compounds, stock solutions, and contaminated labware, must be treated as hazardous chemical waste.[1] Improper disposal, such as flushing down drains, can contribute to the development of antibiotic-resistant bacteria and have a detrimental impact on aquatic life.[1][2] Each institution has specific guidelines for hazardous waste management; personnel are advised to consult their Environmental Health and Safety (EHS) department for institution-specific protocols.[1]
Detailed this compound Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste streams.
1. Personal Protective Equipment (PPE): Before handling any this compound waste, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves
-
Safety goggles
-
Laboratory coat
2. Waste Segregation: Proper segregation at the point of generation is crucial to ensure safe and compliant disposal.
-
Solid Waste:
-
Includes: Expired or unused solid this compound, contaminated personal protective equipment (gloves, etc.), weighing papers, and other disposable labware.
-
Procedure: Place all solid waste into a clearly labeled, dedicated hazardous waste container with a secure lid.
-
-
Liquid Waste:
-
Includes: this compound stock solutions, media containing this compound, and contaminated buffers.
-
Procedure: Collect all liquid waste in a designated, leak-proof, and sealed hazardous waste container.[3] Do not mix with other solvent waste streams unless compatibility has been verified.
-
-
Sharps Waste:
-
Includes: Needles, syringes, and pipette tips contaminated with this compound.
-
Procedure: Dispose of all contaminated sharps in a designated sharps container that is puncture-resistant and clearly labeled as containing hazardous chemical waste.
-
3. Container Labeling: Accurate and clear labeling of all waste containers is mandatory.
-
Labeling Requirements:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazard pictograms (consult the Safety Data Sheet - SDS)
-
The date of waste accumulation
-
4. Storage of Hazardous Waste: Proper storage of this compound waste is essential to prevent accidental exposure or release.
-
Storage Conditions:
-
Store sealed hazardous waste containers in a designated, well-ventilated secondary containment area.
-
Ensure the storage area is away from incompatible materials.
-
The storage area should be secure to prevent unauthorized access.
-
5. Final Disposal: The final disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal service.
-
Procedure:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Do not attempt to dispose of this compound waste through regular trash or down the drain.[4]
-
The primary and recommended method for the final disposal of antibiotic waste is incineration by a licensed facility.[5]
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process, from the point of generation to final disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Monazomycin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Monazomycin, a macrocyclic polyol lactone antibiotic. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and productive research setting.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE to mitigate exposure and ensure personal safety.
| Body Part | Recommended Protection | Specifications & Best Practices |
| Eyes/Face | Safety glasses with side shields or goggles. Face shield. | Goggles should be worn in dusty conditions, or when handling mists or aerosols. A face shield provides an additional layer of protection against direct contact. |
| Hands | Chemically resistant gloves. | Gauntlet-style gloves are recommended if there is a potential for forearm contact. |
| Body | Laboratory coat or work uniform. | Chemical and/or oil-resistant clothing should be considered for added protection. |
| Respiratory | Not typically required with adequate ventilation. | If ventilation is insufficient or exposure is likely, appropriate respiratory protection should be used. |
Safe Handling and Disposal Protocols
Handling:
-
Engineering Controls: Work in a well-ventilated area. Use of a fume hood is recommended to minimize inhalation exposure.
-
Hygiene: Always wash hands thoroughly after handling this compound, before breaks, and at the end of a shift. Do not eat, drink, or smoke in areas where this compound is handled or stored. An eye wash station and safety shower should be readily accessible.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed when not in use.
-
Store away from heat, direct sunlight, and strong oxidizing agents.
Disposal:
The primary method for the disposal of this compound and its containers is through an approved waste disposal plant. It is crucial to prevent the release of this substance into the environment. For specific guidance, consult your institution's Environmental Health and Safety (EHSO) department and local regulations. In general, chemical waste should be collected and disposed of by a licensed hazardous waste management company.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound.
| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |
| LD50 (Lethal Dose, 50%) | Oral | Mouse | 100 mg/kg | Details of toxic effects not reported other than lethal dose value. | [1] |
Experimental Protocol: Managing a this compound Spill
In the event of a this compound spill, a swift and organized response is crucial to contain the substance and mitigate any potential hazards. The following workflow outlines the necessary steps for a safe and effective cleanup.
Caption: Workflow for handling a this compound spill.
This comprehensive guide serves as a foundational resource for the safe handling of this compound. By integrating these practices into your laboratory's standard operating procedures, you can significantly enhance safety and build a culture of responsible research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
